Norfluoxetine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
| Record name | Norfluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfluoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Norfluoxetine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, and pharmacokinetics. Furthermore, this document outlines detailed experimental protocols for the synthesis and quantification of this compound in biological matrices, and includes visualizations of key biological pathways and experimental workflows to support research and development efforts in the field of psychopharmacology.
Chemical Structure and Identification
This compound, chemically known as 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is the N-desmethylated metabolite of fluoxetine.[1] It possesses a chiral center, existing as (R)- and (S)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of serotonin (B10506) reuptake.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3] |
| SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F[1] |
| InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2[1] |
| CAS Number | 83891-03-6[1] |
| PubChem CID | 4541[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for formulation development, analytical method design, and pharmacokinetic modeling.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆F₃NO[3] |
| Molecular Weight | 295.30 g/mol [3] |
| Melting Point | 105-108 °C (hydrochloride salt) |
| Boiling Point | 381.1±42.0 °C (Predicted) |
| pKa | Data not readily available |
| LogP | 3.5 (Predicted)[3] |
| Solubility | Water: >4 mg/mL (hydrochloride salt) DMSO: >5 mg/mL Ethanol, Dimethyl Formamide: ~30 mg/mL (hydrochloride salt)[4] |
Pharmacology
Mechanism of Action
This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1]
Receptor and Transporter Binding Profile
The pharmacological activity of this compound is defined by its binding affinity to various neurotransmitter transporters and receptors. The S-enantiomer of this compound is a significantly more potent inhibitor of the serotonin transporter than the R-enantiomer.[2]
Table 3: Binding Affinities (Ki) of this compound for Key Transporters
| Transporter | Ki (nM) | Notes |
| Serotonin Transporter (SERT) | 44.7 (racemic) | S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[2] |
| Norepinephrine (B1679862) Transporter (NET) | >1000 | This compound has low affinity for the norepinephrine transporter. |
| Dopamine (B1211576) Transporter (DAT) | >1000 | This compound has low affinity for the dopamine transporter. |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Pharmacokinetics
Metabolism
This compound is the primary active metabolite of fluoxetine, formed through N-demethylation in the liver.[2] This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 being involved.[2][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the plasma concentrations of both fluoxetine and this compound.[2] Both fluoxetine and this compound are also potent inhibitors of CYP2D6.[6]
Half-Life and Excretion
This compound has a significantly longer elimination half-life than its parent compound, fluoxetine. The half-life of this compound can be as long as 16 days after long-term use.[6] This extended half-life contributes to the prolonged therapeutic effect of fluoxetine and necessitates a lengthy washout period when switching to other serotonergic medications.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the N-demethylation of fluoxetine. While several methods exist, a general laboratory-scale procedure is outlined below.
Objective: To synthesize this compound via N-demethylation of fluoxetine.
Materials:
-
Fluoxetine hydrochloride
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Methanol (B129727) (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Carbamate (B1207046) Formation:
-
Dissolve fluoxetine hydrochloride in dichloromethane (DCM).
-
Add a stoichiometric excess of a non-nucleophilic base (e.g., proton sponge) to neutralize the hydrochloride and then add 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamate intermediate.
-
-
Methanolysis:
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in DCM and wash with a dilute aqueous HCl solution.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of ammonium (B1175870) hydroxide).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a free base.
-
-
Salt Formation (Optional):
-
Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring to precipitate this compound hydrochloride.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
References
- 1. CAS 83891-03-6: this compound | CymitQuimica [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoselective Synthesis of Norfluoxetine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Norfluoxetine, the active N-demethylated metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, possesses a chiral center, leading to the existence of two enantiomers: (R)-norfluoxetine and (S)-norfluoxetine. Research has demonstrated that the pharmacological activity of these enantiomers differs significantly, with (S)-norfluoxetine being a more potent inhibitor of serotonin reuptake than its (R)-counterpart.[1] This stereoselectivity in action necessitates the development of efficient and robust methods for the synthesis of enantiomerically pure this compound. This guide provides a detailed overview of the key synthetic strategies, including asymmetric synthesis and chiral resolution, complete with experimental protocols and comparative data.
Core Synthetic Strategies
The synthesis of this compound enantiomers can be broadly categorized into two main approaches:
-
Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries. Key methods include the Corey-Itsuno reduction and Sharpless asymmetric dihydroxylation.
-
Chiral Resolution: This approach involves the separation of a racemic mixture of this compound or a key precursor into its individual enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis of this compound Enantiomers
Asymmetric synthesis offers an elegant and efficient route to enantiomerically pure this compound by establishing the desired stereochemistry early in the synthetic pathway.
Corey-Itsuno Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[2][3][4][5] This method has been successfully applied to the synthesis of (R)-fluoxetine and its key metabolite (R)-norfluoxetine.[6]
Logical Workflow for Corey-Itsuno Reduction in this compound Synthesis:
References
- 1. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
Norfluoxetine's Interaction with the Serotonin Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). Its principal mechanism of action involves the high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. This guide provides a detailed technical overview of this compound's interaction with SERT, including its binding affinity, reuptake inhibition potency, and the experimental methodologies used to characterize these interactions. Furthermore, it elucidates the downstream signaling consequences of SERT inhibition by this compound. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Core Mechanism of Action at the Serotonin Transporter (SERT)
This compound, like its parent compound fluoxetine, exerts its therapeutic effects by acting as a potent inhibitor of the serotonin transporter (SERT).[1] SERT is a crucial membrane protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal. By binding to SERT, this compound blocks this reuptake mechanism, leading to an increased concentration and prolonged availability of serotonin in the synapse. This enhancement of serotonergic activity is believed to be the primary driver of the antidepressant and anxiolytic effects of fluoxetine and this compound.
The interaction of this compound with SERT is stereoselective, with the S-enantiomer of this compound demonstrating significantly higher potency as a serotonin uptake inhibitor compared to the R-enantiomer.[2] In vivo studies have shown that S-norfluoxetine is the primary active N-demethylated metabolite responsible for the sustained and potent inhibition of serotonin uptake.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with the serotonin transporter.
Table 1: Binding Affinity of this compound for the Serotonin Transporter (SERT)
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| S-Norfluoxetine | [3H]Paroxetine | Rat brain | 1.3 | [2] |
| R-Norfluoxetine | [3H]Paroxetine | Rat brain | 26 | [2] |
Table 2: In Vitro Inhibition of Serotonin Uptake by this compound
| Compound | Preparation | IC50 (nM) | Reference |
| S-Norfluoxetine | Rat brain synaptosomes | 14 | [2] |
| R-Norfluoxetine | Rat brain synaptosomes | 308 | [2] |
Table 3: In Vivo Inhibition of Serotonin Uptake by this compound
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| S-Norfluoxetine | Rat | Intraperitoneal | 3 | [2] |
| S-Norfluoxetine | Rat | Subcutaneous | 4.7 | [2] |
| S-Norfluoxetine | Rat | Oral | 9 | [2] |
| R-Norfluoxetine | Rat | Intraperitoneal | >20 | [2] |
Detailed Experimental Protocols
Radioligand Binding Assay for SERT using [3H]Paroxetine
This protocol describes a method to determine the binding affinity (Ki) of this compound for SERT by measuring the displacement of the radiolabeled ligand [3H]paroxetine.
Materials:
-
Tissue Preparation: Rat frontal cortex or cells expressing recombinant SERT.
-
Radioligand: [3H]Paroxetine.
-
Test Compound: this compound (and its enantiomers).
-
Reference Compound: A known high-affinity SERT ligand (e.g., unlabeled paroxetine (B1678475) or citalopram).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat frontal cortex in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add radioligand and membrane preparation to the assay tube.
-
Non-specific Binding: Add radioligand, a high concentration of a competing non-labeled ligand (e.g., 1 µM paroxetine), and the membrane preparation.
-
Displacement: Add radioligand, varying concentrations of this compound, and the membrane preparation.
-
The final assay volume is typically 250-500 µL. The concentration of [3H]paroxetine should be close to its Kd value (approximately 0.1-0.2 nM).
-
Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Serotonin Uptake Assay
This protocol outlines a method to determine the functional potency (IC50) of this compound in inhibiting the uptake of radiolabeled serotonin into synaptosomes.
Materials:
-
Tissue Preparation: Rat brain tissue (e.g., cortex or striatum).
-
Radiolabeled Substrate: [3H]Serotonin (5-HT).
-
Test Compound: this compound.
-
Reference Compound: A known potent SERT inhibitor (e.g., fluoxetine or paroxetine).
-
Sucrose Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer.[3]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant and centrifuge it at 12,500-15,000 x g for 20 minutes at 4°C.[4][5]
-
Resuspend the resulting pellet (the synaptosomal fraction) in KRH Buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle.
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubate the plate/tubes at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding [3H]serotonin to each well at a final concentration near its Km for SERT (typically 100-200 nM).
-
Incubate at 37°C for a short period (typically 5-15 minutes) to measure the initial rate of uptake.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Key Processes
This compound Binding to the Serotonin Transporter
Caption: this compound binding to the central site of SERT, inhibiting serotonin reuptake.
Experimental Workflow for SERT Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity for SERT.
Signaling Pathway Downstream of SERT Inhibition
Caption: Downstream signaling cascade following SERT inhibition by this compound.
Concluding Remarks
This compound's potent and selective inhibition of the serotonin transporter is a well-established mechanism that underpins its therapeutic efficacy. The stereoselective nature of this interaction, with S-norfluoxetine being the more active enantiomer, is a critical consideration in its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other SERT-targeting compounds. A thorough understanding of the molecular interactions and downstream signaling events is paramount for the rational design and development of novel therapeutics for depressive and anxiety disorders. The provided data and methodologies serve as a comprehensive resource for researchers and drug development professionals in this endeavor.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK [thermofisher.com]
Pharmacological Profile of S-Norfluoxetine: A Technical Guide
Introduction
S-norfluoxetine, the S-enantiomer of norfluoxetine, is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] Formed via N-demethylation of its parent compound, S-norfluoxetine exhibits a distinct and potent pharmacological profile that contributes significantly to the overall therapeutic effects and long duration of action of fluoxetine.[3][4] This technical guide provides an in-depth review of the pharmacological properties of S-norfluoxetine, focusing on its binding affinities, functional activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this key metabolite.
Mechanism of Action and Primary Pharmacological Activity
S-norfluoxetine's principal mechanism of action is the potent and selective inhibition of the serotonin (B10506) transporter (SERT).[5][6] By binding to SERT, S-norfluoxetine blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and availability of serotonin in the synapse to interact with postsynaptic receptors. This enhanced serotonergic neurotransmission is the primary basis for its antidepressant effects.
Notably, the pharmacological activity of this compound's enantiomers is markedly different. S-norfluoxetine is approximately 20 times more potent as a serotonin reuptake inhibitor than its corresponding R-enantiomer, establishing it as the major contributor to the sustained SERT inhibition observed during fluoxetine treatment.[1][3][7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, functional activity, and metabolic interactions of S-norfluoxetine.
Table 1: Receptor and Transporter Binding Affinities of S-Norfluoxetine
| Target | Ligand/Assay | Species | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | [³H]Paroxetine Binding | Rat | 1.3 | [3] |
| Serotonin Transporter (SERT) | 5-HT Uptake Inhibition | Rat | 14 | [3] |
| 5-HT2C Receptor | [³H]Mesulergine Binding (racemic) | Rat | 203 | [9][10] |
| Cytochrome P450 2D6 (CYP2D6) | Bufuralol 1'-hydroxylation | Human | 310 | [11] |
| Sigma-1 Receptor | (Data for parent compound Fluoxetine) | Rat | 191 - 240 | [12] |
Table 2: In Vitro and In Vivo Functional Activity of S-Norfluoxetine
| Assay Type | Endpoint | Species | Potency (ED50 / IC50 / EC50) | Reference |
| In Vivo | ||||
| p-Chloroamphetamine-induced 5-HT depletion | Antagonism | Rat | 3.8 mg/kg (i.p.) | [13] |
| p-Chloroamphetamine-induced 5-HT depletion | Antagonism | Mouse | 0.82 mg/kg (i.p.) | [13] |
| 5-HT Uptake Inhibition (ex vivo) | Inhibition | Rat | 3.0 mg/kg (i.p.) | [8] |
| In Vitro | ||||
| Voltage-Gated Ca²⁺ Channel Block | Inhibition of Ba²⁺ current | Rat | 20.4 µM | [6][14] |
| T-type Ca²⁺ Channel Block (CaV3.3) | Inhibition of T current (racemic) | Human | 5.0 µM | [1][3] |
| T-type Ca²⁺ Channel Block (CaV3.1) | Inhibition of T current (racemic) | Human | 13.8 µM | [1] |
| T-type Ca²⁺ Channel Block (CaV3.2) | Inhibition of T current (racemic) | Human | 7.0 µM | [1] |
Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway, mechanism of action, and experimental workflows relevant to the pharmacological assessment of S-norfluoxetine.
Secondary Pharmacological Activities
Beyond its primary action at SERT, S-norfluoxetine interacts with other targets, which may contribute to its overall pharmacological profile and side effects.
-
5-HT2C Receptor Antagonism: Racemic this compound is an antagonist at 5-HT2C receptors with a Ki of 203 nM.[9][10] Antagonism of these receptors is known to disinhibit the release of dopamine and norepinephrine in brain regions like the prefrontal cortex.[7] This action may contribute to the therapeutic effects of fluoxetine.
-
Voltage-Gated Calcium Channel Blockade: this compound inhibits voltage-gated calcium channels, particularly T-type channels, with IC50 values in the low micromolar range (e.g., 5.0 µM for CaV3.3).[1][3] This action may be relevant to the anticonvulsant properties observed in animal models and could influence neuronal excitability.[6]
-
Sigma-1 Receptor Affinity: The parent compound, fluoxetine, binds to sigma-1 receptors with moderate affinity (Ki of 191-240 nM).[12] While specific data for S-norfluoxetine is limited, this interaction at sigma-1 receptors is thought to play a role in the neuroprotective and immunomodulatory effects of some SSRIs.[15][16]
Pharmacokinetics and Metabolism
S-norfluoxetine is formed from S-fluoxetine primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It has a remarkably long elimination half-life, ranging from 4 to 16 days, which is substantially longer than that of fluoxetine itself.[4] This long half-life contributes to the sustained clinical effect and the need for a prolonged washout period after discontinuation of fluoxetine. Furthermore, S-norfluoxetine is a potent competitive inhibitor of CYP2D6 (Ki = 310 nM), contributing to potential drug-drug interactions with other substrates of this enzyme.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are outlines of key experimental protocols used to derive the data presented.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of S-norfluoxetine for SERT, 5-HT2C, and other targets.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target of interest (e.g., rat brain cortex for SERT, rat choroid plexus for 5-HT2C) are homogenized and centrifuged to isolate cell membranes containing the receptors.[17] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]Paroxetine for SERT, [³H]Mesulergine for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (S-norfluoxetine).[8][9][18]
-
Separation: The reaction is incubated to reach equilibrium. Subsequently, receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters, which trap the membranes.[18]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from total binding to yield specific binding.
-
Data Analysis: The concentration of S-norfluoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[17]
In Vivo Serotonin Reuptake Inhibition (p-Chloroamphetamine Antagonism)
This in vivo assay assesses a compound's ability to block the serotonin transporter in a functional context by preventing the effects of a serotonin-releasing agent and neurotoxin, p-chloroamphetamine (PCA).
Objective: To determine the in vivo potency (ED50) of S-norfluoxetine as a SERT inhibitor.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats or ICR mice are used for the study.[13]
-
Drug Administration: Animals are pre-treated with various doses of S-norfluoxetine (or vehicle) via intraperitoneal (i.p.) injection.
-
PCA Challenge: After a set pre-treatment time (e.g., 30-60 minutes), animals are administered a dose of PCA, which enters serotonin neurons via SERT and causes a massive depletion of brain serotonin.[13][19]
-
Tissue Collection: Several hours after the PCA challenge, animals are euthanized, and brains are rapidly dissected.
-
Neurochemical Analysis: Brain regions are analyzed for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), content using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The dose of S-norfluoxetine that produces 50% antagonism of the PCA-induced depletion of serotonin (ED50) is calculated. A reduction in 5-HIAA levels is also indicative of SERT inhibition.[13]
Conclusion
S-norfluoxetine is a pharmacologically active metabolite that plays a crucial role in the clinical profile of fluoxetine. Its primary characteristic is its potent and highly selective inhibition of the serotonin transporter, with the S-enantiomer being substantially more active than the R-enantiomer. Additionally, its interactions with other targets, such as the 5-HT2C receptor and voltage-gated calcium channels, as well as its inhibition of CYP2D6, contribute to a complex pharmacological profile. The exceptionally long half-life of S-norfluoxetine is a key factor in the sustained therapeutic action and prolonged washout period associated with fluoxetine therapy. A thorough understanding of these properties is essential for the rational design and development of new CNS-active agents and for managing drug interactions in a clinical setting.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. T-type calcium channels are inhibited by fluoxetine and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. This compound and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 8. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of selective serotonin reuptake inhibitors with the serotonin 5-HT2c receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Fluoxetine and this compound mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of this compound enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Norfluoxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875) (Prozac), plays a crucial role in the therapeutic efficacy of its parent drug.[1][2] This technical guide provides an in-depth overview of the discovery, development, pharmacological properties, and analytical methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Discovery and Development
Fluoxetine was developed by Eli Lilly and Company and first entered medical use in 1986.[1] During its preclinical and clinical development, it was discovered that fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to form this compound.[1][3] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C9 and CYP2C19.[3][4][5]
Notably, this compound is not an inactive byproduct; it is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, contributing significantly to the long-lasting therapeutic effects of fluoxetine.[1][4] The discovery of this compound's pharmacological activity was a pivotal moment in understanding the overall clinical profile of fluoxetine.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its potent inhibition of the serotonin transporter (SERT) and a remarkably long elimination half-life.
Mechanism of Action
Like its parent compound, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT).[1][5] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The S-enantiomer of this compound is significantly more potent in inhibiting serotonin reuptake than the R-enantiomer.[4][6]
Pharmacokinetics
A defining characteristic of this compound is its extended elimination half-life, which ranges from 4 to 16 days.[1] This is considerably longer than that of fluoxetine (1-6 days).[1] This prolonged half-life results in the accumulation of this compound in the plasma during chronic fluoxetine administration and contributes to a sustained therapeutic effect even after discontinuation of the parent drug.[1] The metabolism of fluoxetine to this compound is stereoselective, with CYP2D6 preferentially metabolizing S-fluoxetine to S-norfluoxetine.[3]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinities and pharmacokinetic parameters.
Table 1: Receptor and Transporter Binding Affinities (Ki in nM)
| Target | Fluoxetine | This compound |
| SERT | 1 | 19 |
| NET | 660 | 2700 |
| DAT | 4180 | 420 |
| 5-HT2A | 147 | 295 |
| 5-HT2C | 112 | 91 |
Data compiled from Wikipedia.[1]
Table 2: Pharmacokinetic Parameters
| Parameter | Fluoxetine | This compound |
| Elimination Half-Life (acute) | 1-3 days | Not applicable |
| Elimination Half-Life (chronic) | 4-6 days | 4-16 days |
| Primary Metabolizing Enzyme | CYP2D6 | Not applicable |
| Protein Binding | ~94.5% | Not specified |
Data compiled from Dr.Oracle AI and Wikipedia.[1][1]
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound.
Quantification of this compound in Plasma by HPLC-UV
This protocol describes a common method for the analysis of this compound in plasma samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add an internal standard (e.g., clomipramine).[7]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then a mixture of water and methanol to remove interferences.
-
Elute this compound and the internal standard with a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[9]
2. HPLC-UV Analysis
-
Column: C8 or C18 reversed-phase column (e.g., Waters Symmetry C8, 150 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[8][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 226 nm or 227 nm.[10][11]
-
Quantification: Create a calibration curve using known concentrations of this compound. The concentration in the plasma sample is determined by comparing the peak area of this compound to that of the internal standard and interpolating from the calibration curve.
In Vivo Microdialysis for Measuring Extracellular Serotonin
This protocol outlines the procedure for assessing the effect of this compound on serotonin levels in the brain of a living animal.
1. Surgical Preparation
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex or striatum).[12][13]
-
Secure the cannula with dental cement.
-
Allow the animal to recover from surgery.
2. Microdialysis Procedure
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[12]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]
-
Administer this compound (or fluoxetine) to the animal.
-
Continue collecting dialysate samples to measure changes in extracellular serotonin levels.
3. Serotonin Quantification
-
Analyze the collected dialysate samples using a sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ECD), which is highly sensitive for monoamines like serotonin.[14][15]
-
The concentration of serotonin in the dialysate is proportional to the extracellular concentration in the brain.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacokinetics of Fluoxetine in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g-standaard.nl [g-standaard.nl]
- 5. ClinPGx [clinpgx.org]
- 6. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantitation of fluoxetine and this compound in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of fluoxetine and this compound in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. saudijournals.com [saudijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fluoxetine and its metabolite this compound in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Fluoxetine's Action: An In-depth Technical Guide to its Active Metabolite, Norfluoxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), owes a significant portion of its therapeutic efficacy and long-lasting effects to its primary active metabolite, norfluoxetine. This document provides a comprehensive technical overview of this compound, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize it. Through a detailed examination of its metabolic generation, enantiomeric differences, and interaction with cellular signaling pathways, this guide offers a deeper understanding of this compound's role in the clinical profile of fluoxetine.
Pharmacokinetics of this compound
This compound is formed in the liver through the N-demethylation of fluoxetine, a process primarily mediated by the cytochrome P450 isoenzyme CYP2D6, with some contribution from CYP2C9.[1][2] This metabolic conversion is a critical determinant of the overall pharmacokinetic profile of fluoxetine treatment. This compound itself is a potent inhibitor of CYP2D6.[1]
One of the most notable features of this compound is its exceptionally long elimination half-life, which is significantly longer than that of its parent compound, fluoxetine. This extended half-life contributes to a prolonged pharmacological effect and a reduced incidence of discontinuation symptoms upon cessation of fluoxetine therapy. The pharmacokinetic parameters of racemic this compound and its individual enantiomers are summarized in the tables below.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (chronic administration) | 16 days | [3] |
| Time to steady-state | Several weeks | [3] |
| Protein Binding | ~94.5% (to albumin and α1-glycoprotein) | [3] |
| Enantiomer | Parameter | Value | Reference |
| S-Norfluoxetine | Plasma Concentration (long-term treatment) | 247 nmol/L (Geometric Mean, 95% CI: 212-287) | [4] |
| R-Norfluoxetine | Plasma Concentration (long-term treatment) | 118 nmol/L (Geometric Mean, 95% CI: 102-137) | [4] |
Pharmacodynamics of this compound
This compound is a potent and selective serotonin reuptake inhibitor (SSRI), acting on the serotonin transporter (SERT) to block the reuptake of serotonin from the synaptic cleft. This action leads to an increase in the extracellular concentration of serotonin, which is believed to be the primary mechanism of its antidepressant effect.
A crucial aspect of this compound's pharmacology is the stereoselectivity of its enantiomers. S-norfluoxetine is significantly more potent at inhibiting serotonin reuptake than R-norfluoxetine.
| Compound | Target | pKi | Ki (nM) | Reference |
| S-Norfluoxetine | SERT (5-HT uptake) | 7.86 | 14 | [3] |
| S-Norfluoxetine | SERT ([3H]paroxetine binding) | 8.88 | 1.3 | [3] |
| R-Norfluoxetine | SERT (5-HT uptake) | - | ~308 (22x less potent than S-enantiomer) | [3] |
| R-Norfluoxetine | SERT ([3H]paroxetine binding) | - | ~26 (20x less potent than S-enantiomer) | [3] |
| Racemic this compound | NET | - | 2700 | [3] |
| Racemic this compound | DAT | - | 420 | [3] |
| Racemic this compound | 5-HT2A Receptor | - | 295 | [3] |
| Racemic this compound | 5-HT2C Receptor | - | 91 | [3] |
Signaling Pathways and Cellular Effects
The therapeutic and adverse effects of this compound extend beyond simple serotonin reuptake inhibition and involve the modulation of various intracellular signaling pathways and cellular processes.
Metabolic Pathway of Fluoxetine to this compound
The conversion of fluoxetine to this compound is a key metabolic step. The following diagram illustrates the primary enzymes involved in this process.
Downstream Signaling Pathways
Chronic administration of fluoxetine, leading to sustained levels of this compound, has been shown to modulate several intracellular signaling cascades implicated in neuroplasticity and cell survival. These include the ERK/MAPK, PI3K/Akt, and CREB/BDNF pathways.[5][6][7][8][9] While much of the research has focused on the parent compound, the prolonged presence and high activity of this compound strongly suggest its involvement in these long-term adaptive changes.
Effects on Microglial Apoptosis
Recent studies have indicated that both fluoxetine and this compound can induce apoptosis in microglia, the resident immune cells of the central nervous system.[10] This effect may contribute to the anti-inflammatory properties of these compounds.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the sensitive and selective quantification of this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Vortex mix and load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge sequentially with an acidic wash solution (e.g., 0.1 M HCl) and a neutral wash solution (e.g., water/methanol).
-
Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 296.1 -> 134.1).
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
The following diagram illustrates the general workflow for this analytical method.
In Vitro Assay for Serotonin Transporter (SERT) Inhibition
This protocol describes a common method to determine the inhibitory potency of this compound on the serotonin transporter.
1. Cell Culture
-
Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.
2. [³H]Serotonin Uptake Assay
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution containing [³H]serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]serotonin.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]serotonin uptake at each concentration of this compound and determine the IC₅₀ value.
Assessment of Microglial Apoptosis
This protocol provides a general framework for investigating the pro-apoptotic effects of this compound on primary microglia.
1. Primary Microglia Culture
-
Isolate primary microglia from the brains of neonatal rodents (e.g., P0-P2 rat or mouse pups).
-
Establish a mixed glial culture and subsequently isolate the microglia by differential adhesion or other purification methods.[11]
-
Plate the purified microglia and allow them to adhere and stabilize.
2. Treatment
-
Treat the microglial cultures with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
3. Apoptosis Assays
-
Caspase-3 Activity Assay:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize the treated cells.
-
Use the TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14] This can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
The following diagram outlines the experimental workflow for assessing this compound-induced microglial apoptosis.
Conclusion
This compound is a critical component of fluoxetine's pharmacological profile, contributing significantly to its therapeutic effects and long duration of action. Its potent inhibition of serotonin reuptake, coupled with its extended half-life, ensures sustained serotonergic activity. The stereoselective nature of its enantiomers, with S-norfluoxetine being the more active form, adds another layer of complexity to its pharmacology. Furthermore, emerging evidence suggests that this compound's influence extends to the modulation of key intracellular signaling pathways and cellular processes, such as microglial apoptosis, which may underlie some of its broader therapeutic and adverse effects. A thorough understanding of the multifaceted nature of this compound, as outlined in this guide, is essential for researchers and drug development professionals working to advance the field of psychopharmacology.
References
- 1. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Selective Depletion of CREB in Serotonergic Neurons Affects the Upregulation of Brain-Derived Neurotrophic Factor Evoked by Chronic Fluoxetine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinase activation by fluoxetine and its relation to gene expression in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Fluoxetine Treatment Induces Brain Region-Specific Upregulation of Genes Associated with BDNF-Induced Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluoxetine regulates glucose and lipid metabolism via the PI3K‑AKT signaling pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Norfluoxetine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in vitro pharmacological overview of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). A detailed summary of their stereoselective interactions with key central nervous system targets and metabolic enzymes is presented. This document is intended to serve as a resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further investigation and drug design.
Introduction
Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine and is metabolized in the liver via N-demethylation to its active metabolite, this compound, which also exists as (R)- and (S)-enantiomers.[1] These metabolites contribute significantly to the overall pharmacological activity and long half-life of fluoxetine. Notably, the enantiomers of this compound exhibit marked differences in their pharmacological profiles, particularly in their potency as serotonin (B10506) reuptake inhibitors.[2] Understanding the in vitro activity of each enantiomer is crucial for elucidating the complex pharmacology of fluoxetine and for the development of more targeted therapeutics. This guide focuses on the in vitro activity of (R)- and (S)-norfluoxetine, summarizing their binding affinities and functional activities at key monoamine transporters and serotonin receptors, as well as their inhibitory effects on major cytochrome P450 (CYP) enzymes.
Quantitative Data Summary
The in vitro activities of (R)- and (S)-norfluoxetine are summarized in the following tables, presenting their binding affinities (Kᵢ) and functional inhibition (IC₅₀) values for various molecular targets.
Table 1: Monoamine Transporter Binding and Uptake Inhibition
| Enantiomer | Target | Assay Type | Value | Units | Reference |
| (S)-Norfluoxetine | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 1.3 | nM (Kᵢ) | [3] |
| Serotonin Transporter (SERT) | Serotonin Uptake Inhibition | 14 | nM (Kᵢ) | [3] | |
| (R)-Norfluoxetine | Serotonin Transporter (SERT) | [³H]Paroxetine Binding | 26 | nM (Kᵢ) | [3] |
| Serotonin Transporter (SERT) | Serotonin Uptake Inhibition | 308 | nM (Kᵢ) | [3] | |
| (S)-Norfluoxetine | Norepinephrine (B1679862) Transporter (NET) | [³H]Tomoxetine Binding | >1000 | nM (Kᵢ) | [3] |
| (R)-Norfluoxetine | Norepinephrine Transporter (NET) | [³H]Tomoxetine Binding | >1000 | nM (Kᵢ) | [3] |
Table 2: Serotonin 5-HT₂C Receptor Binding
| Enantiomer | Target | Assay Type | Value | Units | Reference |
| (S)-Norfluoxetine | 5-HT₂C Receptor | [³H]Mesulergine Binding | 203 | nM (Kᵢ) | [4] |
| (R)-Norfluoxetine | 5-HT₂C Receptor | [³H]Mesulergine Binding | 203 | nM (Kᵢ) | [4] |
Note: The available data suggests that both enantiomers have similar affinity for the 5-HT₂C receptor and act as antagonists.[4]
Table 3: Cytochrome P450 (CYP) Enzyme Inhibition
| Enantiomer | Enzyme | Value (Kᵢ) | Units | Reference |
| (S)-Norfluoxetine | CYP2D6 | 0.31 | µM | [5] |
| CYP2C19 | 7 | µM (Kᵢ, TDI) | [6] | |
| CYP3A4 | - | - | [6] | |
| (R)-Norfluoxetine | CYP2D6 | 1.48 | µM | [5] |
| CYP2C19 | - | - | [6] | |
| CYP3A4 | 8 | µM (Kᵢ, TDI) | [6] |
TDI: Time-Dependent Inhibition
Experimental Protocols
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the serotonin transporter.
Materials:
-
Rat brain cortical tissue
-
[³H]Paroxetine (specific activity ~20-25 Ci/mmol)
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: 10 µM Fluoxetine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Rat brain cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M). The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptosomes. The pellet is washed and resuspended in the incubation buffer.
-
Binding Reaction: In triplicate, assay tubes are prepared containing the synaptosomal preparation, [³H]paroxetine (final concentration ~0.1-0.2 nM), and varying concentrations of the this compound enantiomers.
-
Non-specific Binding: A set of tubes containing 10 µM fluoxetine is included to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at 25°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to separate bound from free radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Objective: To determine the binding affinity (Kᵢ) of this compound enantiomers to the norepinephrine transporter.
Materials:
-
HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)
-
[³H]Nisoxetine (specific activity ~70-90 Ci/mmol)[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[7]
-
Non-specific binding control: 10 µM Desipramine[7]
-
Glass fiber filters (e.g., Whatman GF/B)[7]
-
Scintillation cocktail[7]
-
Liquid scintillation counter[7]
Procedure:
-
Cell Membrane Preparation: Cells expressing hNET are harvested, homogenized, and centrifuged to prepare a membrane fraction.[7] The protein concentration is determined using a standard protein assay.
-
Binding Reaction: In a 96-well microplate, the cell membrane preparation (20-40 µg of protein) is incubated with [³H]nisoxetine (final concentration ~1 nM) and varying concentrations of the test compounds in triplicate.[7]
-
Non-specific Binding: A set of wells containing 10 µM desipramine (B1205290) is used to determine non-specific binding.[7]
-
Incubation: The plate is incubated at 4°C for 2-3 hours.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer.[7]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis: The IC₅₀ and Kᵢ values are calculated as described for the SERT binding assay.
Neurotransmitter Uptake Assay
Objective: To determine the functional inhibitory potency (IC₅₀) of this compound enantiomers on serotonin uptake.
Materials:
-
Rat brain synaptosomes (prepared as described in 3.1.1)
-
[³H]Serotonin (5-HT)
-
Krebs-Ringer phosphate (B84403) (KRP) buffer
-
Selective uptake inhibitors for defining non-specific uptake (e.g., a high concentration of fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Freshly prepared synaptosomes are resuspended in KRP buffer.
-
Pre-incubation: The synaptosomal suspension is pre-incubated with varying concentrations of the this compound enantiomers for 10-15 minutes at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by the addition of [³H]5-HT at a final concentration near its Kₘ value.
-
Incubation: The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRP buffer.
-
Quantification: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.
5-HT₂C Receptor Functional Assay (Phosphoinositide Hydrolysis)
Objective: To assess the functional activity (antagonism) of this compound enantiomers at the 5-HT₂C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₂C receptor
-
myo-[³H]inositol
-
Serum- and inositol-free DMEM
-
Agonist: Serotonin (5-HT)
-
Assay buffer containing LiCl (to inhibit inositol (B14025) monophosphate degradation)
-
Anion-exchange chromatography columns
-
Scintillation counter
Procedure:
-
Cell Labeling: Cells are incubated in serum- and inositol-free medium containing myo-[³H]inositol for 16-24 hours to label the cellular phosphoinositide pools.[8][9]
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the this compound enantiomers for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration) for 30 minutes at 37°C.[8]
-
Extraction of Inositol Phosphates: The reaction is terminated, and the radiolabeled inositol monophosphates are extracted.
-
Separation and Quantification: The inositol monophosphates are isolated by anion-exchange chromatography and quantified by scintillation counting.[8]
-
Data Analysis: The ability of the this compound enantiomers to inhibit the serotonin-stimulated accumulation of inositol monophosphates is determined, and the IC₅₀ value is calculated.
CYP450 Inhibition Assays
Objective: To determine the inhibitory potential (Kᵢ) of this compound enantiomers on major CYP enzymes.
General Procedure:
-
Incubation Mixture: Human liver microsomes (HLMs) or recombinant human CYP enzymes are incubated with a specific probe substrate, an NADPH-generating system, and varying concentrations of the this compound enantiomer in a phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.
-
Incubation: The reaction is allowed to proceed for a time within the linear range of product formation.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: The formation of the specific metabolite is quantified using HPLC or LC-MS/MS.
-
Data Analysis: The Kᵢ value is determined using appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition). For time-dependent inhibition, a pre-incubation step with the inhibitor and NADPH is included before the addition of the substrate.
Specific Probe Substrates:
-
CYP2D6: Bufuralol (B1668043) (monitored for the formation of 1'-hydroxybufuralol).[10][11]
-
CYP2C19: (S)-mephenytoin (monitored for the formation of 4'-hydroxy-mephenytoin).
-
CYP3A4: Midazolam (monitored for the formation of 1'-hydroxy-midazolam).[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key experimental workflows and the signaling pathway relevant to the 5-HT₂C receptor.
Discussion
The in vitro data clearly demonstrate a significant stereoselectivity in the activity of this compound enantiomers. (S)-norfluoxetine is a potent inhibitor of the serotonin transporter, with a binding affinity and uptake inhibition potency that are approximately 20-fold greater than those of (R)-norfluoxetine.[3] This pronounced difference suggests that (S)-norfluoxetine is the primary contributor to the sustained serotonin reuptake inhibition observed following fluoxetine administration. In contrast, both enantiomers are weak inhibitors of the norepinephrine transporter.
At the 5-HT₂C receptor, both enantiomers exhibit similar, moderate affinity and act as antagonists.[4] This activity may contribute to some of the side effects or therapeutic actions of fluoxetine, but the similar potency of the enantiomers suggests this is not a point of significant stereoselectivity.
The inhibition of CYP enzymes also shows stereoselectivity. (S)-norfluoxetine is a more potent inhibitor of CYP2D6 than (R)-norfluoxetine.[5] Conversely, (R)-norfluoxetine is a time-dependent inhibitor of CYP3A4, while (S)-norfluoxetine is not.[6] (S)-norfluoxetine is also a time-dependent inhibitor of CYP2C19.[6] These differential effects on drug-metabolizing enzymes have important implications for potential drug-drug interactions.
Conclusion
The enantiomers of this compound possess distinct in vitro pharmacological profiles. The superior potency of (S)-norfluoxetine at the serotonin transporter underscores its importance in the therapeutic efficacy of fluoxetine. The stereoselective inhibition of CYP enzymes by the this compound enantiomers highlights the complexity of fluoxetine's drug-drug interaction profile. The data and protocols presented in this guide provide a valuable resource for researchers investigating the pharmacology of fluoxetine and its metabolites and for those engaged in the design of novel serotonergic agents.
References
- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity of Norfluoxetine for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875).[1] Like its parent compound, this compound is a potent inhibitor of the serotonin transporter (SERT), contributing significantly to the therapeutic effects of fluoxetine.[2][3][4] Beyond its action on SERT, this compound exhibits a distinct pharmacological profile with varying affinities for different serotonin (5-HT) receptor subtypes. Understanding this binding profile is crucial for elucidating the full spectrum of its pharmacological effects, including both therapeutic actions and potential side effects.
This technical guide provides an in-depth overview of the binding affinity of this compound for a range of serotonin receptors. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Data Presentation: this compound Binding Affinity for Serotonin Receptors
The following table summarizes the in vitro binding affinities (Ki values) of this compound for various human serotonin receptor subtypes. The data has been compiled from multiple sources and experimental conditions may vary.
| Receptor Subtype | Ki (nM) | Comments |
| 5-HT1A | Negligible affinity / High (14.0 +/- 2.8) | Reports vary, with some indicating negligible affinity while another suggests a Ki in the low nanomolar range.[4][5] |
| 5-HT2A | ~4669 | This compound shows significantly lower affinity for 5-HT2A receptors compared to 5-HT2C receptors.[6][7] |
| 5-HT2B | >10,000 | This compound has a very low affinity for the 5-HT2B receptor.[8] |
| 5-HT2C | 203 | This compound displays a notable affinity for the 5-HT2C receptor and acts as an antagonist.[6] |
| Serotonin Transporter (SERT) | S-Norfluoxetine: 1.3, R-Norfluoxetine: 26 | The S-enantiomer of this compound is a potent inhibitor of SERT, while the R-enantiomer is significantly less potent.[3] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[9][10] A common approach is the competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human serotonin receptor of interest (e.g., from HEK293 or CHO cells).[11]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]mesulergine for 5-HT2C receptors).[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.[8]
-
Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM mianserin (B1677119) or ketanserin (B1673593) for 5-HT2C).[11]
-
96-well Plates: For incubation of assay components.[12]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.[12]
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Scintillation Vials and Fluid: For quantification of radioactivity.[13]
-
Liquid Scintillation Counter: To measure the amount of bound radioligand.[13]
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets or membranes on ice.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding ligand.
-
Competition Binding: Add cell membranes, radioligand, and varying concentrations of this compound.[13]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Phosphoinositide (PI) Hydrolysis Assay
This functional assay is used to determine the antagonist or agonist activity of a compound at Gq-coupled receptors, such as the 5-HT2C receptor.[6][14]
Objective: To assess the functional effect of this compound on 5-HT2C receptor activation.
Materials:
-
Cells: Cells stably expressing the 5-HT2C receptor.[15]
-
myo-[³H]inositol: For radiolabeling of cellular phosphoinositides.[15]
-
Agonist: Serotonin (5-HT).[15]
-
Test Compound: this compound.
-
Incubation Medium: Serum- and inositol-free medium.[15]
-
Anion-exchange Chromatography Columns: To separate inositol (B14025) phosphates.[15]
Procedure:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2C receptor in appropriate media.
-
Incubate the cells with myo-[³H]inositol for an extended period (e.g., 16 hours) to allow for incorporation into cellular phosphoinositides.[15]
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known concentration of serotonin for a defined period (e.g., 30 minutes).[15]
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a suitable reagent (e.g., perchloric acid).
-
Neutralize the samples.
-
-
Separation and Quantification:
-
Separate the radiolabeled inositol monophosphates from other components using anion-exchange chromatography.[15]
-
Quantify the amount of radioactivity in the inositol phosphate (B84403) fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate produced against the concentration of serotonin in the presence and absence of this compound.
-
An inhibition of the serotonin-induced response by this compound indicates antagonist activity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Experimental Workflow
Caption: A generalized workflow for a competitive radioligand binding assay.
References
- 1. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of 5-HT1A receptor mediated response by fluoxetine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROLE OF 5-HT1A RECEPTORS IN FLUOXETINE-INDUCED LORDOSIS INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. msudenver.edu [msudenver.edu]
- 11. benchchem.com [benchchem.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin 5-HT2C receptor-mediated phosphoinositide hydrolysis in rat choroid plexus after fluoxetine and citalopram treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical and Physical Properties of Norfluoxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), plays a crucial role in the therapeutic efficacy of its parent drug. As a potent selective serotonin (B10506) reuptake inhibitor (SSRI) in its own right, a thorough understanding of its chemical and physical properties is paramount for research, drug development, and clinical applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its mechanism of action and relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrammatic representations.
Chemical and Physical Properties
This compound, a phenylpropylamine derivative, is formed in the liver through the N-demethylation of fluoxetine by cytochrome P450 enzymes, primarily CYP2D6, CYP2C19, and CYP3A4.[1] It exists as a racemic mixture of two enantiomers, (R)-norfluoxetine and (S)-norfluoxetine.
General Properties
A summary of the general chemical properties of this compound is provided in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | [2] |
| Synonyms | Desmethylfluoxetine, LY103438 | [2] |
| Chemical Formula | C₁₆H₁₆F₃NO | [2] |
| Molecular Weight | 295.30 g/mol | [2] |
| Appearance | Colorless to light yellow liquid (free base), White to off-white solid (hydrochloride salt) | [1][3] |
Physicochemical Data
The key physicochemical properties of this compound and its hydrochloride salt are detailed in Table 2. It is important to note that some of these values are predicted and should be confirmed by experimental determination.
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Melting Point | Not available | 105-108 °C | [4] |
| Boiling Point | 381.1 ± 42.0 °C (Predicted) | Not available | [4] |
| pKa | 9.05 ± 0.13 (Predicted) | Not available | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.5 (Computed) | Not available | [2] |
Solubility
The solubility of this compound and its hydrochloride salt in various solvents is presented in Table 3. The hydrochloride salt form is generally used to enhance aqueous solubility.[2]
| Solvent | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Water | Not available | > 4 mg/mL | [4] |
| DMSO | 100 mg/mL (with sonication) | 60 mg/mL | [3][5] |
| Methanol | Soluble | Soluble | [4] |
| Ethanol | Soluble | Soluble | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry is widely used for the detection and quantification of this compound in biological matrices. Under electron ionization (EI), this compound undergoes characteristic fragmentation. Key fragments observed in GC-MS analysis include m/z values of 134 and 104.[2] In tandem mass spectrometry (MS/MS), precursor to product ion transitions, such as m/z 296.2 → 134.3, are utilized for selective and sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy can provide information about the functional groups present in the this compound molecule. Expected characteristic absorption bands would include those for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-F stretching of the trifluoromethyl group.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound hydrochloride can be determined using a standard melting point apparatus.
Protocol:
-
A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Protocol:
-
Prepare a saturated solution of this compound in both n-octanol and water.
-
Equilibrate the two immiscible phases by shaking a mixture of n-octanol and water for 24 hours.
-
Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.
-
Shake the mixture until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The thermodynamic solubility of this compound hydrochloride in water can be determined using the saturation shake-flask method.
Protocol:
-
Add an excess amount of solid this compound hydrochloride to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Filter or centrifuge the solution to remove undissolved solid.
-
Determine the concentration of this compound in the clear aqueous solution using a validated analytical method (e.g., HPLC-UV).
Mechanism of Action and Signaling Pathways
This compound, like its parent compound fluoxetine, is a selective serotonin reuptake inhibitor (SSRI).[3] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Beyond its primary action on SERT, chronic administration of SSRIs like fluoxetine is known to induce downstream signaling cascades that are thought to contribute to their therapeutic effects. While direct studies on this compound are less common, it is presumed to participate in similar pathways. One of the key pathways involves the activation of the cyclic AMP (cAMP) response element-binding protein (CREB).
Increased synaptic serotonin activates various serotonin receptors, many of which are G-protein coupled receptors (GPCRs). This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate CREB. Activated CREB then translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF). BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.
Conclusion
This compound is a pharmacologically active molecule with a distinct set of chemical and physical properties that influence its absorption, distribution, metabolism, and excretion. This guide has summarized the available data on these properties and provided an overview of the experimental methods used for their determination. Further research is warranted to fill the existing gaps in the experimental data, particularly for the free base form of this compound, and to further elucidate its complex downstream signaling effects. A more complete understanding of this compound's physicochemical and biological profile will undoubtedly aid in the development of more effective and safer antidepressant therapies.
References
Methodological & Application
Quantification of Norfluoxetine in Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective quantification of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described herein are compiled from validated methods and are intended to guide researchers in establishing robust bioanalytical assays for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
This compound is the N-demethylated metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Due to its long half-life and pharmacological activity, the accurate measurement of this compound in plasma is crucial for understanding the overall therapeutic effect and safety profile of fluoxetine. LC-MS/MS has become the gold standard for this application, offering high sensitivity, specificity, and throughput.[1][2][3] This application note details a comprehensive protocol for the quantification of this compound in plasma, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a high-throughput and efficient method for extracting this compound from the complex plasma matrix.[2]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., fluoxetine-d5)[2]
-
Methyl tert-butyl ether (MTBE)
-
Supported Liquid Extraction (SLE) plate/cartridge
-
Collection plate
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 100 µL of plasma with the internal standard solution.
-
Loading: Load the pre-treated plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.
-
Elution: Add 1 mL of methyl tert-butyl ether to the SLE plate/cartridge and allow it to percolate through. Repeat this step with another 1 mL of MTBE.
-
Evaporation: Collect the eluate in a clean collection plate and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Synergi 4 µ polar-RP[2] or equivalent (e.g., Acquity UPLC BEH C18)[4] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | Refer to the specific method being adapted. A fast gradient is often employed.[2] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 4-5 minutes[2][3] |
Mass Spectrometry
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.8 kV[4] |
| Desolvation Temperature | 500°C[4] |
| Desolvation Gas Flow | 1000 L/h[4] |
| Collision Gas | Argon[4] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| This compound | 296.16 | 134.0[2][5] | 4[4] | 18[4] |
| This compound (Qualifier) | 296.16 | 29.9[4] | 7[4] | 18[4] |
| Fluoxetine-d5 (IS) | 315.0 | 44.0[2] | - | - |
Note: Collision energy and cone voltage may require optimization based on the specific instrument used.
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound in plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20 ng/mL | [2] |
| 0.27 - 22 ng/mL | [3] | |
| 1 - 500 ng/mL | [6] | |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [2] |
| 0.1 ng/mL | [7] | |
| 1 ng/mL | [6] | |
| Correlation Coefficient (r²) | > 0.999 | [2][3] |
| ≥ 0.989 | [6] |
Table 2: Accuracy and Precision
| Analyte | Accuracy (% Bias) | Precision (% CV) | Reference |
| This compound | < ± 15% | < 15% | [2] |
| (R)-Norfluoxetine | -7.50 to 0.37% | 4.32 - 7.67% | [6] |
| (S)-Norfluoxetine | -8.77 to -1.33% | -8.77 to -1.33% | [6] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The described sample preparation technique, chromatographic conditions, and mass spectrometric parameters can be adapted and validated by researchers to support a variety of studies requiring accurate measurement of this important metabolite. The provided quantitative data serves as a benchmark for method performance, ensuring reliable results for clinical and research applications.
References
- 1. Fluoxetine bioequivalence study: quantification of fluoxetine and this compound by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite this compound in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a chiral molecule existing as (R)- and (S)-enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in drug development, clinical monitoring, and environmental analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust technique for achieving this separation.
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers by HPLC, summarizing established methods and offering a comprehensive guide for laboratory implementation.
Chromatographic Methods and Data
The successful chiral separation of this compound enantiomers has been achieved using various HPLC methodologies. The choice of chiral stationary phase and mobile phase composition is critical for obtaining optimal resolution. Below is a summary of quantitative data from several reported methods.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Analysis Time (min) | Reference |
| α1-acid glycoprotein (B1211001) (AGP) | 3% Acetonitrile in 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.4) | - | LC-MS/MS | > 2.0 | - | [1][2] |
| Acetylated β-cyclodextrin | 30:70 Methanol / 0.3% Triethylamine Buffer (pH 5.6) | 1.0 | UV (214 nm) | R(S-NF, R-NF) = 1.2 | > 10 | [3] |
| Vancomycin-based (Chirobiotic V) | 92.5:7.5 Ethanol / Aqueous Ammonium Acetate Buffer (pH 6.8) | - | Fluorescence | - | - | [4][5] |
| Cellulose-based (Chiralcel OD-R) | 75:25 Acetonitrile / Potassium hexafluorophosphate (B91526) (7.5 mM) and Sodium phosphate (B84403) (0.25 M) solution (pH 3.0) | - | Fluorescence | - | - | [4] |
| Cellulose-based (CHIRALPAK® IK) | 90:10:0.1 Hexane / Isopropanol / Diethylamine | 1.0 | UV (270 nm) | Baseline resolution | < 15 | [6] |
Note: "-" indicates data not specified in the cited source. Resolution values can vary based on specific experimental conditions.
Experimental Protocols
Below are detailed protocols for two distinct and effective methods for the chiral separation of this compound enantiomers.
Protocol 1: Reversed-Phase Separation on an α1-Acid Glycoprotein (AGP) Column
This method is suitable for the analysis of this compound enantiomers in aqueous samples such as wastewater and can be coupled with mass spectrometry for high sensitivity.[1][2]
a. Materials and Reagents:
-
(R,S)-Norfluoxetine standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
Formic acid or acetic acid (for pH adjustment)
-
Chiral AGP column
b. Sample Preparation (for wastewater samples):
-
Enrich wastewater samples using solid-phase extraction (SPE) with a suitable cartridge (e.g., Evolute CX-50).[1]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
c. HPLC Conditions:
-
Column: Chiral α1-acid glycoprotein (AGP) column
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.4) (3:97, v/v)[1]
-
Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection: LC-MS/MS in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[1]
-
Injection Volume: 10-20 µL
d. Data Analysis:
-
Identify the peaks for (R)- and (S)-norfluoxetine based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. An Rs value ≥ 1.5 is generally considered baseline separation.
-
Quantify the individual enantiomers using a calibration curve prepared with known concentrations of the standards.
Protocol 2: Normal-Phase Separation on a Polysaccharide-Based Column
This protocol is effective for achieving baseline separation of this compound enantiomers and is based on a method developed for the parent compound, fluoxetine, which demonstrates the utility of polysaccharide-based CSPs.[6]
a. Materials and Reagents:
-
(R,S)-Norfluoxetine standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA)
-
CHIRALPAK® IK column or similar immobilized polysaccharide-based CSP
b. Sample Preparation:
-
Dissolve the this compound sample in a small amount of the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
c. HPLC Conditions:
-
Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm)[6]
-
Mobile Phase: 90:10:0.1 (v/v/v) Hexane / Isopropanol / Diethylamine[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25°C[6]
-
Detection: UV at 270 nm[6]
-
Injection Volume: 5.0 µL[6]
d. Data Analysis:
-
Determine the retention times for the (R)- and (S)-norfluoxetine enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
-
Perform quantification using a standard calibration curve.
Visualized Workflow and Methodologies
The following diagrams illustrate the general workflow for chiral HPLC analysis and the logical relationship in method development.
Caption: General workflow for chiral HPLC analysis of this compound.
Caption: Logical flow for chiral HPLC method development.
References
- 1. Trace analysis of fluoxetine and its metabolite this compound. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective quantification of fluoxetine and this compound by HPLC in wastewater effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Analytical Determination of Norfluoxetine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of norfluoxetine, the active metabolite of fluoxetine (B1211875), in brain tissue. The protocols described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methods
The accurate measurement of this compound in brain tissue is crucial for pharmacokinetic studies, drug efficacy evaluation, and neurochemical research. The choice of analytical method often depends on the required sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or fluorescence detectors, HPLC offers a robust and cost-effective method for this compound quantification. Fluorescence detection provides higher sensitivity and selectivity compared to UV detection.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[4][5][6] It allows for the confident identification and quantification of this compound even at very low concentrations in complex matrices like brain tissue.
Experimental Protocols
Brain Tissue Sample Preparation
Proper sample preparation is critical to remove interfering substances and efficiently extract this compound from the complex brain matrix. The general workflow involves tissue homogenization followed by an extraction step.
Protocol 1: Homogenization
-
Rapidly dissect brain tissue in a cold environment to minimize degradation.[7]
-
Weigh the frozen tissue sample.
-
Add approximately 10 volumes of cold 0.1 M perchloric acid to the frozen sample.[7]
-
Homogenize the sample immediately using a probe sonicator or a polytron homogenizer until a uniform consistency is achieved.[7]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[7]
-
Collect the supernatant for the extraction step.
Protocol 2: Extraction
Two common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.1.1. Solid-Phase Extraction (SPE)
SPE provides cleaner extracts and higher recovery rates.[1][2]
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water or an appropriate buffer.[8]
-
Loading: Load the supernatant from the homogenization step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M HCl) to remove polar interferences, followed by a non-polar solvent (e.g., methanol) to remove lipids.
-
Elution: Elute this compound from the cartridge using an appropriate solvent, often containing a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521) in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE is a simpler, classical extraction method.
-
Add an appropriate organic solvent (e.g., n-hexane or a mixture of isopropanol (B130326) and hexane) to the supernatant.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (containing this compound) to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Analytical Method Parameters
HPLC-FD Method
This method is suitable for sensitive quantification of this compound.
| Parameter | Value |
| Column | Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile and water mixture with additives like perchloric acid and tetramethylammonium (B1211777) perchlorate[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | Fluorescence |
| Excitation λ | 227 nm[1][2] |
| Emission λ | 305 nm[1][2] |
| Injection Volume | 20-100 µL |
LC-MS/MS Method
This method provides the highest sensitivity and selectivity.
| Parameter | Value |
| Column | Reversed-phase C18 or Polar-RP (e.g., Synergi 4 µ polar-RP)[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MS/MS Transition | m/z 296 → 134[4][5] |
| Internal Standard | Fluoxetine-d5 (m/z 315 → 44) or other suitable deuterated analog[4] |
| Injection Volume | 5-20 µL |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the analysis of this compound.
Table 1: HPLC-Based Methods in Brain Tissue
| Method | Linearity Range (ng/g) | LOD (ng/g) | Recovery (%) | Reference |
| HPLC-FD | 100 - 40,000 | 26.1 | >87% | [1][2] |
| HPLC-UV | Not specified | 5.0 ng/mL (in homogenate) | ~90% | [3] |
Table 2: LC-MS/MS-Based Methods in Tissue
| Method | Linearity Range (ng/mL or ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| LC-MS/MS (Fish Tissue) | Not specified | 0.14 | >85% | [8][10] |
| LC-MS/MS (Plasma) | 0.05 - 20 ng/mL | 0.05 ng/mL | Not specified | [4] |
| LC-MS/MS (Plasma) | 0.5 - 250 ng/mL | 0.5 ng/mL | Not specified | [5] |
Note: Data from plasma or other tissues are included to provide an indication of the achievable sensitivity and performance of LC-MS/MS methods.
Concluding Remarks
The choice between HPLC-FD and LC-MS/MS will depend on the specific requirements of the study. For high-throughput screening and studies requiring the utmost sensitivity, LC-MS/MS is the recommended technique. For routine analysis where high sensitivity is not the primary concern, HPLC-FD offers a reliable and more accessible alternative. The provided protocols and data serve as a comprehensive guide for establishing a robust analytical method for this compound in brain tissue. Method validation should always be performed in the laboratory to ensure accuracy, precision, and reliability of the results.
References
- 1. Determination of fluoxetine, this compound and their enantiomers in rat plasma and brain samples by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fluoxetine and its metabolite this compound in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fluoxetine and this compound in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of paroxetine, fluoxetine and this compound in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Norfluoxetine from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), from biological matrices. The methodologies outlined are essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Introduction
This compound is the N-demethylated metabolite of fluoxetine and possesses a longer half-life, contributing significantly to the overall therapeutic and potential toxic effects of the parent drug. Accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for clinical and research purposes. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and sample cleanup, making it ideal for sensitive analytical methods like chromatography coupled with mass spectrometry. This document details established SPE protocols using various sorbents and provides the expected quantitative performance.
Data Presentation: Quantitative Performance of this compound SPE Methods
The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from different biological samples. These tables are designed for easy comparison of method performance.
Table 1: SPE of this compound from Human Plasma/Serum
| SPE Sorbent | Analytical Method | Linearity Range (ng/mL) | Recovery (%) | LLOQ (ng/mL) | Matrix Effect (%) | Reference |
| Mixed-Mode (SCX) | HPLC-UV | 10 - 4000 nmol/L | 96.9 | 10 nmol/L | Not Reported | [1] |
| C18 | GC-ECD | 20 - 200 | >75 | Not Reported | Not Reported | [2][3] |
| C18 (Lab-made) | HPLC-UV | 15 - 500 | 85 - 105 | 4.2 | Not Reported | [4] |
| Oasis MCX | LC-MS/MS | 0.20 - 30 | 63.04 - 79.39 | 0.20 | Negligible | [5] |
| Not Specified | HPLC-FD | 8 - 200 | Not Reported | 8 | Not Reported | |
| Oasis HLB | LC-MS/MS | 150 - 3000 | Not Reported | 150 | Not Reported | |
| Silica | LC-MS/MS | 0.5 - 250 | Not Reported | 0.5 | Not Reported | [6] |
Table 2: SPE of this compound from Human Urine
| SPE Sorbent | Analytical Method | Linearity Range (ng/mL) | Recovery (%) | LLOQ (ng/mL) | Reference |
| Not Specified | GC-MS | 6 - 125 | 87 - 109 | 5 - 10 | [7] |
| Evolute CX-50 | LC-MS/MS | Not Reported | 65 - 82 | Not Reported |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge, a common and effective method.
Protocol: SPE of this compound from Human Plasma using Oasis MCX Cartridges
1. Materials and Reagents
-
Oasis MCX (30 mg, 1 cc) SPE cartridges
-
Human plasma (K3EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Deionized water
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 500 µL of plasma with the internal standard solution.
-
Vortex the spiked plasma sample for 30 seconds.
3. Solid-Phase Extraction Procedure
The following diagram illustrates the SPE workflow:
Step-by-Step Method:
-
Conditioning: Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.[5]
-
Loading: Load the pre-treated plasma sample (500 µL) onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex the reconstituted sample for 30 seconds.
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or another appropriate analytical technique.
Mandatory Visualizations
Logical Relationship of SPE Sorbent Selection
The choice of SPE sorbent is critical for achieving optimal recovery and sample cleanup. The following diagram illustrates the decision-making process based on the physicochemical properties of this compound.
Conclusion
Solid-phase extraction is a robust and reliable technique for the extraction of this compound from complex biological matrices. The choice of SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and validate sensitive and accurate analytical methods for this compound quantification. The use of mixed-mode cation exchange sorbents is particularly advantageous due to the basic nature of this compound, often resulting in cleaner extracts and higher recovery compared to single-mode sorbents.
References
- 1. Rapid quantitation of fluoxetine and this compound in serum by micro-disc solid-phase extraction with high-performance liquid chromatography-ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction of fluoxetine and this compound from serum with gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantification of Norfluoxetine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfluoxetine is the primary active metabolite of fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. Monitoring the concentration of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the accurate quantification of this compound. This application note provides a detailed protocol for the analysis of this compound in biological matrices, including sample preparation, GC-MS parameters, and data analysis.
Metabolic Pathway of Fluoxetine to this compound
Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation to form its active metabolite, this compound.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] Both fluoxetine and this compound are inhibitors of CYP2D6, which can lead to drug-drug interactions.[1][2]
Caption: Metabolic conversion of fluoxetine to this compound.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound in biological samples such as plasma, urine, and tissue.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[5]
1. Liquid-Liquid Extraction (LLE) Protocol:
-
To 1.0 mL of plasma or urine sample, add an internal standard (e.g., maprotiline (B82187) or fluoxetine-d5).[5][6]
-
Alkalinize the sample by adding a suitable buffer (e.g., concentrated ammonium (B1175870) hydroxide) to reach a pH of 8-9.[5][6]
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixed organic solvent).[6]
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for derivatization.
2. Solid-Phase Extraction (SPE) Protocol:
-
Condition a C8 or mixed-mode (non-polar and strong cation exchange) SPE cartridge with methanol (B129727) followed by deionized water.
-
Load 1.0 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with deionized water and then with a low-percentage organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute the residue for derivatization.
Derivatization
Derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis.
Protocol using Pentafluoropropionic Anhydride (B1165640) (PFPA):
-
To the dried extract residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (PFPA).[6]
-
Cap the vial and heat at 70°C for 30 minutes.
-
After cooling, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[6]
Protocol using Acetic Anhydride:
-
To the dried extract, add 25 µL of a mixture of acetic anhydride and pyridine (B92270) (3:2, v/v).[7]
-
Heat the mixture at approximately 80°C for one hour.[7]
-
Evaporate the derivatization mixture to dryness.
-
Dissolve the residue in 100 µL of methanol for GC-MS analysis.[7]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) for this compound-PFPA | 117, 176, 280[6][8] |
| Monitored Ions (m/z) for this compound (underivatized) | 134[9][10] |
| Internal Standard (Fluoxetine-d5-PFPA) Ions (m/z) | 122, 299[6][8] |
Experimental Workflow
Caption: Workflow for this compound analysis by GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of various GC-MS methods for this compound analysis.
Table 1: Linearity Ranges for this compound Quantification
| Sample Matrix | Extraction Method | Derivatization | Linearity Range (ng/mL) | Reference |
| Urine | SPE | Acetylation | 6 - 125 | [5] |
| Urine | LLE | Acetylation | 10 - 80 | [5] |
| Plasma | LLE | None | 50 - 500 | [9] |
| Biological Samples | LLE | PFPA | 50 - 1000 µg/L | [6][8] |
| Plasma | LPME | MBTFA | 15 - 500 | [11] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Sample Matrix | Extraction Method | Derivatization | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Urine | SPE/LLE | Acetylation | 1 - 10 | 5 - 10 | [5][12] |
| Biological Samples | LLE | PFPA | 12.5 µg/L | 25 µg/L | [6][8] |
| Plasma | LLE | None | 4.20 | - | [9] |
| Plasma | LPME | MBTFA | 5 | 15 | [11] |
Table 3: Recovery of this compound
| Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Urine | SPE/LLE | 87 - 109 | [5][12] |
| Biological Fluids | LLE | 91 - 98 | [9] |
Conclusion
The GC-MS methods described in this application note provide a sensitive and reliable approach for the quantification of this compound in various biological matrices. The choice of sample preparation technique and derivatization agent can be tailored to specific laboratory needs and sample types. Proper validation of the method is essential to ensure accurate and precise results for clinical and research applications.
References
- 1. ClinPGx [clinpgx.org]
- 2. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. A novel chiral GC/MS method for the analysis of fluoxetine and this compound enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] GC-MS analysis of fluoxetine and its active metabolite this compound in human urine | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Validated Assay of Norfluoxetine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine, exists as a racemic mixture of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine. These enantiomers exhibit stereoselective pharmacological activity, with (S)-norfluoxetine being a significantly more potent serotonin (B10506) reuptake inhibitor than its (R)-counterpart.[1][2] Therefore, the enantioselective quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and drug development.
This document provides detailed application notes and validated protocols for the chiral separation and quantification of this compound enantiomers in biological matrices, primarily human plasma. The methodologies described herein utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection.
Signaling Pathway of this compound Enantiomers
This compound enantiomers, particularly the S-enantiomer, exert their therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. The simplified signaling pathway is illustrated below.
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Norfluoxetine in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Due to its long half-life and potent activity as a selective serotonin (B10506) reuptake inhibitor (SSRI), understanding its concentration and effects within the central nervous system is crucial for both preclinical research and clinical drug development.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing invaluable pharmacokinetic and pharmacodynamic data.
These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound levels in the rat brain. The methodologies outlined here are compiled from established protocols for in vivo microdialysis of antidepressants and analytical techniques for this compound quantification.
Data Presentation
The following tables summarize key quantitative parameters for performing in vivo microdialysis for this compound in the rat brain.
Table 1: Animal Model and Surgical Parameters
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Body Weight | 280 - 350 g |
| Anesthesia | Halothane (B1672932) (2%) or Isoflurane (B1672236) |
| Stereotaxic Frame | Standard rat stereotaxic apparatus |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.) |
| Recovery Period | 24 - 48 hours post-surgery |
Table 2: Stereotaxic Coordinates for Guide Cannula Implantation (from Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) |
| Medial Prefrontal Cortex (mPFC) | +3.2 mm | ±0.8 mm | -2.0 mm (guide tip) |
| Ventral Hippocampus | -5.6 mm | ±5.0 mm | -5.0 mm (guide tip) |
| Lateral Hypothalamus | -2.8 mm | ±1.7 mm | -8.5 mm (guide tip) |
Note: Coordinates should be confirmed with a reliable rat brain atlas (e.g., Paxinos and Watson).
Table 3: Microdialysis Experimental Parameters
| Parameter | Specification |
| Microdialysis Probe | CMA/Microdialysis or similar; 2 mm membrane length |
| Perfusion Solution (aCSF) | 125 mM NaCl, 3.0 mM KCl, 0.75 mM MgSO₄, 1.2 mM CaCl₂, 1.75 mM phosphate (B84403) buffer, pH 7.4 |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min |
| Equilibration Period | 1 - 3 hours |
| Sample Collection Interval | 20 - 30 minutes |
| Sample Storage | -80°C until analysis |
Table 4: Analytical Parameters for this compound Quantification by LC-MS/MS
| Parameter | Specification |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | m/z 296 → 134 |
| Internal Standard | Fluoxetine-d5 (m/z 315 → 44) |
Table 5: Expected this compound Brain Concentrations (Qualitative)
| Time Post-Fluoxetine Administration (10 mg/kg, i.p.) | Relative Extracellular Brain Concentration |
| 30 minutes | Onset of detection |
| 2 hours | Gradually increasing |
| 24 - 48 hours | Peak levels, exceeding fluoxetine concentrations |
Experimental Protocols
Surgical Implantation of Guide Cannula
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat using halothane or isoflurane and place it in a stereotaxic frame. Maintain the animal's body temperature at 37°C.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface and retract the periosteum to visualize bregma and lambda.
-
Coordinate Determination: Identify bregma and ensure a flat skull plane. Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer post-operative analgesia and allow the animal to recover for 24-48 hours in a clean home cage with free access to food and water.
In Vivo Microdialysis Procedure
-
Animal Handling and Probe Insertion: Gently restrain the rat and remove the stylet from the guide cannula. Slowly insert the microdialysis probe into the guide.
-
System Connection: Place the animal in a freely moving system. Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a collection vial in a refrigerated fraction collector.
-
Perfusion and Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[3] Allow the system to equilibrate for at least 1-3 hours to establish a stable baseline.[3] Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer fluoxetine (to measure the metabolite this compound) via the desired route (e.g., intraperitoneal injection, 10 mg/kg).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment.
-
Sample Storage: Immediately cap the collection vials and store them at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe.
Sample Analysis by LC-MS/MS
-
Sample Preparation: Due to the clean nature of microdialysate samples, minimal preparation is typically required. Samples may be diluted with the initial mobile phase or injected directly after the addition of an internal standard.
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, to separate this compound from other components.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transition for this compound (m/z 296 → 134) and the internal standard.
-
Quantification: Construct a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the dialysate samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in rats: Increasing extracellular serotonin level in the frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Norfluoxetine in Neuronal Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfluoxetine, the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), is a crucial molecule for neuropharmacological research. Its prolonged half-life and distinct pharmacological profile contribute significantly to the overall therapeutic effects and side effects of fluoxetine treatment. Understanding the direct actions of this compound on neuronal cells is essential for elucidating the mechanisms of antidepressant action, identifying novel therapeutic targets, and assessing potential neurotoxicity. These application notes provide a comprehensive overview of the use of this compound in various neuronal cell culture assays, complete with detailed protocols and data summaries to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its effects on neuronal cells through multiple mechanisms. While it is known as a selective serotonin (B10506) reuptake inhibitor (SSRI), its activity extends to the modulation of various ion channels and signaling pathways.[1]
Key molecular targets of this compound in neuronal cells include:
-
Ion Channels: this compound is a potent inhibitor of several types of potassium and calcium channels, which play critical roles in regulating neuronal excitability.
-
TREK-1 Potassium Channels: this compound inhibits the two-pore domain potassium channel TREK-1, which is involved in setting the resting membrane potential of neurons.[2][3] Inhibition of TREK-1 can lead to increased neuronal excitability.[4]
-
Kv3.1 Potassium Channels: This voltage-gated potassium channel is also inhibited by this compound, affecting the repolarization phase of the action potential.[5]
-
T-type Calcium Channels: this compound is a more potent inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) than fluoxetine, which can modulate neuronal firing patterns.[6][7]
-
Voltage-gated Ca2+ Channels: this compound reduces current through voltage-gated calcium channels in a concentration-dependent manner.[8]
-
-
GABAergic System: this compound modulates GABAergic transmission by decreasing the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and reducing the amplitude of GABA-induced currents in hippocampal interneurons.[4] This can lead to a disinhibition of these interneurons.[4]
-
Neurogenesis and Neurite Outgrowth: Chronic exposure to fluoxetine, and by extension this compound, has been shown to stimulate adult hippocampal neurogenesis and increase dendritic arborization.[9][10][11] This is thought to be mediated, in part, by the BDNF/TrkB and GSK-3β/β-catenin signaling pathways.[9][12]
-
Microglial Function: this compound can induce apoptosis in microglia, which may have anti-inflammatory effects in the central nervous system.[13][14]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various neuronal cell culture assays.
Table 1: Inhibitory Concentrations (IC50) of this compound on Neuronal Ion Channels
| Target Ion Channel | Cell Line | IC50 (µM) | Reference |
| TREK-1 Potassium Channel | tsA 201 | 9 | [2] |
| Kv3.1 Potassium Channel | CHO | 0.80 (whole-cell), 0.19 (inside-out patch) | |
| T-type Calcium Channel (CaV3.1) | tsA 201 | 13.8 | [6] |
| T-type Calcium Channel (CaV3.2) | tsA 201 | 7.01 | [6] |
| T-type Calcium Channel (CaV3.3) | tsA 201 | 5.5 | [6] |
| Voltage-gated Ca2+ Channels | Rat Cochlear Neurons | 20.4 | [8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Type | Concentration (µM) | Observed Effect | Reference |
| GABAergic Transmission | Hippocampal CA1 Interneurons | 20 | Decreased frequency of sIPSCs and amplitude of GABA-induced currents.[4] | [4] |
| Microglial Apoptosis | Primary Microglia | 10 | Decreased cell viability and increased cleaved-caspase 3 expression.[13] | [13] |
| Neuronal Viability | Mouse Cortical Neurons | 3-30 | Concentration-dependent induction of neuronal death.[15] | [15] |
| Neurite Outgrowth | Human Neural Progenitor Cells | 10 | Reduced mean neurite outgrowth and processes.[16] | [16] |
| Neurogenesis (Proliferation) | Embryonic Neural Precursor Cells | 1 | Increased cell proliferation. | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is designed to measure the effect of this compound on ion channel currents in cultured neuronal cells or cell lines expressing the channel of interest (e.g., tsA 201, CHO, HEK-293).[17]
Materials:
-
Cultured cells expressing the target ion channel.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound until a steady-state effect is observed.
-
Wash out the drug with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude or steady-state current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the effect of this compound on the growth of neurites from cultured neurons.[18]
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).
-
Neuronal culture medium.
-
This compound stock solution.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody against a neuronal marker (e.g., anti-βIII-tubulin).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Plate neurons at a low density in multi-well plates suitable for imaging.
-
Treatment: After allowing the cells to adhere and begin extending neurites (typically 24 hours), treat the cultures with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against βIII-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.
-
Protocol 3: Microglial Apoptosis Assay
This protocol determines the effect of this compound on the viability and apoptosis of microglial cells.[13]
Materials:
-
Primary microglial cultures or a microglial cell line.
-
Microglial culture medium.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT or PrestoBlue).
-
Apoptosis detection kit (e.g., Caspase-3/7 assay or Annexin V/Propidium Iodide staining).
-
Plate reader or flow cytometer.
Procedure:
-
Cell Plating: Plate microglial cells in a multi-well plate.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Apoptosis Assessment (Caspase-3/7 Assay):
-
Add the Caspase-3/7 reagent to each well.
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize cell viability and apoptosis data to the vehicle control.
-
Determine the concentration-dependent effects of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite this compound : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Regulation of Hippocampal GABAergic Transmission by Fluoxetine and Its Metabolite this compound [mdpi.com]
- 5. Effects of this compound, the major metabolite of fluoxetine, on the cloned neuronal potassium channel Kv3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. T-type calcium channels are inhibited by fluoxetine and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The multifaceted effects of fluoxetine treatment on cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Neuritogenesis, a neuroadaptive mechanism of antidepressant drugs action - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoxetine and its metabolite this compound induce microglial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoxetine and its metabolite this compound induce microglial apoptosis | Semantic Scholar [semanticscholar.org]
- 15. Fluoxetine Induces Apoptotic and Oxidative Neuronal Death Associated with The Influx of Copper Ions in Cultured Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. innoprot.com [innoprot.com]
Application Note: Stability of Norfluoxetine in Frozen Human Plasma
Abstract
This application note provides a comprehensive overview and detailed protocols for assessing the stability of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in frozen human plasma samples. Ensuring the stability of analytes in biological matrices is a critical aspect of bioanalytical method validation, essential for accurate pharmacokinetic and toxicokinetic studies in drug development. The protocols outlined herein cover long-term stability, short-term stability, and freeze-thaw stability, providing researchers, scientists, and drug development professionals with a robust framework for handling and storing plasma samples containing this compound. The provided methodologies are based on established principles of bioanalytical validation and data from published literature.
Introduction
This compound is the major active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Due to its long half-life, accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Biological samples are often collected at various time points and stored frozen for extended periods before analysis. Therefore, it is imperative to establish the stability of this compound under these storage conditions to ensure the integrity and reliability of the analytical data. This document details the experimental procedures to evaluate the stability of this compound in frozen human plasma.
Analytical Methodology Overview
The stability of this compound is assessed by comparing the concentration of the analyte in stored samples against freshly prepared samples or samples analyzed at an initial time point. A reliable and validated analytical method is a prerequisite for conducting stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of this compound in plasma due to its high sensitivity and selectivity.[1][2]
A typical LC-MS/MS method involves:
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate this compound and an internal standard (e.g., deuterated this compound) from the plasma matrix.[1][2][3]
-
Chromatographic Separation: Reversed-phase chromatography using a C8 or C18 column to separate this compound from other plasma components.[1][4]
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode to specifically detect and quantify this compound and its internal standard.[1][2]
Stability Testing Protocols
The following protocols are designed to assess the stability of this compound in frozen human plasma under various conditions.
Long-Term Stability
Objective: To evaluate the stability of this compound in plasma when stored at frozen temperatures for an extended duration.
Protocol:
-
Obtain a pool of blank human plasma.
-
Spike the plasma with this compound at two concentration levels: a low-quality control (LQC) and a high-quality control (HQC) concentration.
-
Aliquot the spiked plasma into a sufficient number of storage tubes for all planned time points.
-
Analyze a set of aliquots (n=3 for each concentration) at day 0 to establish the baseline concentration.
-
Store the remaining aliquots at -20°C and/or -80°C.[3][5][6]
-
At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of stored LQC and HQC samples (n=3 for each).
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the thawed samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.
-
Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Freeze-Thaw Stability
Objective: To assess the stability of this compound in plasma subjected to repeated freezing and thawing cycles.
Protocol:
-
Use LQC and HQC samples prepared as described in the long-term stability protocol.
-
Analyze a set of aliquots (n=3 for each concentration) that have not undergone any freeze-thaw cycles (baseline).
-
Subject another set of LQC and HQC aliquots (n=3 for each) to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw cycle, analyze the samples.
-
Compare the mean concentration of the freeze-thaw samples to the baseline samples. The analyte is considered stable if the percentage difference is within ±15%.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in plasma when left at room temperature for a period that simulates the sample handling and preparation time.
Protocol:
-
Use LQC and HQC samples prepared as described in the long-term stability protocol.
-
Allow a set of LQC and HQC aliquots (n=3 for each) to thaw and remain at room temperature for a specified duration (e.g., 4, 8, or 24 hours).[5]
-
After the specified duration, process and analyze the samples.
-
Compare the mean concentration of these samples to freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Data Presentation
The results of the stability studies should be summarized in a clear and concise manner. A tabular format is recommended for easy comparison of the data.
Table 1: Summary of this compound Stability in Frozen Human Plasma
| Stability Test | Storage Temperature | Duration | Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) | Status |
| Long-Term Stability | -20°C | 12 months | LQC | To be determined | 85-115 | Stable |
| -20°C | 12 months | HQC | To be determined | 85-115 | Stable | |
| -80°C | 12 months | LQC | To be determined | 85-115 | Stable | |
| -80°C | 12 months | HQC | To be determined | 85-115 | Stable | |
| Freeze-Thaw Stability | -20°C to RT | 3 cycles | LQC | To be determined | 85-115 | Stable |
| -20°C to RT | 3 cycles | HQC | To be determined | 85-115 | Stable | |
| Short-Term Stability | Room Temperature | 24 hours | LQC | To be determined | 85-115 | Stable |
| Room Temperature | 24 hours | HQC | To be determined | 85-115 | Stable |
Note: Published data indicates that this compound is stable in human plasma for up to one year at -20°C.[5] Another source suggests stability in plasma stored at -20°C for up to 6 months.[7] For submission to regulatory agencies, it is crucial to conduct these stability studies under the specific conditions of your laboratory.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound stability testing in frozen plasma.
Conclusion
The protocols and information provided in this application note offer a robust framework for establishing the stability of this compound in frozen human plasma samples. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies. It is essential to perform these stability tests as part of the bioanalytical method validation to guarantee that the storage and handling of samples do not compromise the accuracy of the results. Based on available literature, this compound is expected to be stable under typical frozen storage conditions. However, verification under the specific conditions of individual laboratories remains a critical requirement.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fluoxetine and its major active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Determination of fluoxetine and this compound in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fluoxetine and this compound in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Supported Liquid Extraction (SLE) for the Determination of Norfluoxetine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous determination of fluoxetine (B1211875) and its active metabolite, norfluoxetine, in human plasma. The protocol utilizes supported liquid extraction (SLE) for sample cleanup, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly selective and demonstrates excellent recovery and reproducibility, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
This compound is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Monitoring the plasma concentrations of both fluoxetine and this compound is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Supported liquid extraction is a simple and efficient sample preparation technique that offers high analyte recovery and removal of matrix interferences, leading to improved assay performance. This document provides a detailed protocol for an SLE-based method for this compound extraction from plasma and its subsequent analysis.
Data Presentation
The following table summarizes the quantitative data from a validated bioanalytical method for the simultaneous determination of fluoxetine and this compound in human plasma using supported liquid extraction.[1]
| Parameter | Fluoxetine | This compound |
| Linearity Range | 0.05 - 20 ng/mL | 0.05 - 20 ng/mL |
| Coefficient of Determination (r²) | > 0.999 | > 0.999 |
| Intra-batch Accuracy (% bias) | < ± 15% | < ± 15% |
| Inter-batch Accuracy (% bias) | < ± 15% | < ± 15% |
| Intra-batch Precision (% CV) | < 15% | < 15% |
| Inter-batch Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Internal Standard | Fluoxetine-d5 | Fluoxetine-d5 |
Experimental Protocols
Materials and Reagents
-
Human plasma
-
Fluoxetine and this compound reference standards
-
Fluoxetine-d5 (Internal Standard)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Supported Liquid Extraction (SLE) cartridges
-
Collection tubes
-
LC-MS/MS system
Sample Preparation: Supported Liquid Extraction
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (fluoxetine-d5).
-
Sample Loading: Load the pre-treated plasma sample onto the SLE cartridge.
-
Analyte Extraction: Apply methyl tert-butyl ether to the SLE cartridge to extract the analytes.[1]
-
Elution: Elute the analytes from the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: Synergi 4 µ polar-RP column.[1]
-
Mobile Phase: A fast gradient using an appropriate mobile phase system (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Ionization: Electrospray ionization in positive mode (ESI+).[1]
-
Detection: Tandem mass spectrometry using Multiple Reaction Monitoring (MRM).[1]
-
Run Time: Approximately 4 minutes.[1]
Visualizations
Experimental Workflow
Caption: Supported Liquid Extraction Workflow for this compound from Plasma.
Logical Relationship of Analytical Method
Caption: Overview of the Bioanalytical Method for this compound.
References
liquid-phase microextraction for norfluoxetine analysis in plasma
An advanced liquid-phase microextraction (LPME) protocol has been developed for the sensitive and selective analysis of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma. This method, coupled with gas chromatography-mass spectrometry (GC-MS), offers a simple, cost-effective, and environmentally friendly alternative to traditional sample preparation techniques. By utilizing a two-phase hollow fiber liquid-phase microextraction (HF-LPME) setup, this protocol achieves significant preconcentration of this compound from complex biological matrices, enabling accurate quantification at therapeutic concentrations.
This application note provides a detailed protocol for the HF-LPME of this compound from human plasma, along with a summary of the method's performance characteristics. The procedure involves the extraction of the analyte from a plasma sample into a small volume of organic solvent supported within the pores of a porous hollow fiber, followed by direct analysis.
Quantitative Data Summary
The performance of the liquid-phase microextraction method for the analysis of this compound in plasma is summarized in the table below. The data demonstrates excellent linearity, precision, and low detection limits, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
| Parameter | This compound | Fluoxetine (for comparison) |
| Linearity Range (ng/mL) | 15 - 500 | 10 - 500 |
| Correlation Coefficient (R²) | 0.9972 | 0.9973 |
| Intra-assay Precision (% RSD) | 4.8 - 13.1 | 4.8 - 13.1 |
| Inter-assay Precision (% RSD) | 5.4 - 14.2 | 5.4 - 14.2 |
| Limit of Detection (LOD) (ng/mL) | 5 | 3 |
| Limit of Quantification (LOQ) (ng/mL) | 15 | 10 |
Experimental Protocols
This section details the step-by-step methodology for the two-phase hollow fiber liquid-phase microextraction of this compound from human plasma, followed by GC-MS analysis.
Materials and Reagents
-
This compound and Fluoxetine standards
-
Internal Standard (IS) solution
-
Human plasma (blank and patient samples)
-
Organic extraction solvent (e.g., n-octanol, dihexyl ether)
-
Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hollow polypropylene (B1209903) fibers (e.g., 600 µm internal diameter, 200 µm wall thickness, 0.2 µm pore size)
-
Microsyringe for solvent handling
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Protocol: Two-Phase Hollow Fiber Liquid-Phase Microextraction (HF-LPME)
-
Sample Preparation:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a suitable vial, add a defined volume of plasma (e.g., 1 mL).
-
Spike the sample with the internal standard.
-
Adjust the pH of the plasma sample to alkaline conditions (e.g., pH > 10) using NaOH to ensure this compound is in its free base form.
-
Add NaCl to the sample (e.g., to a final concentration of 10-20% w/v) to enhance extraction efficiency through the salting-out effect.[1]
-
-
Hollow Fiber Preparation:
-
Cut a piece of the hollow fiber to a specific length (e.g., 5 cm).
-
Immerse the fiber in the organic extraction solvent for a few seconds to impregnate the pores of the fiber wall.
-
Fill the lumen of the hollow fiber with the same organic solvent using a microsyringe. This volume will serve as the acceptor phase.
-
-
Extraction Procedure:
-
Place the prepared hollow fiber into the plasma sample vial.
-
Seal the vial and place it on a multi-tube shaker or magnetic stirrer.
-
Perform the extraction for a defined period (e.g., 60 minutes) at a constant agitation speed (e.g., 1000 rpm) and controlled temperature.[1]
-
-
Analyte Recovery:
-
After extraction, carefully remove the hollow fiber from the plasma sample.
-
Withdraw the organic solvent (acceptor phase) from the lumen of the fiber using a microsyringe.
-
-
Derivatization and GC-MS Analysis:
-
The collected organic extract is then subjected to derivatization. For GC-MS analysis of polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
-
A common approach is in-port derivatization, where the extract is co-injected with a derivatizing agent such as MBTFA into the hot GC injection port.[1]
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis using HF-LPME.
Logical Relationship Diagram
Caption: Logical Flow of the Analytical Method.
References
Application Note: Enantiomeric Separation of Norfluoxetine using Capillary Electrophoresis
Abstract
This application note details a robust capillary electrophoresis (CE) method for the enantiomeric separation of norfluoxetine, the primary active metabolite of the antidepressant drug fluoxetine (B1211875). The method utilizes a dual cyclodextrin (B1172386) system as a chiral selector in a low-pH phosphate (B84403) buffer, enabling baseline resolution of the (R)- and (S)-norfluoxetine enantiomers. This technique is crucial for pharmacokinetic and pharmacodynamic studies, as the enantiomers of this compound exhibit different pharmacological activities. The protocol provided is suitable for researchers in pharmaceutical analysis, drug metabolism, and clinical chemistry.
Introduction
This compound, the N-demethylated metabolite of fluoxetine, is a potent selective serotonin (B10506) reuptake inhibitor (SSRI). Like its parent compound, this compound is a chiral molecule, and its enantiomers display stereoselective pharmacological activity. Specifically, (S)-norfluoxetine is significantly more potent than (R)-norfluoxetine in inhibiting serotonin reuptake. Therefore, the ability to separate and quantify the individual enantiomers is essential for understanding the overall therapeutic effect and metabolism of fluoxetine.
Capillary electrophoresis (CE) offers a powerful and efficient alternative to high-performance liquid chromatography (HPLC) for chiral separations, providing high resolution, short analysis times, and low consumption of reagents and samples.[1][2] The versatility of CE allows for the use of various chiral selectors added to the background electrolyte (BGE), with cyclodextrins (CDs) being the most widely employed for their ability to form transient diastereomeric complexes with the enantiomers.[1][3][4] This application note describes a method adapted from published literature for the successful chiral resolution of this compound enantiomers.[5]
Experimental
Instrumentation:
-
Capillary Electrophoresis System with a diode array detector (DAD) or UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 30-40 cm).
-
Data acquisition and analysis software.
Reagents and Chemicals:
-
Racemic this compound standard
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Dimethylated-β-cyclodextrin (DM-β-CD)
-
Phosphated-γ-cyclodextrin (P-γ-CD)
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water
Experimental Workflow
Figure 1. Experimental workflow for the enantiomeric separation of this compound by CE.
Detailed Protocol
1. Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.
-
Adjust the pH of the buffer to 2.5 using phosphoric acid.
-
To this buffer, add dimethylated-β-cyclodextrin (DM-β-CD) and phosphated-γ-cyclodextrin (P-γ-CD) to final concentrations of 10 mM and 5 mM, respectively.
-
Filter the final BGE through a 0.45 µm syringe filter and degas for 15 minutes in an ultrasonic bath.
2. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentration range (e.g., 0.1-2.0 µg/mL).
3. Capillary Conditioning:
-
New Capillary: Condition the capillary by flushing sequentially with 1 M NaOH (15 min), 0.1 M NaOH (5 min), and deionized water (5 min).
-
Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), deionized water (1 min), and finally with the BGE (3-5 min) to ensure reproducibility.[2]
4. Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., ~40 cm total length.
-
BGE: 100 mM sodium phosphate buffer (pH 2.5) containing 10 mM DM-β-CD and 5 mM P-γ-CD.
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
5. Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the migration times and w₁ and w₂ are the peak widths at the base.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
Results and Discussion
The combination of a neutral cyclodextrin (DM-β-CD) and a negatively charged cyclodextrin (P-γ-CD) in the background electrolyte is critical for achieving baseline separation of the this compound enantiomers.[5] At the acidic pH of 2.5, this compound is positively charged and migrates towards the cathode. The differential interaction of the enantiomers with the chiral selectors leads to different apparent mobilities and, consequently, their separation. The use of a dual-CD system provides a synergistic effect that enhances the enantioselectivity.
The method demonstrates good linearity and sensitivity, making it suitable for the analysis of clinical samples. The limit of detection for this compound has been reported to be as low as 0.01 µg/mL.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chiral Selectors | 10 mM Dimethylated-β-CD & 5 mM Phosphated-γ-CD | [5] |
| Background Electrolyte | 100 mM Sodium Phosphate, pH 2.5 | [5] |
| Applied Voltage | +25 kV | Adapted from similar methods |
| Detection Wavelength | 214 nm | Adapted from similar methods |
| Limit of Detection (LOD) | 0.01 µg/mL | [5] |
| Linearity Range | 0.1 - 2.0 µg/mL | [5] |
| Resolution (Rs) | > 1.5 (Baseline) | [5] |
Signaling Pathway Diagram (Logical Relationship)
Figure 2. Logical relationship of components in the chiral separation of this compound.
Conclusion
The described capillary electrophoresis method provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a dual cyclodextrin system is key to achieving high resolution. This application note and protocol serve as a valuable resource for researchers and scientists involved in the analysis of chiral drugs and their metabolites. The method can be further validated and applied to the analysis of this compound enantiomers in various biological matrices.
References
- 1. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomeric separation of fluoxetine and this compound in plasma and serum samples with high detection sensitivity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Precolumn Derivatization and Fluorescent Detection of Norfluoxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). As a potent selective serotonin (B10506) reuptake inhibitor (SSRI), the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1] Due to its chemical structure, this compound lacks a native fluorophore, necessitating a derivatization step to enable highly sensitive and selective detection by fluorescence. This document provides detailed application notes and protocols for the precolumn derivatization of this compound using various fluorescent labeling reagents, followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Principle of Precolumn Derivatization
Precolumn derivatization involves the chemical modification of the analyte of interest, in this case, the secondary amine group of this compound, prior to its injection into the HPLC system. A derivatizing reagent is introduced to react with the analyte, forming a new, highly fluorescent product. This fluorescent derivative can then be easily separated and detected with high sensitivity. Common derivatizing reagents for secondary amines include Dansyl Chloride, 7-chloro-4-nitrobenzofurazan (NBD-Cl), and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F).[2][3][4][5]
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The increased serotonin then interacts with various postsynaptic receptors, leading to downstream signaling cascades that are believed to be responsible for its therapeutic effects. Additionally, this compound can influence other neurotransmitter systems, such as the GABAergic system.[6]
Experimental Protocols
The following section details the protocols for precolumn derivatization of this compound with three common fluorescent reagents.
Protocol 1: Derivatization with Dansyl Chloride
Dansyl chloride reacts with the secondary amine of this compound under alkaline conditions to form a highly fluorescent dansyl-norfluoxetine derivative.
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions
-
Sample containing this compound (e.g., plasma extract)
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a suitable volume (e.g., 20 µL) into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.
Protocol 2: Derivatization with 7-chloro-4-nitrobenzofurazan (NBD-Cl)
NBD-Cl is another effective reagent for derivatizing secondary amines, yielding a fluorescent product.
Materials:
-
NBD-Cl solution (e.g., 0.5 mg/mL in acetonitrile)
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 8.5)
-
Hydrochloric acid (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions
-
Sample containing this compound
Procedure:
-
In a reaction vial, mix 50 µL of the sample or standard with 50 µL of borate buffer.
-
Add 100 µL of the NBD-Cl solution.
-
Seal the vial and heat at 70°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 50 µL of hydrochloric acid to stop the reaction.
-
Inject an aliquot (e.g., 20 µL) directly into the HPLC system.
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1 M nitric acid, pH 3).[3]
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 470 nm, Emission at 530 nm.
Protocol 3: Derivatization with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F)
NBD-F is a highly reactive and sensitive labeling reagent for primary and secondary amines.[5][7]
Materials:
-
NBD-F solution (e.g., 1 mM in acetonitrile)
-
Borate buffer (e.g., 50 mM, pH 8.0, containing 20 mM EDTA)
-
Hydrochloric acid (e.g., 50 mM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions
-
Sample containing this compound
Procedure:
-
Mix 300 µL of the sample or standard solution with 100 µL of the NBD-F solution in a reaction vial.[7]
-
Heat the vial at 60°C for 1 minute.[7]
-
Immediately cool the vial in an ice bath.[7]
-
Add 400 µL of 50 mM HCl to the reaction mixture.[7]
-
The mixture is now ready for HPLC analysis.
HPLC Conditions:
-
Column: Octadecylsilica (ODS) column.
-
Mobile Phase: Acetonitrile-water mixture (e.g., 55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 478 nm, Emission at 537 nm.[1]
Experimental Workflow
The general workflow for the analysis of this compound using precolumn derivatization is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing precolumn derivatization for this compound analysis.
Table 1: Quantitative Parameters for this compound Derivatization Methods
| Derivatizing Reagent | Linearity Range | Limit of Quantification (LOQ) | Matrix | Reference |
| Dansyl Chloride | 25 - 800 µg/L | ~3 µg/L (LOD) | Plasma | [2][8] |
| NBD-Cl | 0.1 - 50.0 ng/mL | 0.1 ng/mL | Plasma | [3] |
| NBD-COCl* | 10 - 1000 nM | 10 nM | Plasma | [1] |
*NBD-COCl is a derivative of NBD.
Table 2: Chromatographic and Detection Parameters
| Derivatizing Reagent | HPLC Column | Mobile Phase | Excitation (nm) | Emission (nm) | Reference |
| Dansyl Chloride | C18 | Phosphate buffer and acetonitrile | 340 | 525 | [2][8] |
| NBD-Cl | Reversed-phase | Acetonitrile and 0.1 M nitric acid (pH 3) | 470 | 530 | [3] |
| NBD-COCl | Octadecylsilica | Acetonitrile-water (55:45, v/v) | 478 | 537 | [1] |
| NBD-F | Not specified | Not specified | 470 | 530 | [7][9] |
Troubleshooting and Considerations
-
pH is critical: Derivatization reactions are highly pH-dependent. Ensure accurate buffer preparation and pH measurement.[10]
-
Reagent Stability: Some derivatizing reagents are sensitive to light and moisture. Store them properly and prepare fresh solutions as needed.[10]
-
Matrix Effects: Biological samples can contain interfering substances. Efficient sample preparation (extraction) is crucial to minimize matrix effects.
-
Excess Reagent: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion. However, a very large excess can sometimes lead to high background signals.[10]
-
Derivative Stability: The stability of the fluorescent derivative should be assessed. Some derivatives may degrade over time or upon exposure to light.
By following these detailed protocols and considering the key operational parameters, researchers can successfully implement a sensitive and reliable method for the fluorescent detection of this compound in various sample matrices.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine and its active metabolite this compound disrupt estrogen synthesis in a co-culture model of the feto-placental unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine and this compound stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoxetine and this compound mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in norfluoxetine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of norfluoxetine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Analyte interaction with active sites on the column. 3. Inappropriate Mobile Phase pH: Suboptimal ionization state of this compound. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Modify Mobile Phase: Add a small amount of an organic modifier or an ion-pairing agent. Consider using a metal-free column to reduce interactions with metal surfaces.[1] 3. Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound (approximately 10) to promote better peak shape. 4. Replace Column: If the column has been used extensively or with harsh conditions, replace it. |
| Inconsistent Results (Poor Precision) | 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples.[2][3][4] 2. Inadequate Sample Preparation: Incomplete removal of interfering matrix components.[5][6] 3. Internal Standard Issues: Degradation or improper concentration of the internal standard. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[7][8][9] 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like fluoxetine-d5 can help compensate for matrix effects.[7][10][11] 3. Optimize Chromatography: Adjust the gradient to separate this compound from co-eluting matrix components.[12] |
| Low Signal Intensity (Ion Suppression) | 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds competing for ionization.[5][12][13] 2. Suboptimal Ionization Source Parameters: Incorrect temperature, gas flow, or voltage settings. 3. Inefficient Sample Extraction: Poor recovery of this compound from the matrix. | 1. Enhance Sample Preparation: Use techniques specifically designed to remove phospholipids, such as Phree™ phospholipid removal plates or SPE.[5] 2. Optimize MS Parameters: Perform a source optimization experiment by infusing a standard solution of this compound. 3. Evaluate Extraction Recovery: Compare the response of a spiked sample that has undergone extraction to a neat standard of the same concentration. |
| High Signal Intensity (Ion Enhancement) | 1. Co-eluting Matrix Components: Certain matrix components can enhance the ionization of the analyte.[2][3] | 1. Improve Chromatographic Separation: Modify the LC gradient to separate the enhancing compounds from the analyte peak. 2. Dilute the Sample: This can reduce the concentration of the enhancing components.[4] |
| Carryover | 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler wash procedure may not be adequate. | 1. Optimize Wash Solution: Use a strong organic solvent, potentially with an acid or base modifier, for the needle wash. 2. Inject Blank Samples: Run blank solvent injections after high-concentration samples to ensure the system is clean.[14] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2][3][4]
2. Which sample preparation technique is most effective for minimizing matrix effects in plasma?
While protein precipitation is a simple technique, it may not sufficiently remove phospholipids, which are a major source of matrix effects in plasma.[5] More effective techniques for removing interfering components include:
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and cleanup.[8][9][15]
-
Supported Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction.[7]
-
Liquid-Liquid Extraction (LLE): A classic and effective method for sample cleanup.[16]
The choice of technique will depend on the required sensitivity, sample throughput, and complexity of the matrix.
3. What is the best internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as fluoxetine-d5 or this compound-d5.[10] These compounds have very similar chemical properties and chromatographic behavior to this compound, allowing them to effectively compensate for variations in sample preparation and matrix effects.[10] If a stable isotope-labeled standard is unavailable, a structural analog with similar properties may be used, but it may not compensate for matrix effects as effectively.[16]
4. How can I assess the extent of matrix effects in my method?
Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: A constant infusion of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[10][12]
-
Matrix Factor (MF) Calculation: The peak response of an analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]
5. Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing the liquid chromatography can significantly reduce matrix effects. By adjusting the mobile phase composition and gradient profile, it is often possible to chromatographically separate this compound from co-eluting, interfering compounds.[12] This reduces the competition for ionization in the MS source.
Experimental Protocols
Supported Liquid Extraction (SLE) for Human Plasma
This protocol is based on a method for the simultaneous determination of fluoxetine (B1211875) and this compound in human plasma.[7]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard (e.g., fluoxetine-d5).
-
Extraction: Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elution: Elute the analytes with an appropriate organic solvent, such as methyl tert-butyl ether.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) for Wastewater Samples
This protocol is adapted from a method for the analysis of fluoxetine and this compound in wastewater.[8]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Evolute CX-50) with methanol (B129727) followed by water.
-
Sample Loading: Load the wastewater sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with an acidic solution to remove neutral and acidic interferences, followed by methanol to remove basic interferences.
-
Elution: Elute this compound with a basic methanolic solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
| Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Internal Standard | Reference |
| SLE-LC-MS/MS | Human Plasma | 0.05 | 0.05 - 20 | Fluoxetine-d5 | [7] |
| SPE-LC-MS/MS | Wastewater | ~0.015 (15 ng/L) | Not specified | Fluoxetine-d5, this compound-d5 | [8] |
| LLE-LC-MS/MS | Human Plasma | 0.5 | 0.5 - 250 | Fentanyl-d5 | [16] |
| DBS-LC-MS/MS | Dried Blood Spots | 10 | 10 - 750 | Fluoxetine-d6 | [11] |
| Automated SPE-LC-MS/MS | Human Plasma | 0.20 | 0.20 - 30 | Fluoxetine-d5 | [9] |
Visualizations
Caption: A troubleshooting decision tree for LC-MS/MS analysis.
Caption: Common sample preparation workflows for bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. providiongroup.com [providiongroup.com]
- 5. phenomenex.com [phenomenex.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace analysis of fluoxetine and its metabolite this compound : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 9. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace analysis of fluoxetine and its metabolite this compound. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of fluoxetine and this compound in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lctsbible.com [lctsbible.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving peak resolution in chiral separation of norfluoxetine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of norfluoxetine enantiomers. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during chromatographic analysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter while developing and running your chiral separation method for this compound.
Q1: I am not seeing any separation of the this compound enantiomers (co-elution). Where should I start?
A1: A complete lack of separation is a common initial challenge in chiral method development. The primary reason is often an inappropriate choice of the chiral stationary phase (CSP). This compound, and its parent compound fluoxetine (B1211875), have been successfully resolved on several types of CSPs.
Initial Steps:
-
Verify CSP Selection: The most critical factor is the chiral stationary phase. Polysaccharide-based and cyclodextrin-based columns are commonly used for the separation of fluoxetine and this compound enantiomers.[1][2][3] Consider screening different types of chiral columns if the initial choice is unsuccessful.
-
Mobile Phase Composition: Ensure you are using an appropriate mobile phase for your chosen column. For normal-phase chromatography on polysaccharide-based columns, mixtures of hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive like diethylamine (B46881) (DEA) are common.[1][3] For reversed-phase mode with cyclodextrin (B1172386) or protein-based columns, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically used.[4][5]
-
Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample.[6]
Q2: I have partial separation, but the peaks are not baseline resolved. How can I improve the resolution?
A2: Achieving baseline resolution often requires fine-tuning the chromatographic conditions. Selectivity is the most powerful factor in improving resolution in chiral separations.[7]
Optimization Strategies:
-
Mobile Phase Composition:
-
Normal Phase: Adjust the ratio of the alcohol modifier. Decreasing the percentage of alcohol (the stronger solvent) will generally increase retention and can improve resolution.[1] Also, the type of alcohol (e.g., isopropanol vs. ethanol) can significantly impact selectivity.[1] The concentration of the basic additive (e.g., DEA) can also be optimized to improve peak shape and resolution.[3]
-
Reversed Phase: Modify the percentage of the organic modifier (acetonitrile or methanol).[4][5] Adjusting the pH and concentration of the buffer can also have a significant effect on the separation of ionizable compounds like this compound.[5]
-
-
Flow Rate: Chiral separations are often more efficient at lower flow rates than typical achiral separations.[8] Reducing the flow rate can increase the efficiency of the separation and improve resolution.[8][9] For 4.6 mm I.D. columns, flow rates between 0.5 and 1.0 mL/min are a good starting point, with further optimization by decreasing the flow rate.[4][8]
-
Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[8][10] It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's recommended to evaluate a range (e.g., 15-40°C).[2][11]
Q3: My peaks are broad and/or tailing. What can I do to improve the peak shape?
A3: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.
Troubleshooting Steps:
-
Mobile Phase Additives: For basic compounds like this compound, peak tailing can occur due to interactions with residual silanols on silica-based CSPs. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase can significantly improve peak shape.[7][9]
-
Sample Solvent: Dissolving your sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Over time, contaminants from samples can accumulate on the column, leading to active sites that cause peak tailing.[9] If you suspect contamination, try flushing the column with a strong solvent (refer to the column manufacturer's instructions). Using a guard column can help protect the analytical column.[12]
Frequently Asked Questions (FAQs)
Q: What type of chiral stationary phases (CSPs) are recommended for this compound separation?
A: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), and cyclodextrin-based CSPs (e.g., acetylated β-cyclodextrin, 5-dimethyl-β-cyclodextrin) have been shown to be effective for the chiral separation of this compound and fluoxetine.[3][4][13] Protein-based columns, like those with alpha-1-acid glycoprotein (B1211001) (AGP), have also been successfully used.[5]
Q: What are typical mobile phase compositions for the chiral separation of this compound?
A: The mobile phase composition is highly dependent on the chosen chiral stationary phase.
-
For polysaccharide-based columns in normal phase mode: Mixtures of n-hexane and an alcohol (isopropanol or ethanol) with a small percentage of a basic additive like diethylamine (DEA) are common. Examples include Hexane/Isopropanol/DEA (98/2/0.2, v/v/v).[3]
-
For cyclodextrin-based columns in reversed-phase mode: A mixture of an aqueous buffer (e.g., triethylamine buffer pH 5.6) and an organic modifier like methanol is often used. An example is Methanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v).[4]
-
For protein-based columns in reversed-phase mode: A mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.4) with a small amount of organic modifier like acetonitrile is typical. An example is Acetonitrile/10 mM Ammonium Acetate buffer, pH 4.4 (3/97, v/v).[5]
Q: How does temperature affect the chiral separation of this compound?
A: Temperature is a critical parameter that can influence selectivity and resolution. The effect can be unpredictable; sometimes increasing the temperature improves separation, while other times a decrease is beneficial.[8] For example, a method using an acetylated β-cyclodextrin column was performed at 40°C.[2][4] It is recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal condition for your specific CSP and mobile phase combination.[11]
Q: What sample preparation techniques are suitable for the analysis of this compound from biological matrices?
A: For biological samples like plasma or urine, a sample extraction step is necessary to remove interferences. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent.[14]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analytes of interest while interferences are washed away. The purified analytes are then eluted with a suitable solvent.[4][5]
Quantitative Data Summary
Table 1: HPLC Methods for Chiral Separation of this compound
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Acetylated β-cyclodextrin | Methanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v) | 1.0 | 40 | UV at 214 nm | [2][4] |
| Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol/DEA (98/2/0.2, v/v/v) | Not Specified | Not Specified | Not Specified | [3] |
| Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol/DEA (98/2/0.2, v/v/v) | Not Specified | Not Specified | Not Specified | [3] |
| Cyclobond I 2000 DM (β-cyclodextrin) | Methanol/0.2% TEAA (25/75, v/v; pH 3.8) | Not Specified | Not Specified | Not Specified | [3] |
| Chiral AGP (α1-acid glycoprotein) | Acetonitrile/10 mM Ammonium Acetate buffer, pH 4.4 (3/97, v/v) | Not Specified | Not Specified | LC-MS/MS | [5] |
Table 2: Gas Chromatography (GC) Method for Chiral Separation of this compound
| Chiral Column | Carrier Gas | Oven Temperature Program | Detection | Reference |
| HYDRODEX β-6TBDM® (50 m x 0.25 mm, 0.25 µm) | Helium | 160°C (1 min), ramp at 3°C/min to 190°C (1 min), then ramp at 1°C/min to 195°C (26 min) | Mass Spectrometry (MS) | [14] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound using an Acetylated β-Cyclodextrin Column
This protocol is based on the methodology described by Wong, S. H., et al. (2000).[2][4]
1. Materials and Reagents:
-
Chiral Column: Acetylated β-cyclodextrin (e.g., 25 cm x 4.6 mm, 10 µm particle size)
-
Methanol (HPLC grade)
-
Triethylamine (HPLC grade)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
This compound standard
-
Sample prepared by solid-phase extraction
2. Chromatographic Conditions:
-
Mobile Phase: Methanol/0.3% Triethylamine buffer, pH 5.6 (30:70, v/v). To prepare 1 L of the mobile phase, mix 300 mL of methanol with 700 mL of 0.3% aqueous triethylamine. Adjust the pH of the aqueous triethylamine solution to 5.6 with glacial acetic acid before mixing.
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C (using a column heater)
-
Detection: UV at 214 nm
-
Injection Volume: 180 µL of reconstituted extract
3. Procedure:
-
Prepare the mobile phase as described above. Ensure it is thoroughly mixed and degassed.
-
Install the acetylated β-cyclodextrin column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 40°C.
-
Inject the prepared this compound sample or standard.
-
Monitor the separation at 214 nm. The expected elution order is S-norfluoxetine, S-fluoxetine, R-norfluoxetine, and R-fluoxetine.[4]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods used for this compound analysis from biological matrices.[4][5]
1. Materials and Reagents:
-
SPE Cartridges (e.g., Varian Bond Elut Certify)
-
Methanol
-
Deionized water
-
0.1 M Phosphate (B84403) buffer (pH 6.8)
-
1.0 M Acetic acid
-
Elution Solvent: Methylene chloride/Isopropanol/Ammonium hydroxide (B78521) (78:20:2, v/v/v)
-
Nitrogen gas for evaporation
2. Procedure:
-
Condition the SPE column: Wash the column with methanol followed by deionized water.
-
Equilibrate the column: Add 2 mL of 0.1 M phosphate buffer (pH 6.8).
-
Load the sample: Mix the sample (e.g., 2 mL of plasma) with 8 mL of 0.1 M phosphate buffer and slowly load it onto the SPE column at a flow rate of approximately 1 mL/min.
-
Wash the column:
-
Rinse with deionized water.
-
Wash with 2 mL of 1.0 M acetic acid.
-
Wash with methanol.
-
-
Elute the analytes: Elute the this compound enantiomers with the elution solvent (methylene chloride/isopropanol/ammonium hydroxide).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 200 µL) for injection.
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral high-performance liquid chromatographic analysis of fluoxetine and this compound in rabbit plasma, urine, and vitreous humor using an acetylated beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Trace analysis of fluoxetine and its metabolite this compound : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers-Academax [academax.com]
- 14. A novel chiral GC/MS method for the analysis of fluoxetine and this compound enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norfluoxetine Extraction from Brain Homogenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of norfluoxetine from brain homogenate.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from brain tissue, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:
-
Incorrect pH of the Homogenate: this compound is a basic compound. Extraction into an organic solvent is most efficient when the compound is in its neutral, un-ionized form.
-
Solution: Ensure the pH of the brain homogenate is adjusted to be alkaline (typically pH 9-10) before liquid-liquid extraction (LLE) or loading onto a solid-phase extraction (SPE) column. This neutralizes the charge on the this compound molecule, increasing its affinity for the organic solvent or the SPE sorbent. The pKa of the parent compound fluoxetine (B1211875) is around 10.1, and maintaining a pH near this value can improve the extraction of its non-ionized form[1].
-
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent is critical for efficient partitioning of this compound from the aqueous homogenate.
-
Solution: Use a non-polar or moderately polar solvent that is immiscible with water. Common choices include n-hexane mixed with a more polar modifier like isoamyl alcohol[2]. If recovery remains low, consider testing other solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to displace this compound from the SPE sorbent.
-
Solution: For mixed-mode SPE cartridges like Oasis MCX, which are effective for extracting basic compounds, ensure your elution solvent is sufficiently strong and acidic. A common strategy involves using an organic solvent like methanol (B129727) containing a small percentage of a strong acid (e.g., formic acid or trifluoroacetic acid) or a base like ammonium (B1175870) hydroxide (B78521), depending on the sorbent chemistry.
-
-
Matrix Effects: The brain homogenate is a complex matrix containing lipids, proteins, and other endogenous substances that can interfere with extraction and subsequent analysis, leading to ion suppression in mass spectrometry or interfering peaks in UV or fluorescence detection[3][4].
-
Solution: Incorporate a thorough sample cleanup step. For LLE, a back-extraction into an acidic aqueous phase can help remove neutral and acidic interferences[2]. For SPE, ensure the washing steps are optimized to remove interfering compounds without eluting the analyte[5]. Using an internal standard, such as a deuterated analog of this compound (this compound-d5), can help to compensate for matrix effects[3][4].
-
-
Incomplete Homogenization: If the brain tissue is not fully homogenized, this compound may remain trapped within the tissue, leading to incomplete extraction.
-
Solution: Ensure the brain tissue is thoroughly homogenized using appropriate mechanical methods (e.g., sonication, bead beating, or rotor-stator homogenization) in a suitable buffer.
-
Q2: I'm observing high variability in my recovery rates between samples. What could be the cause?
High variability can be frustrating and can compromise the reliability of your results. Here are some potential culprits:
-
Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.
-
Solution: Use a calibrated pH meter to adjust the pH of each sample individually. Do not rely on adding a fixed volume of base to all samples, as the buffering capacity of individual homogenates may vary.
-
-
Inconsistent Vortexing/Mixing: Inadequate or inconsistent mixing during LLE will result in incomplete partitioning of the analyte into the organic phase.
-
Solution: Use a vortex mixer set to a consistent speed and time for all samples. For larger numbers of samples, a multi-tube vortexer can improve consistency.
-
-
SPE Cartridge Overloading or Drying Out: Exceeding the capacity of the SPE cartridge or allowing it to dry out at critical steps can lead to breakthrough of the analyte or poor retention.
-
Solution: Ensure the amount of brain homogenate loaded does not exceed the recommended capacity of the SPE cartridge. Also, make sure the sorbent bed does not dry out after conditioning and before sample loading, unless the protocol specifically allows for it.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from brain homogenate?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used and effective methods.[5][6][7]
-
LLE is a classic technique that is relatively inexpensive but can be labor-intensive and may consume larger volumes of organic solvents[6].
-
SPE is often preferred for its higher throughput, better reproducibility, and cleaner extracts, which can reduce matrix effects in downstream analysis[5][6][7]. Mixed-mode SPE cartridges, such as Oasis MCX, have shown high recovery rates for this compound from tissue samples[5].
Q2: What kind of recovery rates can I expect for this compound from brain homogenate?
With an optimized protocol, you can expect high recovery rates for this compound from brain homogenate. Several studies have reported recoveries exceeding 85-90%.[5][8][9][10]
Q3: Is an internal standard necessary for this analysis?
Yes, using an internal standard is highly recommended. A stable isotope-labeled internal standard, such as this compound-d5, is ideal as it behaves almost identically to the analyte during extraction and analysis, effectively compensating for any sample loss, matrix effects, and variations in instrument response.[3][4] If a deuterated standard is unavailable, a structurally similar compound can be used, but it may not compensate for all sources of error as effectively.
Q4: How should I prepare the brain tissue for extraction?
Proper preparation of the brain tissue is a critical first step.
-
Homogenization: The brain tissue should be accurately weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. The ratio of tissue to buffer should be kept consistent across all samples.
-
Protein Precipitation: For some analytical methods, particularly those involving LC-MS/MS, a protein precipitation step may be necessary after homogenization. This is often done by adding a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the precipitated proteins.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound extraction.
Table 1: Reported Recovery Rates of this compound from Brain and Other Biological Matrices
| Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Brain | Solid-Phase Extraction | >87% | [6][9] |
| Brain | Not Specified | ~90% | [8] |
| Fish Tissue | Pressurized Liquid Extraction & SPE | >85% | [5] |
| Serum | Solid-Phase Extraction | >75% | [10] |
| Urine | Liquid-Liquid Extraction | 90-104% | [7] |
| Urine | Solid-Phase Extraction | 90-104% | [7] |
Table 2: Common Solvents Used in this compound Extraction
| Extraction Method | Solvent(s) | Role | Reference |
| Liquid-Liquid Extraction | n-hexane and isoamyl alcohol | Extraction | [2] |
| Solid-Phase Extraction | Methanol | Elution | [5] |
| Protein Precipitation | Acetonitrile | Precipitation | [11] |
| Protein Precipitation | Methanol | Precipitation | [12] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Brain Homogenate
This protocol is a generalized procedure based on common LLE principles for basic drugs.
-
Homogenization: Homogenize 100 mg of brain tissue in 1 mL of phosphate-buffered saline (PBS).
-
Internal Standard: Spike the homogenate with an appropriate amount of internal standard (e.g., this compound-d5).
-
Alkalinization: Adjust the pH of the homogenate to 9.5-10.0 with a suitable base (e.g., 1M NaOH).
-
Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2 v/v).
-
Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Brain Homogenate
This protocol is a generalized procedure using a mixed-mode cation exchange SPE cartridge.
-
Homogenization and Protein Precipitation: Homogenize 100 mg of brain tissue in 1 mL of PBS. Add 2 mL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Internal Standard: Spike the supernatant with an appropriate amount of internal standard.
-
Dilution and Acidification: Dilute the supernatant with an acidic solution (e.g., 2% phosphoric acid) to ensure the analyte is charged.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 2 mL of methanol and 2 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1M HCl to remove neutral and acidic interferences, followed by 2 mL of methanol to remove lipids.
-
Elution: Elute the this compound from the cartridge with 2 mL of a 5% ammonium hydroxide solution in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. The effects of pH on fluoxetine in Japanese medaka (Oryzias latipes): acute toxicity in fish larvae and bioaccumulation in juvenile fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fluoxetine and this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace analysis of fluoxetine and its metabolite this compound. Part II : Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 4. Trace analysis of fluoxetine and its metabolite this compound. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Determination of fluoxetine and its metabolite this compound in serum and brain areas using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of fluoxetine, this compound and their enantiomers in rat plasma and brain samples by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of fluoxetine and this compound from serum with gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing ion suppression in norfluoxetine mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of norfluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] In the analysis of this compound, endogenous compounds from biological matrices like plasma or urine, such as salts, proteins, and phospholipids, can co-elute with this compound and compete for ionization, leading to inaccurate quantification.[2][3]
Q2: How can I detect if ion suppression is affecting my this compound analysis?
A2: A common method to identify and pinpoint ion suppression is the post-column infusion experiment.[1][3] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the LC column. A blank sample extract is then injected. A dip in the constant baseline signal of this compound indicates the elution time of matrix components that are causing ion suppression.[1][3] Another approach is to compare the response of this compound in a spiked blank matrix extract to its response in a pure solvent. A significantly lower signal in the matrix indicates ion suppression.[1]
Q3: What are the primary strategies to minimize ion suppression?
A3: The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[1][2] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly used.[2][4]
-
Optimized Chromatographic Separation: To separate this compound from co-eluting matrix components.[1] This can be achieved by adjusting the mobile phase, using gradient elution, or employing advanced chromatography like Ultra-Performance Liquid Chromatography (UPLC).[5]
-
Use of an Appropriate Internal Standard: To compensate for signal variability. A stable isotope-labeled internal standard, such as this compound-d5, is ideal as it co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound signal intensity | Ion Suppression: Co-eluting matrix components are suppressing the this compound signal. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interfering substances.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences.[1] 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to ion suppression. |
| Poor reproducibility of results | Variable Matrix Effects: Inconsistent ion suppression between samples. | 1. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples. 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is crucial for correcting sample-to-sample variations in ion suppression. |
| Inaccurate quantification | Non-linear calibration curve or matrix effects. | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[1][3] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix similar to your samples to account for matrix effects. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[2] |
Quantitative Data Summary
The following table summarizes the impact of matrix effects on this compound analysis from a study on wastewater samples. The Matrix Factor (MF) indicates the extent of ion suppression, where a lower MF value signifies greater suppression.
| Analyte | Matrix | Matrix Factor (MF) (%) |
| This compound-d5 enantiomers | Raw Wastewater | 38-47% |
| This compound-d5 enantiomers | Treated Wastewater | 38-47% |
| Fluoxetine-d5 enantiomers | Raw Wastewater | 71-86% |
| Fluoxetine-d5 enantiomers | Treated Wastewater | 71-86% |
Data extracted from Barclay et al., J. Chromatogr. A 1227 (2012) 105–114.[6][7] This data illustrates that this compound is more susceptible to ion suppression than fluoxetine (B1211875) in wastewater matrices.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is adapted from a method for the analysis of fluoxetine and this compound in human plasma.[9]
-
Sample Pre-treatment: To 0.1 mL of human plasma, add the internal standard (fluoxetine-d5).
-
Extraction: Load the pre-treated sample onto an SLE cartridge.
-
Elution: Elute the analytes using methyl tert-butyl ether.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This is a general procedure to identify regions of ion suppression.[1][3]
-
Setup: Tee a syringe pump delivering a constant flow of a this compound standard solution into the LC flow stream after the analytical column and before the mass spectrometer's ion source.
-
Equilibration: Allow the infused this compound signal to stabilize to a constant baseline.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte or internal standard).
-
Monitoring: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates ion suppression at that retention time.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies | MDPI [mdpi.com]
- 5. waters.com [waters.com]
- 6. Trace analysis of fluoxetine and its metabolite this compound. Part II : Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 7. Trace analysis of fluoxetine and its metabolite this compound. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous identification and quantitation of fluoxetine and its metabolite, this compound, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing norfluoxetine instability in long-term storage
Welcome to the Technical Support Center for addressing norfluoxetine instability in long-term storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound samples during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound instability during long-term storage?
A1: The stability of this compound, the primary active metabolite of fluoxetine (B1211875), can be influenced by several factors during long-term storage. These include:
-
Temperature: this compound is susceptible to degradation at room temperature.[1][2] For optimal stability, storage at or below -20°C is recommended.
-
Light: Exposure to light can lead to photodegradation. It is crucial to store samples in light-protected containers.
-
pH: The rate of degradation of this compound can be significantly affected by the pH of the solution. One study on the related compound fluoxetine showed the highest degradation rate at pH 12.[3]
-
Matrix Effects: The composition of the biological matrix (e.g., plasma, serum, urine) can impact stability. For instance, enzymatic activity in unpreserved biological samples can contribute to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may affect the stability of this compound.[4][5] It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in biological samples?
A2: To ensure the long-term stability of this compound in biological samples, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes chemical and enzymatic degradation.[1][2] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation. |
| Container | Use tightly sealed, appropriate containers | Prevents contamination and evaporation. |
| pH of Matrix | Maintain a neutral or slightly acidic pH if possible | Extreme pH values can accelerate degradation.[3] |
| Sample Aliquoting | Aliquot samples into single-use volumes | Avoids repeated freeze-thaw cycles.[4][5] |
Q3: How long can I store plasma or serum samples containing this compound at -20°C?
A3: Studies on the parent compound, fluoxetine, have shown good stability in plasma when stored at -20°C for up to three months.[2] For this compound, it is reasonable to expect similar stability under these conditions. However, for storage periods exceeding this, it is advisable to conduct in-house stability studies to confirm sample integrity.
Q4: What are the known degradation products of this compound?
A4: Research on the degradation of fluoxetine and this compound has identified several transformation products, particularly under conditions of photodegradation and ozonation. These can include products of hydroxylation, demethylation, carbonylation, and cleavage of the benzene (B151609) ring.[3][6] One identified degradation product of fluoxetine is α-[2-(methylamino)ethyl]benzene methanol.[7] While this compound itself is a metabolite of fluoxetine, its further degradation can lead to various other compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of stored this compound samples.
Problem 1: Lower than expected this compound concentrations in stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify that samples have been consistently stored at -20°C or below. Check freezer logs for any temperature excursions. |
| Photodegradation. | Confirm that samples were stored in light-protected containers and shielded from direct light during handling. |
| Multiple freeze-thaw cycles. | Review sample handling procedures to determine if the sample has undergone multiple freeze-thaw cycles. In the future, aliquot samples into smaller, single-use volumes.[4][5] |
| pH-mediated degradation. | If possible, measure the pH of the sample matrix. Extreme pH values may have contributed to degradation. |
| Adsorption to container walls. | Consider using low-binding microcentrifuge tubes or vials for storage. |
Problem 2: Inconsistent or variable this compound results between aliquots of the same sample.
| Possible Cause | Troubleshooting Step |
| Non-homogenous sample before aliquoting. | Ensure the bulk sample is thoroughly but gently mixed before aliquoting to ensure homogeneity. |
| Inconsistent handling of aliquots. | Standardize the handling procedures for all aliquots, including thawing time and temperature. |
| Differential exposure to light or temperature. | Ensure all aliquots are stored under identical conditions. |
Problem 3: Presence of unexpected peaks in the chromatogram during analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Review the storage history of the sample. Consider analyzing a freshly prepared this compound standard to compare chromatograms. The presence of additional peaks in the stored sample may indicate degradation. |
| Contamination. | Ensure all solvents, reagents, and labware are clean and of high purity. |
| Matrix interference. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components from the biological matrix. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma under Different Storage Temperatures
Objective: To determine the stability of this compound in plasma at various temperatures over a specified period.
Materials:
-
Blank human plasma
-
This compound hydrochloride standard
-
-20°C freezer, 5°C refrigerator, room temperature benchtop
-
Light-protected microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a pool of blank human plasma with the this compound stock solution to achieve a known concentration (e.g., 100 ng/mL).
-
Gently mix the spiked plasma pool to ensure homogeneity.
-
Aliquot the spiked plasma into multiple light-protected microcentrifuge tubes (e.g., 500 µL per tube).
-
Analyze a set of aliquots immediately (Time 0) to establish the baseline concentration.
-
Store the remaining aliquots at three different temperature conditions:
-
-20°C
-
5°C
-
Room temperature (e.g., 25°C)
-
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a set of aliquots from each storage condition.
-
Allow the samples to thaw at room temperature, and then process and analyze them using a validated LC-MS/MS method to quantify the this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. A common stability criterion is the concentration remaining within ±15% of the initial concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Toxicokinetics of the Antidepressant Fluoxetine and Its Active Metabolite this compound in Caenorhabditis elegans and Their Comparative Potency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norfluoxetine Calibration Curve Troubleshooting
Welcome to the technical support center for troubleshooting poor linearity in norfluoxetine calibration curves. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity in this compound calibration curves?
Poor linearity in this compound calibration curves, especially in LC-MS/MS analysis, can stem from several factors. The most common causes include:
-
Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and its internal standard, leading to ion suppression or enhancement. This can disproportionately affect different concentrations in the calibration curve.[1][2][3]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear relationship between concentration and response.[1][4][5]
-
Ionization Saturation/Suppression: Similar to detector saturation, the ionization source can become saturated at high analyte concentrations, limiting the number of ions that can be generated and thus causing a non-linear response.[1][5]
-
Improper Internal Standard (IS) Use: An ideal internal standard should co-elute with the analyte and experience similar matrix effects. If the IS response is not consistent across the calibration range or is also affected by saturation, it can lead to poor linearity.[6][7] Using a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended to compensate for matrix effects and variability in ionization.[3]
-
Sample Preparation Issues: Inefficient or inconsistent extraction of this compound from the matrix across the concentration range can introduce non-linearity. This can be due to issues with protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[8]
-
Errors in Standard Preparation: Inaccurate serial dilutions of calibration standards are a frequent source of non-linearity.[6][9]
-
Analyte Adsorption: this compound may adsorb to plasticware or parts of the LC system, particularly at lower concentrations, leading to a non-linear response at the lower end of the curve.
-
Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape and non-linearity.[9][10]
Troubleshooting Guides
Issue 1: My calibration curve is flattening at higher concentrations.
This is a classic sign of detector or ionization source saturation.
Troubleshooting Steps:
-
Reduce Analyte Concentration: Dilute the upper-level calibration standards and rerun the curve. If linearity improves, saturation was the likely cause.
-
Decrease Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially avoiding saturation.[9]
-
Adjust MS/MS Parameters:
-
Increase Collision Energy (CE): This can sometimes reduce the intensity of the primary parent-to-product ion transition.
-
Use a Less Abundant Product Ion: If multiple product ions are available for this compound, select a less intense one for quantification to avoid detector saturation.[5]
-
Detune the Instrument: Intentionally reducing the sensitivity of the mass spectrometer by adjusting parameters like ion source voltages can extend the linear range.[5]
-
-
Check Internal Standard Response: Ensure the internal standard response is consistent across all calibration points. A drop in the IS signal at high analyte concentrations can indicate that the IS is also being suppressed.[7]
Visualization: Troubleshooting Detector Saturation
A workflow for troubleshooting non-linearity due to saturation.
Issue 2: My calibration curve shows significant deviation at the lower concentrations.
Poor performance at the lower limit of quantification (LLOQ) can be caused by several factors.
Troubleshooting Steps:
-
Evaluate for Matrix Effects: Matrix effects are often more pronounced at lower concentrations where the analyte signal is weaker.
-
Post-column Infusion Experiment: Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of this compound indicates ion suppression.
-
Matrix Factor Calculation: Compare the peak area of this compound in a spiked, extracted matrix sample to the peak area in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates matrix effects.[3]
-
-
Optimize Sample Preparation:
-
Improve Extraction Recovery: Ensure your sample preparation method (SPE, LLE, or protein precipitation) provides consistent and high recovery at the LLOQ. Solid-phase extraction can be effective in removing interfering phospholipids.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (e.g., this compound-d5) is the best way to compensate for matrix effects and extraction variability.[3]
-
-
Check for Adsorption:
-
Use Low-Binding Tubes and Plates: Polypropylene is generally preferred over polystyrene.
-
Condition the LC System: Make several injections of a mid-level standard before starting the calibration curve to passivate any active sites in the system.
-
-
Assess Carryover: Inject a blank sample immediately after the highest calibration standard. If a peak for this compound is observed, carryover is an issue. Improve the autosampler wash method by using a stronger solvent.[10]
Visualization: Investigating Low-End Non-Linearity
A decision tree for troubleshooting poor linearity at low concentrations.
Data Presentation
Table 1: Typical Linearity Parameters for this compound Bioanalysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range (Plasma) | 0.05 - 20 ng/mL | [11] |
| 10 - 750 ng/mL (DBS) | [12] | |
| 0.25 - 40.00 ng/mL | [13] | |
| 10 - 800 ng/mL | [14] | |
| Correlation Coefficient (r²) | > 0.99 | [11][15] |
| Regression Model | Linear or Weighted (1/x or 1/x²) Linear | [5][15] |
Table 2: Common MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 296 | 134 | [11] |
| Fluoxetine (B1211875) (Parent Drug) | 310 | 44 | [11] |
| Fluoxetine-d5 (IS) | 315 | 44 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup.
Materials:
-
Human plasma (K3EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
This compound and stable isotope-labeled IS working solutions
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects. An automated SPE system can improve precision.[16]
Materials:
-
Mixed-mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/cc)[16]
-
Human plasma
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid
-
SPE manifold or automated SPE system
Procedure:
-
Conditioning: Condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[16]
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 2. scirp.org [scirp.org]
- 3. Trace analysis of fluoxetine and its metabolite this compound. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 8. phenomenex.com [phenomenex.com]
- 9. reddit.com [reddit.com]
- 10. zefsci.com [zefsci.com]
- 11. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of fluoxetine and this compound in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norfluoxetine Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norfluoxetine analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for this compound quantification in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Specific methods include HPLC with ultraviolet (UV) or fluorescence detection, and tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3][4][5] GC-MS is also a robust method, often requiring derivatization of the analyte.[1][6]
Q2: What are some known interfering substances in this compound analysis?
A2: Several studies have investigated potential interferences from other drugs. One GC-MS method tested a panel of substances at a concentration of 10 mg/L and found no interference from alprazolam, diazepam, lidocaine, amitriptyline, diphenhydramine, lorazepam, chlordiazepoxide, doxepin, nortriptyline, clomipramine, fenfluramine, prochlorperazine, desipramine, haloperidol, and protriptyline.[1] However, it's crucial to validate for potential interferences, especially with co-administered drugs or other metabolites that may be present in the samples. Some older HPLC methods were prone to interference from drugs like imipramine, desipramine, haloperidol, loxapine, amitriptyline, and benzodiazepines.[1]
Q3: Can the sample preparation process introduce interferences?
A3: Yes, the sample preparation process can introduce artifacts. For instance, acid hydrolysis of urine samples containing this compound can lead to the formation of an artifact, acetylated 3-phenyl-propyl-2-ene-amine, which can be misidentified as acetylated tranylcypromine (B92988) in GC-MS analysis.[7] This highlights the importance of carefully selecting and validating every step of the analytical method.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in analytical methods?
A4: The LOD and LOQ for this compound can vary significantly depending on the analytical technique and the matrix being analyzed. For example, a GC-MS method reported an LOD of 12.5 µg/L and an LOQ of 25 µg/L in biological samples.[6] A chiral GC/MS method had a reported LOD of 4.20 ng/mL and an LOQ of 12.50 ng/mL for this compound enantiomers in urine and plasma.[8] A sensitive HPLC method with fluorescence detection achieved an LOQ of 0.1 ng/mL in human plasma.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe one or more unexpected peaks in your chromatogram that are not present in the blank matrix or calibration standards.
Possible Causes and Solutions:
-
Contamination: The unexpected peak could be from a contaminant introduced during sample collection, storage, or preparation.
-
Troubleshooting Steps:
-
Review all sample handling procedures.
-
Analyze a "process blank" (a blank matrix sample that has gone through the entire extraction and analysis procedure) to pinpoint the source of contamination.
-
Ensure all glassware is thoroughly cleaned and that solvents are of high purity.
-
-
-
Co-eluting Substance: An endogenous compound from the matrix or another drug/metabolite may be co-eluting with your analyte of interest.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition or gradient to improve separation.[9][10]
-
Change the column to one with a different selectivity.
-
If using MS detection, check the mass-to-charge ratio (m/z) of the unexpected peak to help identify it. Use of a high-resolution mass spectrometer can help differentiate between compounds with the same nominal mass.
-
-
-
Sample Degradation or Artifact Formation: this compound or other components in the sample may have degraded or reacted to form new compounds.
-
Troubleshooting Steps:
-
Investigate the stability of this compound under your sample collection, storage, and processing conditions.
-
As noted, acid hydrolysis can create artifacts from this compound.[7] If using such harsh conditions, consider alternative, milder extraction techniques.
-
-
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom: The chromatographic peak for this compound is not symmetrical or is wider than expected, leading to poor resolution and inaccurate integration.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Secondary Interactions: this compound may be interacting with active sites on the column packing material (e.g., residual silanols).
-
Solution:
-
Adjust the pH of the mobile phase.
-
Increase the ionic strength of the mobile phase.
-
Use a column with better end-capping.
-
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.
-
Solution:
-
Wash the column with a strong solvent.
-
If the problem persists, replace the guard column or the analytical column.
-
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Issue 3: Inconsistent Retention Times
Symptom: The retention time for this compound shifts between injections.
Possible Causes and Solutions:
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate, possibly due to air bubbles or worn seals.
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time, especially if it is prepared by online mixing.
-
Solution: Prepare the mobile phase offline (pre-mixed) to ensure consistency.[10]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples
This protocol is a generalized procedure based on a published method.[1][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 2.0 mL of the biological sample (e.g., blood, urine), add an internal standard (e.g., fluoxetine-d5).
-
Alkalinize the sample by adding 50 µL of concentrated ammonium (B1175870) hydroxide.
-
Add 5 mL of an extraction solvent (e.g., n-butyl chloride), vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) and heat at 70°C for 30 minutes.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Program: Develop a temperature gradient to separate the derivatized analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for derivatized this compound (e.g., m/z 117, 176, 280) and the internal standard.[6]
-
General Workflow for this compound Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sensitive and selective liquid-chromatographic assay of fluoxetine and this compound in plasma with fluorescence detection after precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fluoxetine and this compound in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC method for the determination of fluoxetine and this compound in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous identification and quantitation of fluoxetine and its metabolite, this compound, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry detection of a this compound artifact in hydrolyzed urine samples may falsely indicate tranylcypromine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chiral GC/MS method for the analysis of fluoxetine and this compound enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Low-Level Norfluoxetine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level norfluoxetine detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor sensitivity or no detectable this compound peak.
-
Question: Why am I not seeing a this compound peak, or why is the signal intensity very low?
-
Possible Causes & Solutions:
-
Suboptimal Analytical Method: The chosen analytical technique may lack the required sensitivity. For instance, HPLC with UV detection might not be sensitive enough for trace levels.[1]
-
Solution: Consider more sensitive methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] LC-MS/MS, in particular, offers high sensitivity and selectivity.[5]
-
-
Inefficient Sample Preparation: The extraction method may result in low recovery of this compound from the sample matrix.
-
Solution: Optimize the sample preparation technique. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[5][6][7] Ensure the pH of the sample is adjusted appropriately during extraction to maximize the recovery of this compound.
-
-
Analyte Degradation: this compound may be unstable in the collected biological samples or during the analytical process.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[10][11]
-
Issue 2: Inconsistent and non-reproducible results.
-
Question: What could be causing variability in my this compound measurements between different runs?
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual extraction methods can introduce variability.
-
Fluctuations in Instrumental Performance: The analytical instrument (e.g., LC-MS/MS system) may not be stable.
-
Carryover: Residual analyte from a high-concentration sample can carry over to subsequent injections, affecting the accuracy of low-level samples.
-
Solution: Inject blank samples after high-concentration standards or samples to check for carryover.[14] Optimize the autosampler wash procedure.
-
-
Issue 3: Presence of interfering peaks.
-
Question: I am observing extraneous peaks that are interfering with the quantification of this compound. What is the source of these interferences?
-
Possible Causes & Solutions:
-
Co-administered Drugs: Other drugs or their metabolites present in the sample may have similar retention times and mass-to-charge ratios.
-
Solution: Review the patient's medication history. Several studies have investigated potential interferences from other antidepressants and neuroleptics.[2][15] Develop a more selective chromatographic method or use high-resolution mass spectrometry to differentiate this compound from interfering compounds.
-
-
Endogenous Matrix Components: Components of the biological matrix (e.g., plasma, urine) can cause interference.
-
Solution: Employ a more effective sample clean-up procedure, such as SPE, to remove these components before analysis.[7]
-
-
Contamination: Contamination can be introduced from lab equipment, solvents, or during sample handling.
-
Solution: Use high-purity solvents and thoroughly clean all glassware and equipment. Analyze blank samples to identify any sources of contamination.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the sensitive detection of this compound.
1. What is the most sensitive method for detecting low levels of this compound?
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound at trace levels in biological matrices.[5] One reported LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL in human plasma.[5]
2. How can I improve the sensitivity of my HPLC-fluorescence detection method?
Pre-column derivatization can significantly enhance the fluorescence signal of this compound. Derivatizing agents like dansyl chloride or 7-chloro-4-nitrobenzofurazan (NBD-Cl) react with this compound to form highly fluorescent derivatives, thereby lowering the limit of detection.[2][3]
3. What are the key parameters to consider for sample preparation?
The choice of sample preparation technique is crucial for achieving high sensitivity and accuracy. Key considerations include:
-
Extraction Method: Solid-phase extraction (SPE) and supported liquid extraction (SLE) often provide cleaner extracts and higher recovery compared to traditional liquid-liquid extraction (LLE).[5][6][7]
-
pH Adjustment: The pH of the sample should be optimized to ensure this compound is in a non-ionized state for efficient extraction into an organic solvent.
-
Choice of Solvent: The extraction solvent should have a high affinity for this compound and be compatible with the subsequent analytical method.
4. Are there any commercially available ELISA kits for this compound detection?
While ELISA kits are available for the parent drug, fluoxetine (B1211875), specific kits for this compound are less common. Some fluoxetine ELISA kits may exhibit cross-reactivity with this compound, but this needs to be validated. For instance, one fluoxetine ELISA kit reported an I-50 (the concentration that shows 50% less color activity than the zero standard) of 8.28 ng/mL for this compound, indicating some level of detection.[16] However, for sensitive and specific quantification, chromatographic methods are preferred.
5. What are the common challenges when using ELISA for this compound detection?
Common issues with ELISA include high background, low sensitivity, and inconsistent results.[17][18] These can be caused by factors such as improper washing, suboptimal reagent concentrations, and matrix effects.[17] Thorough optimization and validation are necessary.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for this compound detection.
Table 1: Performance of Different Analytical Methods for this compound Detection
| Analytical Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Reference |
| HPLC-Fluorescence (with derivatization) | Plasma | LOD: ~3 µg/L | 25-800 µg/L | [2] |
| HPLC-Fluorescence (with derivatization) | Plasma | LOQ: 0.1 ng/mL | 0.1-50.0 ng/mL | [3] |
| GC-MS (with derivatization) | Blood, Urine, Tissue | LOQ: 25 µg/L | 50-1000 µg/L | [4] |
| HPLC-UV | Serum | LOD: 30 µg/L | 50-1000 µg/L | [1] |
| LC-MS/MS | Human Plasma | LOQ: 0.05 ng/mL | 0.05-20 ng/mL | [5] |
| LC-MS/MS | Ovine Plasma | LOQ: 1 ng/mL | 1-500 ng/mL | [19] |
| LC-MS/MS | Human Plasma | LOD: 2.15 ng/mL | 10-800 ng/mL | [20] |
Table 2: Recovery Rates for Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | This compound | ~100% | [3] |
| N-butyl chloride Extraction | Blood, Urine, Tissue | This compound | 78% | [15] |
| Automated SPE & LLE | Serum | This compound | 70% | [12] |
| Solid-Phase Extraction (Evolute CX-50) | Wastewater | This compound | 65-82% | [21] |
Experimental Protocols
1. Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on a highly sensitive method reported for the simultaneous determination of fluoxetine and this compound.[5]
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., fluoxetine-d5).
-
Load the sample onto an SLE cartridge.
-
Wait for 5 minutes for the sample to be absorbed.
-
Elute the analytes with methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Synergi 4 µ polar-RP column.
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 296 → 134.[5]
-
2. Detailed Methodology for HPLC with Fluorescence Detection (after Derivatization)
This protocol is a composite based on validated methods involving derivatization.[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the sample with a suitable buffer.
-
Extract the analytes with an organic solvent (e.g., n-hexane).
-
Separate the organic layer and evaporate it to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatizing agent (e.g., dansyl chloride solution).
-
Incubate the mixture at room temperature for a specified time to allow the reaction to complete.
-
Stop the reaction and prepare the sample for injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.[2]
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~230 nm.
-
Emission Wavelength (λem): ~290 nm.[22]
-
-
Visualizations
Caption: Workflow for sensitive this compound detection using LC-MS/MS.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Sensitive and selective liquid-chromatographic assay of fluoxetine and this compound in plasma with fluorescence detection after precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive HPLC method for the determination of fluoxetine and this compound in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous identification and quantitation of fluoxetine and its metabolite, this compound, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. Trace analysis of fluoxetine and its metabolite this compound. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Automated HPLC assay of fluoxetine and this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Fluoxetine Forensic ELISA Kit | Diagnostics [neogen.com]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 18. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 19. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trace analysis of fluoxetine and its metabolite this compound : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 22. Determination of fluoxetine and this compound in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapid Norfluoxetine Analysis in Plasma via Column-Switching Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column-switching techniques for the rapid analysis of norfluoxetine in plasma.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure in the Analytical Column | Particulate matter from the plasma sample clogging the column frit. | - Ensure adequate sample pre-treatment (e.g., centrifugation) to remove particulates before injection. - Use an in-line filter or guard column before the analytical column.[1][2] - If the clog persists, backflush the column according to the manufacturer's instructions.[3] |
| Protein precipitation within the column. | - Optimize the composition of the mobile phase to prevent protein precipitation.[] - For direct plasma injection, use a Restricted Access Media (RAM) column as the pre-column to exclude large macromolecules like proteins.[5][6] | |
| Poor Peak Shape (Broadening or Tailing) | Sub-optimal mobile phase composition. | - Adjust the mobile phase pH and organic solvent ratio to improve peak symmetry.[1] |
| Column degradation or contamination. | - Flush the column with a strong solvent to remove contaminants.[1] - If performance does not improve, the column may need to be replaced. | |
| Sample solvent is too strong. | - Dilute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[7] | |
| Inconsistent or Shifting Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is properly mixed and degassed.[7] - Check the HPLC pump for leaks or worn seals.[8] |
| Temperature variations. | - Use a column oven to maintain a consistent temperature for the analytical column.[9] | |
| Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the mobile phase before starting a new analytical run, especially after changing solvents.[2] | |
| Low Analyte Recovery | Inefficient extraction from the pre-column. | - Optimize the elution strength of the mobile phase used to transfer the analyte from the pre-column to the analytical column. |
| Analyte breakthrough on the pre-column during sample loading. | - Ensure the loading flow rate and volume are within the capacity of the pre-column to prevent the analyte from being washed to waste.[10] | |
| Matrix effects (ion suppression or enhancement in MS detection). | - Adjust the chromatographic separation to move the this compound peak away from co-eluting matrix components.[7] - Modify the sample preparation procedure to better remove interfering substances. | |
| Carryover (Analyte Detected in Blank Samples) | Adsorption of this compound onto surfaces in the injection port or transfer lines. | - Optimize the needle wash procedure in the autosampler, using a strong solvent. |
| Incomplete elution from the pre-column or analytical column. | - Increase the elution strength of the mobile phase or extend the gradient at the end of the run to ensure all of the analyte is eluted. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using column-switching for this compound analysis in plasma?
A1: The main advantage is the ability to perform online sample cleanup, which significantly reduces manual sample preparation time and potential for error.[][11] This technique allows for the direct injection of plasma samples (after minimal pretreatment like centrifugation), where the pre-column captures the analyte of interest while allowing interfering macromolecules, such as proteins, to be washed to waste.[][10] This leads to a more automated and high-throughput workflow.[12][13][14]
Q2: What type of pre-column is recommended for direct plasma injection?
A2: A Restricted Access Media (RAM) column is often recommended for direct plasma injection in column-switching setups.[5][6] RAM columns have a hydrophilic outer surface that excludes large protein molecules, while the inner pores have a hydrophobic stationary phase that retains smaller molecules like this compound.[6] Other options include large particle size columns that allow for high flow rates to wash away proteins while retaining the analyte.[10][15]
Q3: Can I analyze fluoxetine (B1211875) and this compound simultaneously using this technique?
A3: Yes, column-switching methods are well-suited for the simultaneous analysis of fluoxetine and its active metabolite, this compound, in plasma.[10][12][13][14][15][16] The chromatographic conditions can be optimized to achieve baseline separation of both compounds on the analytical column after they are transferred from the pre-column.
Q4: What detection method is typically coupled with column-switching HPLC for this compound analysis?
A4: Tandem mass spectrometry (LC-MS/MS) is the most common detection method.[10][12][13][14][15][16][17] It provides high sensitivity and selectivity, which is crucial for quantifying low concentrations of this compound in a complex biological matrix like plasma.[16][17]
Q5: How can I minimize matrix effects when using LC-MS/MS detection?
A5: While column-switching provides significant online cleanup, residual matrix components can still cause ion suppression or enhancement. To minimize this, you can:
-
Optimize the chromatographic separation to ensure this compound does not co-elute with interfering compounds.
-
Divert the flow from the analytical column to waste during the initial and final parts of the run when highly polar or non-polar interferences might elute.[18]
-
Use a stable isotope-labeled internal standard for this compound to compensate for any matrix-induced variations in signal intensity.
Experimental Protocols
Online SPE-LC-MS/MS Method for this compound Analysis
This protocol is a representative example based on published methodologies for the automated analysis of this compound in human plasma.[12][13][14][18]
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 100 µL aliquot of plasma to a microcentrifuge tube.
-
Add an internal standard solution (e.g., fluoxetine-d5).
-
Centrifuge the sample to pellet any particulate matter.[12][13][14]
-
Directly inject a small volume (e.g., 10 µL) of the supernatant into the online SPE-LC-MS/MS system.[12][13][14]
2. Online Solid Phase Extraction (SPE) and Chromatography:
-
SPE Cartridge (Pre-column): Use a suitable SPE cartridge to trap the analytes.
-
Loading Phase: The plasma sample is loaded onto the SPE cartridge. A loading pump delivers a wash solution (e.g., a highly aqueous mobile phase) to wash away endogenous materials like proteins to waste.[12][13][14]
-
Elution/Transfer Phase: After the wash step, a switching valve changes position. The analytical pump then delivers the analytical mobile phase through the SPE cartridge in the opposite direction (backflush). This elutes this compound and the internal standard from the SPE cartridge and transfers them onto the analytical column.[10][15][18]
-
Analytical Separation: The analytes are then separated on a C18 analytical column using a gradient elution program.
3. Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[16]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[16]
Quantitative Data Summary
The following tables summarize typical performance characteristics of column-switching LC-MS/MS methods for this compound analysis in plasma.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value/Condition |
| Analytical Column | C18 reversed-phase |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | m/z 296 → 134[16] |
| MRM Transition (Fluoxetine) | m/z 310 → 44[16] |
| Total Run Time | < 5 minutes[10][15][16] |
Table 2: Method Validation Parameters
| Parameter | This compound | Reference(s) |
| Linearity Range | 0.50 - 100.00 ng/mL | [12][13][14] |
| Intra-day Precision (%CV) | < 15% | [12][13][14][16] |
| Inter-day Precision (%CV) | < 15% | [12][13][14][16] |
| Accuracy (%Bias) | Within ±15% | [12][13][14][16] |
| Mean Recovery | 90.35% - 96.99% | [12][13][14] |
| Limit of Quantification (LOQ) | 0.50 ng/mL | [12][13][14] |
Visualizations
Caption: Workflow for this compound analysis using column-switching.
Caption: Logic diagram for troubleshooting high backpressure issues.
References
- 1. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. bvchroma.com [bvchroma.com]
- 5. Fluoxetine and this compound analysis by direct injection of human plasma in a column switching liquid chromatographic system [periodicos.capes.gov.br]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. halocolumns.com [halocolumns.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. A simple and automated online SPE-LC-MS/MS method for simultaneous determination of olanzapine, fluoxetine and this compound in human plasma and its application in therapeutic drug monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A simple and automated online SPE-LC-MS/MS method for simultaneous determination of olanzapine, fluoxetine and this compound in human plasma and its application in therapeutic drug monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Column-switching procedures for the fast analysis of drugs in biologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple and automated online SPE-LC-MS/MS method for simultaneous determination of olanzapine, fluoxetine and this compound in human plasma and its application in therapeutic drug monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Norfluoxetine HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of norfluoxetine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: this compound, a basic compound, can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing.[1] | Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize exposed silanol groups.[1] Acidify the Mobile Phase: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA) (e.g., 0.05%) to the mobile phase. This suppresses the ionization of silanol groups, reducing their interaction with the basic analyte.[1] Add a Competitive Amine: In some cases, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help block the active silanol sites.[1] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[1] | Reduce the sample concentration or injection volume.[1] | |
| Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1] | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1] | |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Variations in mobile phase composition, such as slight differences in solvent ratios or pH, can lead to shifts in retention time.[2][3] | Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements.[2] |
| Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.[2] | Allow adequate time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration. | |
| Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time variability.[4] | Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4] | |
| Poor Resolution between this compound and Fluoxetine (B1211875) (or other components) | Inappropriate Mobile Phase Strength: If the organic solvent percentage is too high, analytes may elute too quickly and co-elute. If it's too low, run times may be excessively long with broad peaks. | Adjust Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to achieve optimal separation.[5] For reversed-phase chromatography, decreasing the organic content will generally increase retention and may improve the resolution of early-eluting peaks. |
| Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and other ionizable analytes, which in turn influences their retention and selectivity.[6] | Optimize the mobile phase pH. For basic compounds like this compound, working at a low pH (e.g., pH 2.5-3.5) can ensure consistent protonation and good peak shape.[7] | |
| Suboptimal Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation. | If resolution is still not optimal, try substituting acetonitrile with methanol (B129727) or using a combination of both, as this can change the elution order and improve separation. | |
| Peak Splitting or Fronting | Column Void or Channeling: A void at the head of the column or channeling in the packed bed can distort the peak shape.[1] | This often indicates column degradation. Replacing the column is the most reliable solution. Back-flushing the column may sometimes resolve a blocked frit.[1] |
| Sample Solvent Mismatch: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause peak fronting.[1] | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound separation on a C18 column?
A good starting point for reversed-phase HPLC separation of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and water (pH adjusted to the acidic range with an acid like phosphoric acid, formic acid, or perchloric acid) is commonly used.[7][8] A typical starting gradient might be 20-80% acetonitrile over 10-15 minutes. Isocratic methods have also been successfully employed.[9]
Q2: How does the pH of the mobile phase affect the retention of this compound?
This compound is a basic compound. The pH of the mobile phase plays a critical role in its retention on a reversed-phase column. At a pH below its pKa, this compound will be protonated (positively charged). At a pH above its pKa, it will be in its neutral form. In reversed-phase chromatography, the neutral form is more retained than the charged form. Therefore, increasing the pH of the mobile phase will generally lead to an increase in the retention time of this compound. However, operating at a pH where the analyte is in a single, stable ionization state (typically in the acidic range for bases) is crucial for reproducible results and good peak shape.[6]
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used as organic modifiers for the separation of this compound. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. The choice between the two often comes down to empirical testing to see which provides better resolution for the specific separation. Some methods have successfully used methanol in the mobile phase.
Q4: My peak for this compound is tailing. What is the most common cause and how can I fix it?
The most common cause of peak tailing for basic compounds like this compound is the interaction with residual silanol groups on the silica-based stationary phase.[1] To fix this, you can:
-
Lower the mobile phase pH: Adding an acid like formic acid or TFA to the mobile phase (to a pH of around 3) will protonate the silanol groups and reduce these interactions.[1]
-
Use a modern, end-capped column: These columns have fewer free silanol groups.[1]
-
Add a competing base: A small amount of an amine like triethylamine (TEA) can be added to the mobile phase to compete with this compound for the active silanol sites.[1]
Q5: Can I use a gradient elution for this compound analysis?
Yes, gradient elution is often used for the analysis of this compound, especially when it is being separated from its parent drug, fluoxetine, and other metabolites or matrix components.[10][11] A gradient allows for the separation of compounds with a wider range of polarities in a reasonable amount of time. A typical gradient might involve increasing the percentage of the organic solvent (e.g., acetonitrile) over the course of the run.
Experimental Protocols
Below are examples of mobile phase compositions and chromatographic conditions from published methods for the determination of this compound.
Method 1: Gradient Elution with Fluorescence Detection
-
Analytes: Fluoxetine and this compound
-
Column: Reversed-phase column
-
Mobile Phase:
-
A: 0.1 mol/L Nitric Acid (pH 3)
-
B: Acetonitrile
-
-
Detection: Fluorescence
Method 2: Isocratic Elution with UV Detection
-
Analytes: Fluoxetine and this compound
-
Column: Supelcosil LC-8-DB reversed-phase column (5 µm particle size)
-
Mobile Phase: Triethylamine acetate (B1210297):acetonitrile[9]
-
Elution: Isocratic[9]
-
Detection: UV
Method 3: UPLC Method with UV Detection
-
Analytes: Fluoxetine and this compound
-
Column: Acquity UPLC, C18 (2.1 x 100 mm)
-
Mobile Phase: Water (pH 2.4, adjusted with phosphoric acid) and acetonitrile (68:32, v/v)[7]
-
Flow Rate: 0.3 mL/min[7]
-
Detection: UV at 230 nm[7]
Quantitative Data Summary
The following table summarizes chromatographic parameters from various methods for this compound separation. This data can be used as a reference for expected performance.
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time of this compound (min) | Detection Method | Reference |
| Reversed-phase C8 | Acetonitrile and water containing perchloric acid and tetramethylammonium (B1211777) perchlorate | 1 | 8.1 | Fluorescence (Exc: 230 nm, Em: 290 nm) | [8] |
| Acquity UPLC C18 | Water (pH 2.4 with phosphoric acid) : Acetonitrile (68:32) | 0.3 | 3.7 | UV (230 nm) | [7] |
| Octadecylsilica | Acetonitrile : Water (55:45) | Not Specified | Not Specified | Fluorescence (Exc: 478 nm, Em: 537 nm) after derivatization | [12] |
| Supelcosil LC-8-DB | Triethylamine acetate : Acetonitrile | Not Specified | Not Specified | UV | [9] |
| Synergi 4 µ polar-RP | Fast gradient | Not Specified | Not Specified | LC-MS/MS | [13] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing HPLC methods for this compound.
Caption: A general workflow for optimizing the mobile phase in an HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Determination of fluoxetine and this compound in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated HPLC assay of fluoxetine and this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive HPLC method for the determination of fluoxetine and this compound in human plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fluoxetine and this compound in rat plasma by HPLC with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Norfluoxetine versus Fluoxetine: A Comparative Analysis of Serotonin Reuptake Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes hepatic metabolism to its primary active metabolite, norfluoxetine. Both parent drug and metabolite contribute to the therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. This guide provides a detailed comparison of the potency of this compound and fluoxetine on serotonin reuptake, supported by experimental data, to inform research and drug development in neuropsychopharmacology.
In Vitro Potency at the Serotonin Transporter
Experimental data consistently demonstrates that this compound is a potent inhibitor of serotonin reuptake, with its potency being stereoselective. The S-enantiomer of this compound exhibits significantly higher affinity for the serotonin transporter compared to the R-enantiomer. Notably, S-norfluoxetine is also more potent than the parent drug, fluoxetine. The enantiomers of fluoxetine, in contrast, are considered to be approximately equipotent in their inhibition of serotonin reuptake.[1][2]
A key study by Wong et al. (1993) provides a direct comparison of the in vitro potency of this compound enantiomers on serotonin reuptake in rat brain tissue. The study utilized two distinct experimental approaches: a radioligand binding assay to determine the binding affinity (Ki) to the serotonin transporter and a functional assay to measure the inhibition of serotonin (5-HT) uptake (IC50).
The results clearly indicate that S-norfluoxetine is a highly potent inhibitor of both [3H]paroxetine binding and 5-HT uptake, with Ki and IC50 values in the low nanomolar range.[3] In contrast, R-norfluoxetine was found to be approximately 20 to 22 times less potent than the S-enantiomer in these assays.[1][2][3]
| Compound | Assay Type | Potency (Ki in nM) | Potency (IC50 in nM) | Reference |
| S-Norfluoxetine | [3H]Paroxetine Binding | 1.3 | - | [3] |
| R-Norfluoxetine | [3H]Paroxetine Binding | 26 | - | [3] |
| S-Norfluoxetine | 5-HT Uptake Inhibition | - | 14 | [3] |
| R-Norfluoxetine | 5-HT Uptake Inhibition | - | 308 | [3] |
| Fluoxetine | 5-HT Uptake Inhibition | - | Equip. with enantiomers | [1][2] |
Table 1: In Vitro Potency of this compound Enantiomers and Fluoxetine on Serotonin Reuptake. Data for this compound enantiomers are from Wong et al. (1993) for rat brain tissue. Fluoxetine enantiomers are reported to be approximately equipotent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and fluoxetine potency.
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay determines the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand that specifically binds to the transporter.
1. Materials:
- Biological Material: Crude membrane preparations from rat cerebral cortex.
- Radioligand: [3H]Paroxetine, a high-affinity ligand for the serotonin transporter.
- Test Compounds: S-norfluoxetine, R-norfluoxetine.
- Reference Compound: A known high-affinity SERT ligand for determining non-specific binding (e.g., unlabeled paroxetine (B1678475) or fluoxetine).
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions.
2. Procedure:
- Incubation: Aliquots of the membrane preparation are incubated in the assay buffer with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds.
- Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated as the difference between total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a saturating concentration of a reference compound). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal 5-HT Uptake Inhibition Assay (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional serotonin transporters.
1. Materials:
- Biological Material: Synaptosomes prepared from rat brain tissue (e.g., cerebral cortex or hypothalamus).
- Substrate: Radiolabeled serotonin ([3H]5-HT).
- Test Compounds: S-norfluoxetine, R-norfluoxetine.
- Reference Compound: A known potent serotonin reuptake inhibitor (e.g., fluoxetine) for determining non-specific uptake.
- Assay Buffer: A physiological buffer, such as Krebs-Ringer bicarbonate buffer, saturated with 95% O2/5% CO2.
2. Procedure:
- Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compounds in the assay buffer at 37°C for a short period.
- Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [3H]5-HT.
- Incubation: The incubation is carried out for a short, defined period at 37°C, during which the uptake of [3H]5-HT is linear with time.
- Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.
- Quantification: The amount of radioactivity accumulated inside the synaptosomes and trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [3H]5-HT (IC50) is determined. Specific uptake is the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a reference inhibitor or at 0°C).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic relationship between fluoxetine and this compound and their shared mechanism of action, as well as a typical experimental workflow for determining serotonin reuptake inhibition.
Caption: Metabolic conversion of fluoxetine to this compound and their inhibitory action on SERT.
Caption: Experimental workflow for a synaptosomal serotonin reuptake inhibition assay.
References
A Comparative Guide to the Pharmacokinetics of R- and S-Norfluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the two enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stereoselective differences in the absorption, distribution, metabolism, and excretion of R- and S-norfluoxetine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document summarizes key quantitative data, outlines experimental protocols for their analysis, and visualizes the metabolic pathways involved.
Data Presentation: Quantitative Pharmacokinetic Comparison
The pharmacokinetic properties of R- and S-norfluoxetine exhibit significant stereoselectivity. Following the administration of racemic fluoxetine, the plasma concentrations of S-norfluoxetine are consistently higher than those of R-norfluoxetine.[1][2] This is largely attributed to differences in their metabolism.
Steady-State Plasma Concentrations
A study involving 131 adult patients on long-term fluoxetine therapy (10-60 mg/day) reported the following geometric mean plasma concentrations for the this compound enantiomers[1]:
| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) |
| S-norfluoxetine | 247 | 212 - 287 |
| R-norfluoxetine | 118 | 102 - 137 |
The difference in plasma concentrations between the S- and R-enantiomers was statistically significant.[1]
Elimination Half-Life
The elimination half-life of the this compound enantiomers is notably influenced by the genetic polymorphism of the cytochrome P450 enzyme CYP2D6. Individuals can be categorized as poor metabolizers (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates, such as sparteine (B1682161).
A study investigating the stereoselective metabolism of fluoxetine provided the following elimination half-lives for R- and S-norfluoxetine in these two patient populations after a single oral dose of 60 mg of fluoxetine[3]:
| CYP2D6 Phenotype | Enantiomer | Elimination Half-Life (days) |
| Poor Metabolizers | R-norfluoxetine | 6.9 |
| S-norfluoxetine | 17.4 | |
| Extensive Metabolizers | R-norfluoxetine | 5.5 |
| S-norfluoxetine | 5.5 |
For S-norfluoxetine, there is a significant difference in the elimination half-life between poor and extensive metabolizers.[3]
Metabolic Pathways and Experimental Workflows
The metabolism of fluoxetine to its active metabolite, this compound, is a critical step in its pharmacokinetic profile. This process is stereoselective and primarily mediated by cytochrome P450 enzymes in the liver.
Metabolic Pathway of Fluoxetine to this compound
Fluoxetine is administered as a racemic mixture of R- and S-fluoxetine. Both enantiomers are N-demethylated to their respective this compound enantiomers. This metabolic conversion is principally carried out by the CYP2D6 enzyme, with minor contributions from CYP2C9 and CYP2C19, particularly for the formation of R-norfluoxetine.[4] S-fluoxetine is preferentially metabolized by CYP2D6 to S-norfluoxetine.
References
- 1. Plasma concentrations of the enantiomers of fluoxetine and this compound: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective disposition of fluoxetine and this compound during pregnancy and breast-feeding - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Cross-Validation Data Precludes a Full Comparative Guide for Norfluoxetine Immunoassays and Chromatography
A comprehensive comparison guide detailing the cross-validation of norfluoxetine immunoassays with chromatography methods cannot be fully generated at this time due to a lack of publicly available studies directly comparing the performance of these two methodologies for the specific analyte, this compound. Extensive searches for published literature containing head-to-head quantitative comparisons, such as correlation coefficients, bias, and concordance rates between a specific this compound immunoassay (e.g., ELISA) and a chromatography method (e.g., HPLC, LC-MS/MS), did not yield the necessary data to construct the requested guide.
While numerous studies detail the validation and application of various chromatographic methods for the quantification of this compound, the active metabolite of fluoxetine, they do not provide a cross-validation against an immunoassay format. Chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are frequently presented as the gold standard for the accurate and specific measurement of this compound in biological matrices. These methods offer high sensitivity and selectivity, allowing for the precise quantification of the analyte.
For illustrative purposes, a summary of typical performance characteristics for a generic LC-MS/MS method for this compound, as gleaned from multiple sources, is presented below. It is crucial to note that these data are not from a direct comparative study with an immunoassay.
Typical Performance Characteristics of this compound LC-MS/MS Assays
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocol: Generic LC-MS/MS Method
The following is a generalized protocol for the quantification of this compound in a biological matrix using LC-MS/MS, based on common practices described in the literature.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Aliquots of the biological sample (e.g., plasma, serum) are spiked with an internal standard (e.g., deuterated this compound).
-
Samples are pre-treated (e.g., with a buffer to adjust pH).
-
The pre-treated samples are loaded onto an SPE cartridge.
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
This compound and the internal standard are eluted from the cartridge with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography: The reconstituted sample is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate this compound from other matrix components.
-
Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Logical Workflow for Cross-Validation
A cross-validation study would be essential to understand the agreement between an immunoassay and a gold-standard chromatography method. The general workflow for such a study is depicted below.
Without access to a study that has performed this workflow for this compound, a direct and objective comparison as requested cannot be provided. Researchers, scientists, and drug development professionals are advised to perform their own validation studies to determine the suitability of a given immunoassay for their specific needs, using an established chromatography method as the reference standard.
A Comparative Guide to the Metabolic Pathways of Norfluoxetine and Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of norfluoxetine and desmethylsertraline (B1148675), the primary active metabolites of the selective serotonin (B10506) reuptake inhibitors (SSRIs) fluoxetine (B1211875) and sertraline (B1200038), respectively. Understanding the nuances of their metabolism is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes.
Executive Summary
This compound and desmethylsertraline, while both active metabolites of widely prescribed antidepressants, exhibit distinct metabolic profiles. The formation of this compound is predominantly mediated by a single cytochrome P450 enzyme, CYP2D6, displaying significant stereoselectivity. In contrast, the generation of desmethylsertraline involves a broader array of CYP enzymes, leading to a more complex metabolic landscape. These differences have significant implications for inter-individual variability in drug response and the potential for drug-drug interactions.
Primary Metabolic Pathways: this compound vs. Desmethylsertraline
The initial and primary metabolic step for both fluoxetine and sertraline is N-demethylation, leading to the formation of their respective active metabolites, this compound and desmethylsertraline. However, the enzymatic processes governing these transformations differ significantly.
This compound Formation:
The conversion of fluoxetine to this compound is primarily catalyzed by the polymorphic enzyme CYP2D6 . This process is stereoselective, with CYP2D6 preferentially metabolizing S-fluoxetine to S-norfluoxetine.[1][2] While other enzymes like CYP2C9 and CYP2C19 can contribute to the formation of R-norfluoxetine, their role is considered minor compared to that of CYP2D6.[1][3]
Desmethylsertraline Formation:
The N-demethylation of sertraline to desmethylsertraline is a more complex process involving multiple cytochrome P450 enzymes . The primary contributors include CYP2B6 , with significant roles also played by CYP2C19, CYP2C9, CYP3A4, and CYP2D6 .[3][4] The relative contribution of these enzymes can vary depending on the concentration of sertraline.[4][5] This multi-enzyme pathway suggests a lower susceptibility to significant pharmacokinetic alterations due to the inhibition of a single CYP isozyme.[6]
Quantitative Comparison of Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in the formation of this compound and desmethylsertraline. These parameters provide insight into the efficiency and affinity of the metabolic reactions.
Table 1: Enzyme Kinetics for this compound Formation
| Parent Compound | Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference(s) |
| (S)-Fluoxetine | (S)-Norfluoxetine | CYP2D6 | 30 ± 3 | 28.6 ± 1.2 | [7] |
| (R)-Fluoxetine | (R)-Norfluoxetine | CYP2D6 | 39 ± 5 | 34 ± 2 | [7] |
| (R)-Fluoxetine | (R)-Norfluoxetine | CYP2C9 | 9.7 (apparent) | - | [3][8] |
| (R)-Fluoxetine | (R)-Norfluoxetine | CYP2C19 | 8.5 (apparent) | - | [3][8] |
Table 2: Enzyme Kinetics for Desmethylsertraline Formation
| Parent Compound | Metabolite | Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Sertraline | Desmethylsertraline | Human Liver Microsomes (Overall) | 18.1 ± 2.0 | 0.45 ± 0.03 | |
| Sertraline | Desmethylsertraline | Human Liver Microsomes (Overall) | 98 | - | [3][9] |
Further Metabolic Pathways
Both this compound and desmethylsertraline undergo further metabolism, leading to their eventual elimination from the body.
Further Metabolism of this compound:
Information on the subsequent metabolism of this compound is less extensive. However, it is known that this compound itself is a potent inhibitor of CYP2D6.[10] Further metabolism of S-norfluoxetine is also likely catalyzed by CYP2D6.[11] Other potential pathways may include glucuronidation.[11]
Further Metabolism of Desmethylsertraline:
Desmethylsertraline is further metabolized primarily through deamination to form a ketone metabolite.[4][12] This process is catalyzed by several enzymes, including CYP3A4, CYP2C19, and monoamine oxidases (MAO-A and MAO-B) .[4][12] The resulting ketone can then undergo further reduction and/or conjugation reactions.[12]
Pharmacokinetic Properties
The differences in metabolic pathways contribute to distinct pharmacokinetic profiles for this compound and desmethylsertraline.
Table 3: Comparative Pharmacokinetic Parameters
| Metabolite | Parent Drug | Elimination Half-life (t1/2) | Reference(s) |
| This compound | Fluoxetine | 4 - 16 days | [2] |
| Desmethylsertraline | Sertraline | 62 - 104 hours | [4][6] |
This compound has a notably longer elimination half-life compared to desmethylsertraline, which contributes to a longer time to reach steady-state concentrations and a prolonged washout period after discontinuation of fluoxetine.[13]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (General Protocol)
This protocol outlines a general procedure for studying the metabolism of fluoxetine and sertraline in human liver microsomes to determine kinetic parameters.
1. Materials:
- Human liver microsomes (pooled from multiple donors)
- Fluoxetine or Sertraline hydrochloride
- This compound and Desmethylsertraline standards
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate (B84403) buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for reaction termination
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system
2. Incubation Procedure:
- Prepare incubation mixtures containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and a range of substrate concentrations (fluoxetine or sertraline).
- Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its N-desmethyl metabolite.
- Use a suitable C18 column for chromatographic separation.
- Employ multiple reaction monitoring (MRM) mode for detection and quantification.
4. Data Analysis:
- Calculate the rate of metabolite formation at each substrate concentration.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
In Vitro Metabolism using Recombinant Human CYP Enzymes
This method is used to identify the specific CYP isoforms responsible for the metabolism of a drug.
1. Materials:
- Recombinant human CYP enzymes (e.g., CYP2D6, CYP2B6, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase.
- The same reagents as for the human liver microsome protocol.
2. Incubation Procedure:
- Follow a similar incubation procedure as with human liver microsomes, but replace the microsomes with a specific concentration of a single recombinant CYP enzyme.
- Incubate the substrate with a panel of different recombinant CYP enzymes to screen for metabolic activity.
3. Data Analysis:
- Determine the rate of metabolite formation for each CYP isoform.
- For active enzymes, perform kinetic studies with varying substrate concentrations to determine Km and Vmax.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Primary metabolic pathway of fluoxetine to this compound.
Caption: Metabolic pathway of sertraline to desmethylsertraline and beyond.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. The role of hepatic cytochrome P450s in the cytotoxicity of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. Simultaneous determination of fluoxetine and this compound in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] SERTRALINE IS METABOLIZED BY MULTIPLE CYTOCHROME P450 ENZYMES, MONOAMINE OXIDASES, AND GLUCURONYL TRANSFERASES IN HUMAN: AN IN VITRO STUDY | Semantic Scholar [semanticscholar.org]
- 10. preskorn.com [preskorn.com]
- 11. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of fluoxetine, this compound, sertraline and desmethyl sertraline on human CYP3A catalyzed 1'-hydroxy midazolam formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison of Norfluoxetine and Other SSRI Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of norfluoxetine, the primary active metabolite of fluoxetine, with the major metabolites of other commonly prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document synthesizes experimental data on their pharmacological activity, focusing on serotonin reuptake inhibition and functional in vivo effects.
This guide presents quantitative data in structured tables for straightforward comparison, details the experimental protocols utilized in the cited studies, and includes visualizations of key biological pathways and experimental workflows to provide a comprehensive overview for drug development and research.
I. Comparative Pharmacological Activity of SSRI Metabolites
The primary mechanism of action for SSRIs and their active metabolites is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the in vivo potency and selectivity of these metabolites can vary significantly, influencing the overall therapeutic profile and duration of action of the parent drug.
This compound: A Potent and Long-Acting Metabolite
This compound, the N-desmethyl metabolite of fluoxetine, is a potent and selective serotonin reuptake inhibitor.[1] In vivo studies have demonstrated that the stereoisomers of this compound possess markedly different potencies. The S-enantiomer is significantly more active than the R-enantiomer in blocking serotonin reuptake.[2] For instance, in mice, S-norfluoxetine was found to be about ten times more potent than R-norfluoxetine in antagonizing p-chloroamphetamine-induced serotonin depletion.[2] This stereoselectivity is a critical factor in the long-lasting therapeutic effects of fluoxetine.
Desmethylsertraline (B1148675): A Contributor to Prolonged SERT Occupancy
Desmethylsertraline, the primary metabolite of sertraline (B1200038), is also a serotonin reuptake inhibitor, although it is less potent than its parent compound in vivo.[3] Despite its lower potency, desmethylsertraline accumulates in the brain and may contribute to the sustained inhibition of the serotonin transporter following sertraline administration.[3] However, in vivo microdialysis and electrophysiology studies in rats have suggested that desmethylsertraline does not significantly contribute to the acute blockade of central 5-HT reuptake produced by sertraline.[3]
Desmethylcitalopram (B1219260): An Active Metabolite with In Vivo Efficacy
Desmethylcitalopram is an active metabolite of both citalopram (B1669093) and escitalopram (B1671245) and functions as a selective serotonin reuptake inhibitor.[4] While direct in vivo comparative studies with this compound are limited, studies on citalopram and its metabolites indicate that desmethylcitalopram contributes to the overall therapeutic effect.[5][6]
Metabolites of Paroxetine (B1678475): Generally Considered Inactive
In contrast to the metabolites of fluoxetine, sertraline, and citalopram, the metabolites of paroxetine are generally considered to be pharmacologically inactive in vivo with respect to serotonin reuptake inhibition.
II. Quantitative Comparison of In Vivo Activity
The following table summarizes the available quantitative data from in vivo studies to facilitate a direct comparison of the potencies of various SSRI metabolites.
| Metabolite | Parent Drug | Animal Model | In Vivo Assay | Endpoint | Potency (ED50) | Citation |
| S-Norfluoxetine | Fluoxetine | Rat | p-Chloroamphetamine-induced 5-HT depletion | Antagonism of 5-HT depletion | 3.8 mg/kg | [2] |
| R-Norfluoxetine | Fluoxetine | Rat | p-Chloroamphetamine-induced 5-HT depletion | Antagonism of 5-HT depletion | > 20 mg/kg | [2] |
| S-Norfluoxetine | Fluoxetine | Mouse | p-Chloroamphetamine-induced 5-HT depletion | Antagonism of 5-HT depletion | 0.82 mg/kg | [2] |
| R-Norfluoxetine | Fluoxetine | Mouse | p-Chloroamphetamine-induced 5-HT depletion | Antagonism of 5-HT depletion | 8.3 mg/kg | [2] |
| Desmethylsertraline | Sertraline | Rat | In vivo microdialysis | Increase in extracellular 5-HT | No significant effect at tested doses | [3] |
| Desmethylsertraline | Sertraline | Rat | In vivo electrophysiology | Inhibition of dorsal raphe neuron firing | No significant effect at tested doses | [3] |
III. Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the in vivo comparative data presented in this guide.
A. In Vivo Microdialysis for Extracellular Serotonin Measurement
In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[7][8]
Protocol Outline:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice are commonly used.
-
Surgical Implantation of Microdialysis Probe:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the target brain region (e.g., striatum, hippocampus, prefrontal cortex) and secured with dental cement.
-
Animals are allowed to recover for a minimum of 48-72 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[9]
-
After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples are collected at regular intervals.
-
-
Drug Administration: The SSRI metabolite of interest is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS).[10][11]
B. Antagonism of p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
This in vivo assay assesses the ability of a compound to block the serotonin-depleting effects of PCA, which is dependent on a functional serotonin transporter.
Protocol Outline:
-
Animal Model: Rats or mice are used.
-
Drug Pre-treatment: Animals are pre-treated with the SSRI metabolite or vehicle at various doses.
-
PCA Administration: After a specified pre-treatment time, animals are administered a dose of p-chloroamphetamine known to cause significant depletion of brain serotonin.
-
Brain Tissue Analysis: At a set time after PCA administration, animals are euthanized, and their brains are dissected.
-
Serotonin Quantification: The concentration of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions is determined by HPLC-ECD.
-
Data Analysis: The ED50 value, the dose of the test compound that produces 50% antagonism of the PCA-induced serotonin depletion, is calculated.
C. In Vivo Electrophysiology of Dorsal Raphe Nucleus Neurons
This technique measures the firing rate of serotonin-producing neurons in the dorsal raphe nucleus (DRN). Inhibition of firing is an indirect measure of increased synaptic serotonin due to autoreceptor activation.[12][13][14]
Protocol Outline:
-
Animal Model: Anesthetized rats are typically used.
-
Electrode Implantation: A recording electrode is stereotaxically lowered into the DRN.
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.
-
Drug Administration: The SSRI metabolite is administered intravenously, and changes in the firing rate of the identified neurons are recorded.
-
Data Analysis: The dose-response relationship for the inhibition of neuronal firing is determined.
IV. Visualizing Pathways and Workflows
Serotonin Signaling Pathway
The following diagram illustrates the key components of the serotonin signaling pathway at the synapse and the primary site of action for SSRI metabolites.
Caption: Serotonin signaling at the synapse and inhibition by SSRI metabolites.
General Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of an SSRI metabolite on extracellular serotonin levels.
Caption: Workflow for in vivo microdialysis of SSRI metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of this compound enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of different challenge doses after repeated citalopram treatment on extracellular serotonin level in the medial prefrontal cortex: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norfluoxetine and Desvenlafaxine: A Guide for Researchers
An in-depth analysis of the active metabolites of fluoxetine (B1211875) and venlafaxine, this guide provides a comparative overview of their pharmacological profiles, metabolic pathways, and experimental methodologies for drug development professionals and researchers.
Norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, and desvenlafaxine (B1082), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, are both crucial players in the therapeutic effects of their parent drugs. While their parent compounds are widely studied, a direct comparative analysis of these active metabolites is essential for a nuanced understanding of their distinct pharmacological properties and potential for drug-drug interactions. This guide synthesizes available preclinical data to offer a head-to-head comparison of this compound and desvenlafaxine.
Pharmacological Profile: Transporter Affinities and Receptor Binding
The primary mechanism of action for both this compound and desvenlafaxine is the inhibition of monoamine transporters. Desvenlafaxine demonstrates a dual action, inhibiting both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). In contrast, this compound is significantly more selective for SERT.
| Compound | Target | Kᵢ (nM) | Selectivity (NET/SERT) |
| Desvenlafaxine | hSERT | 40.2[1] | 13.9 |
| hNET | 558.4[1] | ||
| (S)-Norfluoxetine | SERT | Potent Inhibitor[2] | High |
| NET | Low Affinity[3] | ||
| (R)-Norfluoxetine | SERT | Less Potent Inhibitor[2] | Moderate |
| NET | Very Low Affinity[3] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; Kᵢ: Inhibition Constant. A lower Kᵢ value indicates a higher binding affinity.
Regarding off-target effects, desvenlafaxine shows virtually no affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, suggesting a lower potential for side effects associated with these receptors.[4] Similarly, this compound has been shown to have a very low affinity for the 5-HT2B receptor (Kᵢ > 10 µM).[5]
Metabolism and Pharmacokinetics: A Tale of Two Pathways
A significant point of differentiation between this compound and desvenlafaxine lies in their metabolic pathways and their impact on the cytochrome P450 (CYP) enzyme system. This has profound implications for the potential for drug-drug interactions.
| Parameter | This compound | Desvenlafaxine |
| Parent Drug | Fluoxetine | Venlafaxine |
| Primary Metabolic Pathway | CYP2D6-mediated N-demethylation of fluoxetine[6] | UGT-mediated conjugation[7] |
| CYP450 Inhibition | Potent inhibitor of CYP2D6 (S-norfluoxetine Kᵢ = 0.31 µM; R-norfluoxetine Kᵢ = 1.48 µM)[8] | Minimal to no inhibition of major CYP enzymes[7] |
| Elimination Half-life | 7 to 15 days[6] | Approximately 11 hours[7] |
Fluoxetine is metabolized to this compound primarily by the CYP2D6 enzyme. Both enantiomers of this compound are potent inhibitors of CYP2D6, with the S-enantiomer being more potent.[8] This potent inhibition of CYP2D6 by fluoxetine and its active metabolite is a well-established cause of numerous drug-drug interactions.
In stark contrast, desvenlafaxine is primarily metabolized via glucuronidation (a Phase II reaction) mediated by UGT enzymes and is not significantly metabolized by CYP enzymes.[7] Consequently, desvenlafaxine has a much lower potential for clinically significant drug-drug interactions mediated by the CYP450 system.[7]
The long elimination half-life of this compound (7-15 days) contributes to the prolonged therapeutic and adverse effects of fluoxetine, even after discontinuation of the drug.[6] Desvenlafaxine has a considerably shorter half-life of about 11 hours, leading to a more predictable pharmacokinetic profile.[7]
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity
This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound to the serotonin transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).
-
Test Compounds: this compound and desvenlafaxine.
-
Reference Compound: A known SSRI (e.g., fluoxetine) for positive control.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine) for non-specific binding.
-
Serial dilutions of the test compounds (this compound, desvenlafaxine).
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([³H]Citalopram) at a concentration near its Kₔ value.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro CYP2D6 Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of a compound on the CYP2D6 enzyme using dextromethorphan (B48470) as a probe substrate.
Materials:
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2D6.
-
Probe Substrate: Dextromethorphan.
-
Test Compounds: this compound and desvenlafaxine.
-
Positive Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor).
-
Cofactor: NADPH regenerating system.
-
Incubation Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Quenching Solution: Acetonitrile or methanol.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-incubate the enzyme source, test compound (at various concentrations), and buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate (dextromethorphan).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite of dextromethorphan (dextrorphan).
-
-
Data Analysis:
-
Determine the rate of metabolite formation in the presence of different concentrations of the test compound.
-
Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀ value.
-
If determining the mechanism of inhibition, conduct further experiments with varying substrate concentrations to calculate the Kᵢ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of this compound enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 56033 [pdspdb.unc.edu]
- 4. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interaction of the enantiomers of fluoxetine and this compound with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Bioanalytical Method for Norfluoxetine in a New Species
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. When venturing into preclinical research with a new animal species, previously validated bioanalytical methods require rigorous re-evaluation. This guide provides a comparative framework for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of norfluoxetine, the primary active metabolite of fluoxetine (B1211875), in a new biological matrix.
Comparative Analysis of Method Performance
The selection of an appropriate bioanalytical method depends on a variety of factors, including the nature of the biological matrix, the required sensitivity, and the available equipment. Below is a comparison of common sample preparation techniques used for this compound analysis, with typical performance parameters observed in validated methods.[1][2][3] When validating a method in a new species, these parameters must be thoroughly re-assessed.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High and Consistent |
| Matrix Effect | High Potential | Moderate Potential | Low Potential |
| Selectivity | Lower | Moderate | Higher |
| Throughput | High | Moderate | Lower |
| Lower Limit of Quantification (LLOQ) | ~0.25 ng/mL | ~0.05 ng/mL | ~2 ng/mL |
| Linear Range | 0.25 - 50 ng/mL | 0.05 - 20 ng/mL | 2 - 30 ng/mL |
| Precision (%CV) | <15% | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% | ±15% |
Experimental Protocol: Full Validation for this compound in a New Species Plasma
This protocol outlines the essential steps for the full validation of a bioanalytical method for this compound in a new species plasma, adhering to the principles outlined in the FDA and ICH M10 guidelines.[4][5][6][7][8][9]
Reagents and Materials
-
This compound and this compound-d5 (internal standard) reference standards
-
Control plasma from the new species (at least 6 different sources for matrix effect evaluation)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Reagents for sample preparation (e.g., formic acid, ammonium (B1175870) acetate, extraction solvents, or SPE cartridges)
Instrumentation and Conditions
-
A sensitive LC-MS/MS system is required.
-
Chromatographic Column: A C18 column is commonly used.[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water).[2][10]
-
Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its deuterated internal standard must be optimized.[1]
Preparation of Standards and Quality Controls
-
Prepare stock solutions of this compound and the internal standard (IS) in a suitable organic solvent.
-
Prepare calibration curve (CC) standards by spiking the control plasma at a minimum of six concentration levels.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[11]
Validation Parameters
-
Analyze blank plasma samples from at least six different sources of the new species to assess for interfering peaks at the retention times of this compound and the IS.
-
Process and analyze the CC standards to establish the relationship between concentration and response. The linearity should be assessed using a suitable regression model with a correlation coefficient (r²) > 0.99.
-
Analyze replicate QC samples (n≥5) at low, medium, and high concentrations on at least three different days.
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Determine the extraction recovery of this compound and the IS by comparing the peak areas of extracted samples to those of post-extraction spiked samples.
-
Evaluate the effect of the new species' matrix on the ionization of this compound and the IS. This is a critical step when working with a new species.[12][13][14]
-
The matrix factor should be calculated for at least six different lots of plasma. The IS-normalized matrix factor should have a %CV of ≤15%.
-
Assess the stability of this compound in the new species' plasma under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: In the autosampler.
-
Visualizing the Workflow and Rationale
To better understand the process and the underlying biological context, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. idbs.com [idbs.com]
- 12. droracle.ai [droracle.ai]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Norfluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). The objective is to offer a comparative overview of various analytical methods, supported by experimental data from published studies, to assist laboratories in the selection, validation, and cross-validation of robust quantification assays. Ensuring consistency and reliability of analytical data across different laboratories is paramount in clinical trials, therapeutic drug monitoring, and pharmacokinetic studies.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of various analytical methods for this compound quantification as reported in peer-reviewed literature. These methods primarily include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and sensitive techniques for this application.[1]
Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (ng/mL) | 0.05 - 20[2] | 0.048 - 100[3] | 10 - 800[4] | 1 - 500[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[2] | Not Specified | 2.15[4] | 1[5] |
| Intra-day Precision (%CV) | < 15[2] | 3.5 - 14.9[4] | < 15[6] | 4.32 - 7.67[5] |
| Inter-day Precision (%CV) | < 15[2] | 2.3 - 14.8[4] | < 15[6] | Not Specified |
| Accuracy (%Bias or %RE) | < ± 15[2] | 89.2 - 109.5[4] | < ± 15[6] | -7.50 to 0.37[5] |
| Sample Preparation | Supported Liquid Extraction (SLE)[2] | Not Specified | Not Specified | Liquid-Liquid Extraction (LLE)[5] |
| Internal Standard | Fluoxetine-d5[2] | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of GC-MS Methods for this compound Quantification
| Parameter | Method E (Urine) | Method F (Biological Samples) | Method G (Urine/Plasma) |
| Linearity Range | 6 - 125 ng/mL (SPE), 10 - 80 ng/mL (LLE)[7] | 50 - 1000 µg/L[8][9] | 50 - 500 ng/mL[10] |
| Lower Limit of Quantification (LOQ) | 5 - 10 ng/mL[7] | 25 µg/L[9] | 12.50 ng/mL[10] |
| Precision (%CV) | < 15 (Inter-assay)[7] | Within-run and Between-run data available[8] | < 12 (Intra-day and Inter-day)[10] |
| Recovery (%) | 87 - 109[7] | 78[8] | Not Specified |
| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[7] | Liquid-Liquid Extraction (LLE)[8] | Liquid-Liquid Extraction (LLE)[10] |
| Internal Standard | Maprotiline[7] | Fluoxetine-d5[8] | Diphenhydramine[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and serve as a foundation for laboratories aiming to establish or validate their own assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Based on Method A)
This method is designed for the sensitive quantification of this compound in human plasma.
1. Sample Preparation (Supported Liquid Extraction) [2]
-
To 0.1 mL of human plasma, add the internal standard (fluoxetine-d5).
-
Load the sample onto a supported liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions [2]
-
Chromatographic Column: Synergi 4 µ polar-RP.
-
Mobile Phase: A fast gradient using appropriate aqueous and organic phases (e.g., methanol (B129727) and 0.5% formic acid).[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 296 → 134.[2]
-
MRM Transition for Fluoxetine-d5 (IS): m/z 315 → 44.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on Method F)
This method is suitable for the quantification of this compound in various biological samples, including blood, urine, and tissue.[8]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization) [8]
-
Alkalinize the biological sample (e.g., blood, urine).
-
Add the internal standard (fluoxetine-d5).
-
Extract the analytes with N-butyl chloride.
-
Separate the organic layer and evaporate it to near dryness.
-
Derivatize the residue with pentafluoropropionic anhydride (B1165640) (PFPA).
-
Reconstitute the derivatized extract in a suitable solvent for injection.
2. GC-MS Conditions [8]
-
GC Column: HP-5MS capillary column.[7]
-
Injector Temperature: 280°C in splitless mode.[7]
-
Oven Temperature Program: Start at 100°C, then ramp up to ensure separation.[7]
-
Carrier Gas: Helium.[7]
-
Mass Spectrometric Detection: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound-PFPA: m/z 117, 176, and 280.[9]
-
Ions Monitored for Fluoxetine-d5-PFPA (IS): m/z 122 and 299.[9]
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for this compound quantification and the metabolic pathway of fluoxetine.
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of fluoxetine to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of fluoxetine and its major active metabolite this compound in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fluoxetine and its major active metabolite this compound in human plasma by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A novel chiral GC/MS method for the analysis of fluoxetine and this compound enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereoselective Journey of Norfluoxetine: A Comparative Guide to Plasma and Brain Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasma and brain concentrations of the enantiomers of norfluoxetine, the primary active metabolite of the widely prescribed antidepressant, fluoxetine (B1211875). Understanding the stereoselective distribution of these enantiomers is crucial for elucidating their distinct pharmacological activities and for the development of more targeted therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the complex processes involved.
Quantitative Data Summary
The following tables present a summary of the reported concentrations of (S)-norfluoxetine and (R)-norfluoxetine in both plasma and brain tissue. It is important to note that direct correlative data in humans is limited; therefore, data from both human plasma studies and animal models are presented to provide a comprehensive overview.
Table 1: Plasma Concentrations of this compound Enantiomers in Human Patients
| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) |
| (S)-Norfluoxetine | 247 | 212, 287 |
| (R)-Norfluoxetine | 118 | 102, 137 |
Data from a study involving 131 adult patients receiving long-term fluoxetine treatment.[1]
Table 2: Plasma and Brain Concentrations of this compound Enantiomers in Rats Following Chronic Racemic Fluoxetine Administration
| Enantiomer | Plasma Concentration (ng/mL) | Brain Tissue Concentration (ng/g) | Brain-to-Plasma Ratio |
| (S)-Norfluoxetine | 38.7 | 2219.8 | 57.36 |
| (R)-Norfluoxetine | 101.0 | 3819.7 | 37.82 |
Data from a study in rats treated with 5 mg/kg racemic fluoxetine.[2]
Experimental Protocols
The accurate quantification of this compound enantiomers in biological matrices is a methodologically challenging task requiring precise and validated analytical techniques. Below are detailed summaries of the key experimental protocols employed in the cited research.
Method 1: Liquid Chromatography with Fluorescence Detection (HPLC-FD) for Rat Plasma and Brain Samples[2][3]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Analytes were isolated from plasma and brain homogenates using SPE cartridges. This procedure demonstrated high recovery rates, with over 90% for plasma and 87% for brain tissue.[2][3]
-
Brain Tissue Homogenization: Brain tissue was homogenized in a suitable buffer to create a uniform sample for extraction.
-
-
Chiral Derivatization:
-
Chromatographic Conditions:
-
Quantification:
-
Standard curves were generated in drug-free plasma and brain matrix to ensure accurate quantification. The method demonstrated linearity over a range of 2-1000 ng/mL in plasma and 20-7000 ng/g in brain tissue.[2][3]
-
The detection limits for the four compounds (S- and R-fluoxetine, S- and R-norfluoxetine) ranged from 0.2 to 0.5 ng/mL in plasma and 3.0 to 8.2 ng/g in brain tissue.[2][3]
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Rat Plasma and Brain Samples[4]
-
Objective: To establish an accurate and reliable enantioselective analysis of fluoxetine and this compound in rat plasma and brain to study their transport across the blood-brain barrier.[4]
-
Sample Preparation: Specific details of the extraction method were not provided in the abstract, but it is a critical step for ensuring clean samples for UPLC-MS/MS analysis.
-
Chromatographic and Mass Spectrometric Conditions:
-
System: UPLC coupled with a tandem mass spectrometer (MS/MS). This technique offers high sensitivity and selectivity.
-
Enantioselective Separation: A chiral column or a chiral mobile phase additive would be used to achieve the separation of the enantiomers.
-
-
Key Findings from this Method:
-
The study confirmed stereoselectivity in the transport of this compound enantiomers across the blood-brain barrier (BBB).[4]
-
(S)-norfluoxetine was identified as the dominant configuration that crosses the BBB.[4]
-
The organic cation transporters OCT1 and OCT3 were implicated in the stereoselective transport of this compound enantiomers across the BBB.[4]
-
Visualizations
The following diagrams illustrate the experimental workflow for analyzing this compound enantiomers and the metabolic pathway from fluoxetine.
References
- 1. Plasma concentrations of the enantiomers of fluoxetine and this compound: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fluoxetine, this compound and their enantiomers in rat plasma and brain samples by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective study of fluoxetine and this compound across the blood-brain barrier mediated by organic cation transporter 1/3 in rats using an enantioselective UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Norfluoxetine and Sertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of norfluoxetine, the active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875), and sertraline (B1200038), another widely prescribed SSRI. Understanding the nuances of their metabolism is critical for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This document presents quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a comprehensive understanding.
Introduction
This compound and sertraline are both key players in the management of depressive and anxiety disorders. Their therapeutic efficacy and potential for adverse effects are significantly influenced by their metabolic fate, which is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. While both are metabolized to less active compounds, the specific enzymes involved and the complexity of their metabolic routes differ substantially.
This compound is the primary active metabolite of fluoxetine and has a significantly longer half-life than its parent compound, contributing to the prolonged therapeutic and side-effect profile of fluoxetine.[1][2] Its formation and subsequent metabolism are heavily reliant on a few key CYP enzymes.
Sertraline, on the other hand, undergoes a more complex metabolic process involving multiple CYP isoforms for its primary N-demethylation pathway to desmethylsertraline (B1148675).[3] This metabolic diversity has important implications for its drug-drug interaction potential and the impact of genetic polymorphisms in CYP enzymes.
Quantitative Comparison of Metabolic Parameters
The following tables summarize key quantitative data related to the metabolism of this compound and sertraline, providing a basis for direct comparison.
Table 1: Michaelis-Menten Constants (Km) for the Primary Metabolic Pathways
| Compound | Metabolic Reaction | Primary Enzyme(s) | Km (µM) | Source |
| R-Fluoxetine to R-Norfluoxetine | N-demethylation | CYP2D6 | 1.8 | [4] |
| CYP2C9 | 9.7 | [4] | ||
| CYP2C19 | 8.5 | [4] | ||
| S-Fluoxetine to S-Norfluoxetine | N-demethylation | CYP2D6 | <0.2 | [4] |
| Sertraline to Desmethylsertraline | N-demethylation (overall in HLM) | Multiple CYPs | 18.1 ± 2.0 | [5] |
| N-demethylation (high affinity) | CYP2C19 | 1.9 | [6] |
HLM: Human Liver Microsomes
Table 2: In Vitro Inhibition Constants (Ki) for CYP Enzymes
| Inhibitor | Inhibited Enzyme | Ki (µM) | Source |
| Fluoxetine | CYP2D6 | 0.068 | [7] |
| This compound | CYP2D6 | 0.035 | [7] |
| Fluoxetine | CYP3A4 | 65.7 ± 12.0 | [8] |
| This compound | CYP3A4 | 19.1 ± 1.9 | [8] |
| Sertraline | CYP3A4 | 64.4 ± 11.6 | [8] |
| Desmethylsertraline | CYP3A4 | 48.1 ± 11.6 | [8] |
Metabolic Pathways
The metabolic pathways of this compound (via fluoxetine) and sertraline are illustrated below.
This compound Metabolic Pathway
This compound is formed from the N-demethylation of fluoxetine. This process is stereoselective, with different CYP enzymes contributing to the metabolism of the R- and S-enantiomers of fluoxetine.[4][9] CYP2D6 is the primary enzyme responsible for the formation of the more potent S-norfluoxetine.[4][9] Both fluoxetine and this compound are potent inhibitors of CYP2D6.[7][10]
Sertraline Metabolic Pathway
Sertraline's metabolism is more complex, with multiple pathways contributing to its clearance. The primary pathway is N-demethylation to desmethylsertraline, a significantly less active metabolite.[5][11] This reaction is catalyzed by several CYP enzymes, with CYP2B6 playing a major role.[3] Sertraline also undergoes deamination and glucuronidation.[12][13] The involvement of multiple enzymes means that the metabolism of sertraline is less likely to be significantly affected by the inhibition of a single CYP isoform.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the metabolic pathways of this compound and sertraline.
Protocol 1: Determination of Enzyme Kinetics in Human Liver Microsomes (HLM)
This protocol is designed to determine the Km and Vmax for the formation of this compound from fluoxetine or desmethylsertraline from sertraline using pooled HLM.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Parent drug (Fluoxetine or Sertraline) stock solution in a suitable solvent (e.g., methanol, DMSO)
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the parent drug at various concentrations in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture Preparation: In microcentrifuge tubes on ice, combine phosphate buffer, HLM (typically 0.1-1 mg/mL final protein concentration), and the parent drug solution to achieve a range of final substrate concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system solution to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
Termination of Reaction: Stop the reaction by adding a volume of ice-cold quenching solution.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to autosampler vials for analysis by a validated LC-MS/MS method to quantify the concentration of the formed metabolite (this compound or desmethylsertraline).
-
Data Analysis: Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Reaction Phenotyping using Recombinant CYP Enzymes
This protocol aims to identify the specific CYP isoforms responsible for the metabolism of fluoxetine or sertraline.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP2C9, CYP2C19, CYP2B6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
Parent drug (Fluoxetine or Sertraline) stock solution.
-
NADPH regenerating system solution.
-
Phosphate buffer (pH 7.4).
-
Other materials as listed in Protocol 1.
Procedure:
-
Preparation: Similar to Protocol 1, prepare working solutions of the parent drug.
-
Incubation Mixture Preparation: In separate tubes for each CYP isoform, combine phosphate buffer, the specific recombinant CYP enzyme (at a specified concentration, e.g., 10-50 pmol/mL), and the parent drug at a fixed concentration (ideally near the Km if known, or a concentration that yields a detectable metabolite level).
-
Pre-incubation, Initiation, Incubation, and Termination: Follow steps 3-6 from Protocol 1.
-
Sample Processing and Analysis: Follow steps 7-8 from Protocol 1.
-
Data Analysis: Compare the rate of metabolite formation across the different recombinant CYP enzymes to determine the relative contribution of each isoform to the metabolism of the parent drug.
Conclusion
The metabolic pathways of this compound and sertraline exhibit distinct characteristics that have significant clinical and drug development implications. This compound's formation is predominantly mediated by CYP2D6, making it susceptible to genetic polymorphisms and drug interactions involving this enzyme. In contrast, sertraline's metabolism is more diversified across multiple CYP isoforms, which generally results in a lower risk of clinically significant drug-drug interactions due to the inhibition of a single enzyme. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these and other compounds, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. The disposition of fluoxetine but not sertraline is altered in poor metabolizers of debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for involvement of polymorphic CYP2C19 and 2C9 in the N-demethylation of sertraline in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of fluoxetine, this compound, sertraline and desmethyl sertraline on human CYP3A catalyzed 1'-hydroxy midazolam formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of CYP2D6 genotype on fluoxetine exposure and treatment switch in adults and children/adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
Comparative Analysis of Fluoxetine and Norfluoxetine on Microglial Apoptosis
This guide provides a detailed comparison of the effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and its active metabolite, norfluoxetine, on the induction of apoptosis in microglia. For researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed protocols, and visualizes relevant biological pathways and workflows.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury and inflammation. Their activation is a hallmark of many neurodegenerative and psychiatric disorders. The modulation of microglial activity, including the induction of apoptosis (programmed cell death), is a significant area of research for therapeutic intervention. Studies have shown that the antidepressant fluoxetine and its metabolite this compound can induce the apoptotic death of microglia, a mechanism that may contribute to their anti-inflammatory and neuroprotective effects by reducing the number of activated microglia.[1][2][3]
Comparative Effects on Microglial Viability and Apoptosis
Both fluoxetine and this compound have been demonstrated to decrease the viability of microglial cells and induce apoptosis.[1][2] Experimental data indicates that both compounds increase the expression of cleaved-caspase 3, a key executioner enzyme in the apoptotic cascade.[1][2][4] Live/dead nuclear staining assays have further confirmed that cultures treated with either fluoxetine or this compound contain a significantly greater number of dying microglial cells compared to vehicle-treated controls.[1][2]
Interestingly, this pro-apoptotic effect appears specific to fluoxetine and this compound among the antidepressants tested in the same study, as citalopram (B1669093) (another SSRI), phenelzine (B1198762) (a monoamine oxidase inhibitor), and imipramine (B1671792) (a tricyclic antidepressant) did not show similar effects.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative findings from in vitro studies on primary microglia treated with fluoxetine and this compound.
| Parameter Measured | Treatment | Concentration | Result | Reference |
| Cell Viability (MTT Assay) | Fluoxetine | 5 µM | No significant decrease | [2] |
| Fluoxetine | 10, 30, 40 µM | Significant decrease in viability | [2] | |
| This compound | 1, 5, 10 µM | Significant decrease in viability at all doses | [2][4] | |
| Apoptosis (Live/Dead Staining) | Fluoxetine | 10 µM | Significant increase in co-stained (dying) cells | [2] |
| This compound | 10 µM | Significant increase in co-stained (dying) cells | [1] | |
| Apoptosis Marker (Cleaved Caspase-3) | Fluoxetine | 10 µM | Significant increase in Iba1/CC3 co-expressing cells | [2] |
| This compound | 10 µM | Significant increase in cleaved-caspase 3 expression | [1] | |
| Total Protein Levels | Fluoxetine | 5, 10, 30, 40 µM | Significant decrease at all concentrations | [2] |
| This compound | 1, 5, 10 µM | Significant decrease at all concentrations | [2][4] |
Signaling Pathways and Experimental Workflows
The induction of apoptosis by fluoxetine and this compound in microglia is primarily characterized by the activation of caspase-3. While the precise upstream signaling cascade leading to this activation has not been fully elucidated in the context of microglial apoptosis, it is a central pathway in programmed cell death.
Caption: General signaling pathway for fluoxetine-induced microglial apoptosis.
The experimental workflow to determine these effects typically involves primary cell culture, treatment with the compounds, and subsequent analysis using various assays to measure cell viability and apoptotic markers.
Caption: Workflow for assessing microglial apoptosis after drug treatment.
Detailed Experimental Protocols
The following are representative protocols based on methodologies used in published research.[1][2]
Primary Microglial Cell Culture
-
Source: Primary microglia are typically isolated from the cerebral cortices of neonatal rats or mice.
-
Procedure:
-
Cerebral cortices are dissected, and meninges are removed.
-
The tissue is mechanically and enzymatically dissociated to create a single-cell suspension.
-
The cell suspension is plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% FBS and antibiotics.
-
Mixed glial cultures are grown for approximately 7-10 days.
-
Microglia are separated from the astrocyte layer by gentle shaking and collected from the supernatant.
-
The purity of the microglial culture is confirmed using markers like Iba1.
-
Cell Viability (MTT) Assay
-
Purpose: To quantify changes in cell viability following treatment.
-
Procedure:
-
Microglia are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of fluoxetine, this compound, or vehicle control for a specified duration (e.g., 24-48 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize it into formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Absorbance is proportional to the number of viable cells.
-
Live/Dead Nuclear Staining
-
Purpose: To visualize and quantify living versus dying cells.
-
Procedure:
-
Microglia are cultured on coverslips in multi-well plates and treated as described above.
-
After treatment, cells are incubated with a solution containing two fluorescent nuclear stains:
-
SYTO Green: A cell-permeant stain that labels the nuclei of all cells (live and dead).
-
SYTOX Orange: A cell-impermeant stain that only enters cells with compromised plasma membranes (dead or dying cells).
-
-
The cells are then fixed with 4% paraformaldehyde.
-
Coverslips are mounted on slides and imaged using fluorescence microscopy.
-
The percentage of dying cells is calculated as the number of SYTOX Orange-positive cells divided by the total number of SYTO Green-positive cells.
-
Immunocytochemistry for Cleaved Caspase-3 (CC3)
-
Purpose: To detect and quantify the expression of the key apoptotic marker, cleaved caspase-3.
-
Procedure:
-
Microglia are cultured on coverslips and treated.
-
After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
A blocking solution (e.g., normal goat serum) is applied to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody cocktail against a microglial marker (e.g., Iba1) and cleaved caspase-3.
-
After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Coverslips are imaged via fluorescence microscopy, and the percentage of Iba1-positive cells that are also positive for cleaved caspase-3 is quantified.
-
Conclusion
The available experimental data consistently demonstrates that both fluoxetine and its active metabolite, this compound, induce apoptosis in primary microglia.[1][2][3] This effect is characterized by a reduction in cell viability and a significant increase in the expression of the apoptotic marker cleaved-caspase 3.[1][2] This pro-apoptotic action on microglia may be a key mechanism underlying the anti-inflammatory and neuroprotective properties of fluoxetine observed in various models of CNS injury and disease.[5][6] For drug development professionals, these findings highlight a specific cellular mechanism of action for fluoxetine and this compound that distinguishes them from other classes of antidepressants and suggests a potential therapeutic application in neuroinflammatory conditions where a reduction in microglial numbers is desired.
References
- 1. Fluoxetine and its metabolite this compound induce microglial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoxetine and its metabolite this compound induce microglial apoptosis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluoxetine Prevents Oligodendrocyte Cell Death by Inhibiting Microglia Activation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective Effects of Fluoxetine Against Chronic Stress-Induced Neural Inflammation and Apoptosis: Involvement of the p38 Activity [frontiersin.org]
Fluoxetine and its Metabolite Norfluoxetine: A Comparative Guide to their Effects on Neurosteroid Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and its active metabolite, norfluoxetine, on the content of neurosteroids in the brain. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in neuropharmacology and drug development. A key focus is the growing body of evidence suggesting that the neurosteroidogenic effects of these compounds may be central to their therapeutic action, occurring at doses significantly lower than those required for serotonin reuptake inhibition.
Quantitative Comparison of Fluoxetine and this compound Effects on Allopregnanolone (B1667786)
Fluoxetine and this compound have been shown to stereospecifically increase the brain content of the neurosteroid allopregnanolone (Allo), a potent positive allosteric modulator of the GABA-A receptor. The S-isomers of both compounds are notably more potent than their R-isomer counterparts.
| Compound | Isomer | Animal Model | Brain Region | EC50 (μmol/kg, i.p.) for Allopregnanolone Increase | Reference |
| Fluoxetine | S-Fluoxetine | Socially Isolated Mice | Olfactory Bulb | 0.7 | [1] |
| R-Fluoxetine | Socially Isolated Mice | Olfactory Bulb | ~2.1-2.8 (3-4 times higher than S-FLX) | [1] | |
| This compound | S-Norfluoxetine | Socially Isolated Mice | Olfactory Bulb | ~0.25 | [1] |
| R-Norfluoxetine | Socially Isolated Mice | Olfactory Bulb | ~1.75 (7-fold higher than S-NFLX) | [1] |
EC50: Half maximal effective concentration. The dose required to elicit 50% of the maximal response.
A study in adrenalectomized/castrated (ADX/CX) male rats demonstrated a dose-dependent increase in brain allopregnanolone following fluoxetine administration.[2]
| Treatment | Dose (μmol/kg, i.p.) | Animal Model | Brain Allopregnanolone (pmol/g) | Brain 5α-dihydroprogesterone (pmol/g) | Reference |
| Vehicle | - | ADX/CX Rats | ~2 | 2.8 | [2] |
| Fluoxetine | 58 | ADX/CX Rats | ~9 | 1.1 | [2] |
Mechanism of Action: Modulation of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
The primary mechanism by which fluoxetine and this compound are thought to increase allopregnanolone levels is through the modulation of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme catalyzes the conversion of 5α-dihydroprogesterone (5α-DHP) to allopregnanolone. Research suggests that these compounds can enhance the efficiency of this conversion.[3] Some studies also indicate that fluoxetine may inhibit the reverse oxidative reaction, preventing the breakdown of allopregnanolone back into 5α-DHP.[4][5][6]
The following diagram illustrates the neurosteroid synthesis pathway and the proposed site of action for fluoxetine and this compound.
References
- 1. Fluoxetine and this compound stereospecifically facilitate pentobarbital sedation by increasing neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine-elicited changes in brain neurosteroid content measured by negative ion mass fragmentography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Fluoxetine elevates allopregnanolone in female rat brain but inhibits a steroid microsomal dehydrogenase rather than activating an aldo-keto reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Norfluoxetine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like norfluoxetine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound, the active metabolite of the widely prescribed antidepressant fluoxetine (B1211875), requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
-
Engineering Controls: All work with this compound, especially when handling the pure compound or concentrated solutions, should be conducted in a designated area such as a chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE at all times. This includes:
-
Impermeable gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Spill Management: In the event of a spill, the area should be secured. Only trained personnel wearing appropriate protective gear should perform decontamination. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand), collected in a sealed and appropriately labeled container, and disposed of as hazardous waste.
This compound Disposal Procedures
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Collect all this compound waste in a designated, leak-proof hazardous waste container.[1] These containers are often color-coded (e.g., black for pharmaceutical hazardous waste) and should be clearly labeled.
-
This includes:
-
Pure this compound compound
-
Contaminated solutions
-
Contaminated labware (e.g., pipette tips, gloves, vials, and empty original containers)
-
Step 2: Labeling
-
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The chemical name: "this compound Waste"
-
Associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated. Awaiting pickup by a licensed hazardous waste disposal service.[1]
Step 4: Final Disposal
-
The sealed and labeled container must be transferred to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility to ensure complete destruction.[1]
Quantitative Data Summary
The following table summarizes key chemical and ecotoxicity data for this compound. It is important to note that while this compound is recognized as being very toxic to aquatic life, specific LC50 and EC50 values are not consistently reported across publicly available safety data sheets. One study did provide EC50 values for Daphnia magna.[2]
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | PubChem[3] |
| CAS Number | 83891-03-6 | PubChem[3] |
| Molecular Formula | C₁₆H₁₆F₃NO | PubChem[3] |
| Molecular Weight | 295.30 g/mol | PubChem[3] |
| PubChem CID | 4541 | PubChem[3] |
| Ecotoxicity Data | ||
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich SDS |
| EC50 (48h) for Daphnia magna | (S)-NFL: 2.8 mg L⁻¹; (R)-NFL: 2.9 mg L⁻¹ | Enantioselective transformation of fluoxetine in water and its ecotoxicological relevance[2] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Norfluoxetine
Essential Safety and Handling of Norfluoxetine
This compound, the active metabolite of fluoxetine (B1211875), requires careful handling in a laboratory setting to mitigate potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance with several potential health effects. It is known to cause skin irritation and serious eye damage.[1][2][3] Ingestion may be harmful, and prolonged or repeated exposure may lead to organ damage.[2][3][4] The following table summarizes the available quantitative data on the hazardous properties of this compound and its parent compound, Fluoxetine.
| Parameter | Value | Compound | Source |
| Occupational Exposure Limit (OEL) | No data available | This compound | TargetMol SDS |
| Lilly-Specific OEL (8-hr TWA) | 50 µg/m³ | Fluoxetine HCl | Eli Lilly SDS |
| Lilly-Specific OEL (12-hr TWA) | 30 µg/m³ | Fluoxetine HCl | Eli Lilly SDS[3] |
| EC50 (Effect on C. elegans activity) | 10.1 mg/L | This compound | PubMed Central[5] |
| EC50 (Effect on C. elegans chemotaxis) | 14.22 mg/L | This compound | PubMed Central[5] |
| Human Plasma Concentration (Toxic) | >3000 nmol/L | This compound | Svelic[2] |
Note: TWA (Time-Weighted Average), EC50 (Half-maximal effective concentration). The OEL for Fluoxetine HCl is provided as a reference due to the absence of a specific OEL for this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following steps should be followed:
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[3][8][5]
-
Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile) must be worn.[3][8][5] Inspect gloves for any tears or punctures before use.
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[8][5][7]
-
Respiratory Protection : Under normal conditions with adequate ventilation (i.e., in a fume hood), respiratory protection is not required. If there is a risk of generating dust or aerosols, or if exposure limits may be exceeded, a NIOSH-approved respirator should be used.[3][8]
-
-
Handling and Use :
-
Storage :
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[6]
-
Waste Segregation and Collection :
-
Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, vials), in a designated, leak-proof hazardous waste container.[6]
-
-
Labeling :
-
Clearly label the hazardous waste container with "this compound Waste" and include the associated hazard symbols (e.g., "Toxic," "Irritant").[6]
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service or the institution's Environmental Health and Safety (EHS) department.[6]
-
-
Final Disposal :
Emergency Response Plan
In the event of a spill or exposure, immediate action is necessary.
-
Spill Management :
-
Minor Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spill :
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent entry to the affected area.
-
-
-
Exposure Response :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound safely and the decision-making process for responding to a chemical spill.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Are concentrations of 5095 and 4393 nmol/L of fluoxetine and this compound, respectively, toxic?/nA [svelic.se]
- 3. ehs.lilly.com [ehs.lilly.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of the Antidepressant Fluoxetine and Its Active Metabolite this compound in Caenorhabditis elegans and Their Comparative Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors associated with fluoxetine and this compound plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
